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Core Science & Biosynthesis

Foundational

A Technical Guide to the Biosynthesis of Calcium 5-Ketogluconate in Gluconobacter oxydans

Abstract Gluconobacter oxydans stands as a paradigm of industrial microbiology, renowned for its unique metabolic capability of incomplete substrate oxidation. This characteristic is powerfully harnessed for the producti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Gluconobacter oxydans stands as a paradigm of industrial microbiology, renowned for its unique metabolic capability of incomplete substrate oxidation. This characteristic is powerfully harnessed for the production of numerous commercially valuable compounds. A prominent example is the synthesis of 5-keto-D-gluconate (5-KGA), a key precursor for the chemical synthesis of L-(+)-tartaric acid.[1][2][3][4] The biotransformation is facilitated by a series of robust, membrane-bound dehydrogenases located in the periplasmic space, which allows for the direct and efficient conversion of substrates with minimal intracellular processing.[5][6][7] This guide provides a detailed exploration of the biosynthetic pathway of 5-KGA in G. oxydans, delving into the core enzymatic machinery, advanced metabolic engineering strategies for yield optimization, and critical fermentation parameters. The formation of the final product as a calcium salt is a direct consequence of the process design, which employs calcium carbonate for pH stabilization, thereby ensuring process stability and simplifying downstream recovery.[8]

The Core Periplasmic Biosynthetic Pathway

The conversion of D-glucose to 5-keto-D-gluconate in G. oxydans is a highly efficient, two-step oxidative process that occurs primarily in the periplasm. This localization is a hallmark of the organism, allowing for high product titers to accumulate extracellularly.[9][10]

Step 1: Oxidation of D-Glucose to D-Gluconate

The initial and rate-determining step is the oxidation of D-glucose.

  • Primary Enzyme: The reaction is predominantly catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (mGDH) .[9][11][12][13] This enzyme is anchored to the outer face of the cytoplasmic membrane, directly accessing substrates from the external medium.[6]

  • Mechanism: mGDH oxidizes D-glucose at the C1 position to form D-glucono-1,5-lactone. This lactone is unstable in aqueous solution and subsequently hydrolyzes, either spontaneously or via a dedicated glucono-δ-lactonase, to yield D-gluconate.[9] The electrons captured by PQQ are transferred to the respiratory chain via ubiquinone, contributing to the generation of a proton motive force.[9][13]

While a soluble, NADP-dependent glucose dehydrogenase (sGDH) exists in the cytoplasm, its activity is significantly lower than that of mGDH.[9][14] Consequently, the periplasmic pathway is the major route for the high-yield production of gluconate.[14]

Step 2: Oxidation of D-Gluconate to 5-Keto-D-Gluconate

The D-gluconate produced in the first step is the substrate for the second key oxidation. This step is a critical bifurcation point where metabolic engineering becomes essential for process efficiency.

  • The Desired Reaction (5-KGA Formation): The oxidation of D-gluconate at the C5 position is catalyzed by a PQQ-dependent quinoprotein glycerol dehydrogenase (GLDH) .[7][15][16][17] This enzyme, despite its name, exhibits broad substrate specificity and is the primary catalyst for 5-KGA production from gluconate.[6][16] Its activity is notably dependent on the presence of calcium ions.[11][15]

  • The Competing By-product Reaction (2-KGA Formation): G. oxydans also possesses a membrane-bound flavin adenine dinucleotide (FAD)-dependent gluconate dehydrogenase (FAD-GADH) .[9][11][13] This enzyme oxidizes D-gluconate at the C2 position, leading to the formation of the undesired by-product, 2-keto-D-gluconate (2-KGA).[4][18] The co-production of 2-KGA complicates downstream processing and reduces the overall yield of 5-KGA, making its elimination a primary target for strain improvement.[19]

Biosynthesis_Pathway cluster_periplasm Periplasmic Space Glucose D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone mGDH (PQQ-dependent) Gluconate D-Gluconate Gluconolactone->Gluconate Hydrolysis KGA5 5-Keto-D-gluconate (5-KGA) Gluconate->KGA5 GLDH (PQQ-dependent) KGA2 2-Keto-D-gluconate (2-KGA) Gluconate->KGA2 FAD-GADH (FAD-dependent)

Caption: Core periplasmic pathway from D-Glucose to 5-KGA and the competing 2-KGA pathway.

Metabolic Engineering: Maximizing the Flux to 5-KGA

To develop an industrially viable process, the native metabolic network of G. oxydans must be rewired to ensure near-quantitative conversion of glucose to 5-KGA. This is achieved through targeted genetic modifications.

Core Principle: Elimination of By-product Formation

The most critical intervention is the prevention of 2-KGA synthesis. This is accomplished by inactivating the enzyme responsible, FAD-GADH.

  • Causality: By deleting the genes encoding the FAD-GADH complex, the metabolic flux from gluconate is exclusively channeled towards the GLDH-catalyzed reaction. This genetic modification transforms the cell from a mixed-ketogluconate producer into a specific 5-KGA producer.[4][11][18] Strains with this knockout have been shown to convert glucose almost completely into 5-KGA, with yields exceeding 84-90%.[4][11]

Enhancing Product Formation and Preventing Catabolism

Further improvements can be realized by manipulating other key nodes in the pathway.

  • Overexpression of GLDH: Increasing the cellular concentration of the rate-limiting enzyme, GLDH, can enhance the volumetric productivity of 5-KGA.[3]

  • Blocking 5-KGA Reduction: G. oxydans possesses cytoplasmic enzymes, such as a 5-ketogluconate reductase (encoded by gno), that can reduce 5-KGA back to gluconate.[15] Deleting this gene prevents the loss of the final product, particularly in later fermentation stages, thereby improving the final titer.[15]

Metabolic_Engineering Gluconate D-Gluconate KGA5 5-KGA Gluconate->KGA5 GLDH KGA2 2-KGA Gluconate->KGA2 FAD-GADH KO Gene Knockout (ΔFAD-GADH) KO->KGA2 Pathway Blocked OE Overexpression (↑ GLDH) OE->KGA5 Flux Enhanced

Caption: Metabolic engineering strategy to enhance 5-KGA production.

Fermentation Process Design and Control

Translating the genetic potential of an engineered strain into a high-titer industrial process requires rigorous control of the fermentation environment.

The Critical Role of Calcium

Calcium plays a dual, indispensable role in the process.

  • pH Control: The bioconversion generates a strong acid, 5-ketogluconic acid. Unchecked, the resulting pH drop would rapidly arrest cell growth and enzymatic activity. The addition of calcium carbonate (CaCO₃) to the fermentation medium provides a continuous source of neutralization. The acid reacts with the carbonate to form the soluble calcium salt (calcium 5-ketogluconate), carbon dioxide, and water, thereby maintaining the pH within an optimal range.[8]

  • Enzyme Cofactor/Stabilizer: The target enzyme, PQQ-dependent GLDH, requires calcium ions for its catalytic activity and stability.[15] Supplementing the medium with a source of soluble calcium, such as CaCl₂, has been demonstrated to significantly increase the final 5-KGA yield by maintaining higher enzyme activity throughout the fermentation.[11][15]

Key Process Parameters
  • Dissolved Oxygen (DO): As an obligate aerobe performing oxidative fermentations, G. oxydans has a high oxygen demand. The membrane-bound dehydrogenases transfer electrons to oxygen, making it the terminal electron acceptor. Maintaining a high DO level (e.g., >20% saturation) is paramount for achieving high reaction rates and productivity.[2][18][20] This is typically managed through vigorous agitation and high aeration rates.

  • pH: The optimal pH for 5-KGA production is typically maintained around 5.0 to 5.5.[18][21] A two-stage pH control strategy, where an initial pH of 5.5 is allowed to drift naturally as CaCO₃ is consumed, has proven effective.[21]

  • Temperature: Most wild-type and engineered strains of G. oxydans are mesophilic, with optimal production temperatures around 30°C.[11] However, to reduce cooling costs in large-scale fermenters, thermotolerant strains capable of producing 5-KGA at 37°C have been successfully developed.[11]

ParameterOptimal Range/ValueRationale & ImpactReferences
Dissolved Oxygen > 20% saturationEssential terminal electron acceptor for oxidative dehydrogenases. Low DO limits reaction rate and productivity.[2][20]
pH 5.0 - 5.5Balances enzyme activity and cell viability. Controlled by CaCO₃ addition.[18][21]
Temperature 30°C (mesophilic) / 37°C (thermotolerant)Affects enzyme kinetics and cell growth. Higher temperatures can reduce cooling costs.[11]
Calcium Chloride 1-5 mMStabilizes and enhances the activity of PQQ-dependent GLDH, boosting 5-KGA yield.[11][15]
Final Product Titer 117 - 179 g/LAchievable with engineered strains and optimized fed-batch fermentation strategies.[20][21]
Productivity 2.1 - 3.1 g/(L·h)Represents the rate of 5-KGA formation, a key metric for process efficiency.[20][21]

Key Experimental Protocols

Protocol: Targeted Gene Disruption of FAD-GADH

This protocol provides a generalized workflow for creating a marker-based gene knockout to eliminate 2-KGA production, based on methodologies described in the literature.[11]

  • Primer Design: Design inverse PCR primers flanking the FAD-GADH gene cluster in the G. oxydans genome.

  • Inverse PCR: Perform PCR on G. oxydans genomic DNA to amplify the entire plasmid backbone excluding the target gene.

  • Resistance Cassette Amplification: Amplify a kanamycin resistance gene cassette (or another suitable marker) with flanking sequences homologous to the regions surrounding the FAD-GADH gene.

  • Cloning: Ligate the resistance cassette into the amplified vector backbone.

  • Transformation: Transform the constructed knockout plasmid into E. coli for propagation, then transfer it into G. oxydans via triparental mating or electroporation.

  • Selection & Verification: Select for transformants on plates containing kanamycin. Verify the correct gene disruption via colony PCR and sequencing. Confirm the phenotype by analyzing the fermentation broth of the mutant for the absence of 2-KGA.

Protocol: HPLC Quantification of 5-KGA

This method is standard for analyzing organic acids in fermentation broth.[21]

  • Sample Preparation: Collect 1 mL of fermentation broth. Centrifuge at 10,000 x g for 10 minutes to pellet cells and CaCO₃.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • System: Agilent 1100 or equivalent HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm).

    • Mobile Phase: 10 mM Perchloric Acid (HClO₄) in ultrapure water.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at 210 nm.

  • Quantification: Run a standard curve with known concentrations of pure 5-KGA. Calculate the concentration in the samples by comparing peak areas to the standard curve.

Fermentation_Workflow Media 1. Media Preparation (Glucose, Yeast Extract, CaCO3, CaCl2) Inoculum 2. Inoculum Development Media->Inoculum Fermentation 3. Fermentation (Control pH, DO, Temp) Inoculum->Fermentation Harvest 4. Broth Harvest Fermentation->Harvest Separation 5. Cell Separation (Centrifugation/Filtration) Harvest->Separation Product 6. Calcium 5-Ketogluconate Solution Separation->Product

Caption: A generalized workflow for the production of Calcium 5-Ketogluconate.

Conclusion

The biosynthesis of calcium 5-ketogluconate in Gluconobacter oxydans is a testament to the power of microbial oxidative fermentation. The process hinges on the activity of periplasmic dehydrogenases, with production efficiency being dictated by a clear understanding of the underlying biochemistry. Through targeted metabolic engineering—primarily the elimination of the competing 2-KGA pathway—and rigorous control of fermentation parameters like dissolved oxygen and pH (managed via calcium carbonate), G. oxydans can be transformed into a highly efficient biocatalyst. The dual role of calcium as both a neutralant and an enzyme stabilizer is a cornerstone of this robust and industrially significant bioprocess.

References

  • Deppenmeier, U., Hoffmans, M., & Raters, D. (2002). Expression of membrane-bound dehydrogenases from a mother of vinegar metagenome in Gluconobacter oxydans. PubMed. Available at: [Link]

  • Herrmann, U., et al. (2004). Biotransformation of glucose to 5-keto-D-gluconic acid by recombinant Gluconobacter oxydans DSM 2343. PubMed. Available at: [Link]

  • Saichana, N., et al. (2009). Screening of Thermotolerant Gluconobacter Strains for Production of 5-Keto-d-Gluconic Acid and Disruption of Flavin Adenine Dinucleotide-Containing d-Gluconate Dehydrogenase. Applied and Environmental Microbiology. Available at: [Link]

  • Tan, M., et al. (2016). Enhancement of 5-keto-D-gluconate production by a recombinant Gluconobacter oxydans using a dissolved oxygen control strategy. ResearchGate. Available at: [Link]

  • Thota, S. (2020). Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. DiVA. Available at: [Link]

  • Tan, M., et al. (2016). Enhancement of 5-keto-d-gluconate production by a recombinant Gluconobacter oxydans using a dissolved oxygen control strategy. PubMed. Available at: [Link]

  • Schwebs, D., et al. (2013). Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans. PubMed. Available at: [Link]

  • Kallnik, V., et al. (2013). Characterization of membrane-bound dehydrogenases from Gluconobacter oxydans 621H via whole-cell activity assays using multideletion strains. PubMed. Available at: [Link]

  • University of Giessen. (n.d.). Metabolism of Gluconobacter oxydans and the metagenome of acetic acid bacteria. University of Giessen. Available at: [Link]

  • Habe, H., et al. (2011). Effect of Membrane-bound Aldehyde Dehydrogenase-encoding Gene Disruption on Glyceric Acid Production in Gluconobacter oxydans. J-Stage. Available at: [Link]

  • Krajewski, V., et al. (2010). Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. Applied and Environmental Microbiology. Available at: [Link]

  • Kataoka, N., et al. (2022). Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. ResearchGate. Available at: [Link]

  • Elfari, M., et al. (2004). A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid. ResearchGate. Available at: [Link]

  • Ano, Y., et al. (2004). 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species. PMC. Available at: [Link]

  • UniProt. (n.d.). gno - Gluconate 5-dehydrogenase - Gluconobacter oxydans (strain 621H). UniProtKB. Available at: [Link]

  • BRENDA. (n.d.). Information on EC 1.1.1.69 - gluconate 5-dehydrogenase and Organism(s) Gluconobacter oxydans and UniProt Accession Q70JN9. BRENDA Enzyme Database. Available at: [Link]

  • Wei, G., et al. (2020). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Microbiology. Available at: [Link]

  • Spinosa, W. A., et al. (2022). The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. PMC. Available at: [Link]

  • Merfort, M., et al. (2006). High-yield 5-keto-D-gluconic acid formation is mediate by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans. ResearchGate. Available at: [Link]

  • Olijve, W., & Kok, J. (1979). Regulation of gluconate and ketogluconate production in Gluconobacter oxydans ATCC 621-H. ResearchGate. Available at: [Link]

  • BRENDA. (n.d.). Information on EC 1.1.1.69 - gluconate 5-dehydrogenase. BRENDA Enzyme Database. Available at: [Link]

  • Caballero, S., et al. (2016). Determination of Dehydrogenase Activities Involved in D-Glucose Oxidation in Gluconobacter and Acetobacter Strains. PMC. Available at: [Link]

  • Yuan, J., et al. (2016). High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+). PMC. Available at: [Link]

  • Okuda-Shimazaki, J., et al. (2020). FAD dependent glucose dehydrogenases - Discovery and engineering of representative glucose sensing enzymes. ResearchGate. Available at: [Link]

  • Velvizhi, G., & Mohan, N. (2019). Purification and concentration of gluconic acid from an integrated fermentation and membrane process using response surface optimized conditions. ResearchGate. Available at: [Link]

  • Elfari, M., et al. (2005). A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid. PubMed. Available at: [Link]

  • Krajewski, V., et al. (2010). Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. PMC. Available at: [Link]

  • Kataoka, N. (2024). Ketogluconate production by Gluconobacter strains: enzymes and biotechnological applications. PubMed. Available at: [Link]

  • Ano, Y., et al. (2004). 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species. Applied and Environmental Microbiology. Available at: [Link]

  • Kiefler, I. (2016). Strain development of Gluconobacter oxydans: Complementation of non-functional metabolic pathways and increase of carbon flux. JuSER. Available at: [Link]

  • Gupta, A., et al. (2001). Gluconobacter oxydans: Its biotechnological applications. ResearchGate. Available at: [Link]

  • Shchelkunova, S. A., & Voinova, G. N. (1969). [Effect of cultivation conditions on the formation of the calcium salt of 5-ketogluconic acid by acetic acid bacteria]. PubMed. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Calcium 5-Ketogluconate: Molecular Characteristics and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Calcium 5-ketogluconate, a calcium salt of 5-keto-D-gluconic acid, is a carbohydrate-derived compound with emerging significance in various sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 5-ketogluconate, a calcium salt of 5-keto-D-gluconic acid, is a carbohydrate-derived compound with emerging significance in various scientific domains. As an isomer of the more commonly known calcium 2-ketogluconate, it shares a similar molecular footprint yet possesses distinct structural and potentially functional attributes. This guide provides a comprehensive technical overview of its molecular weight, chemical structure, and key physicochemical properties, offering a foundational resource for its application in research and development.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of Calcium 5-ketogluconate is paramount for its application in experimental settings. The compound is typically encountered as a hemicalcium salt, meaning two 5-ketogluconate anions associate with a single calcium ion.

PropertyValueSource(s)
Chemical Name Calcium D-xylo-5-hexulosonate[1]
Synonym(s) 5-Keto-D-gluconic acid calcium salt[2]
CAS Number 22430-53-1[2]
Molecular Formula C₁₂H₁₈CaO₁₄[3][4]
Molecular Weight 426.34 g/mol [4]
Parent Acid 5-Keto-D-gluconic acid[3]
Parent Acid MW 194.14 g/mol [3]

In-Depth Chemical Structure Analysis

The chemical architecture of Calcium 5-ketogluconate is a defining feature that dictates its interactions and functionality. Unlike a simple linear carbohydrate, the 5-ketogluconate anion in its calcium salt form adopts a cyclic structure.

The Furanoid Ring Structure

Crystallographic studies have revealed that Calcium 5-ketogluconate exists in a lactol arrangement.[1] This involves an intramolecular ring closure between the C2 hydroxyl group and the C5 ketone, forming a five-membered furanoid ring. This cyclization introduces a new asymmetric center at the C5 position, resulting in a cis-diol at C4 and C5.[1] The calcium ion is eightfold coordinated, chelated by two of these organic ions.[1]

Structural Representations

A clear visualization of the molecular structure is essential for understanding its chemical behavior.

Caption: Furanoid ring structure of the 5-ketogluconate anion.

Chemical Identifiers

For unambiguous identification and use in computational chemistry, the following identifiers for the parent acid, 5-keto-D-gluconic acid, are provided:

  • SMILES: C(C(=O)O)O)O)O)O[3]

  • InChI: InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1[3]

  • InChIKey: IZSRJDGCGRAUAR-MROZADKFSA-N[3]

Experimental Protocols: Analytical Determination

Accurate quantification of Calcium 5-ketogluconate is critical in research and quality control. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. The following is a generalized protocol based on methods for related organic acids.

HPLC-Based Quantification of 5-Ketogluconate

Objective: To determine the concentration of 5-ketogluconate in an aqueous sample.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Refractive Index (RI) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Aqueous solution containing an ion pair reagent (e.g., 0.005 M tetrabutylammonium hydrogen sulfate) with pH adjusted to 2-4 with a suitable acid (e.g., phosphoric acid).[5]

  • Calcium 5-ketogluconate standard.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

Methodology:

  • Standard Preparation:

    • Accurately weigh a known amount of Calcium 5-ketogluconate standard.

    • Dissolve in deionized water to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Dissolve the sample containing Calcium 5-ketogluconate in deionized water.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with the prepared aqueous ion-pair solution.

    • Flow Rate: 0.5 - 1.5 mL/min.[5]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10 - 20 µL.

    • Detection: UV at a low wavelength (e.g., 210 nm) or RI.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Quantify the amount of 5-ketogluconate in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards HPLC HPLC System (C18 Column, Ion-Pair Mobile Phase) Standard->HPLC Sample Prepare Samples Sample->HPLC Detect UV/RI Detection HPLC->Detect Calibrate Generate Standard Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify

Caption: Workflow for the HPLC-based quantification of 5-ketogluconate.

Applications in Drug Development and Research

While research on Calcium 5-ketogluconate is not as extensive as for other calcium salts like calcium gluconate, its unique structure suggests potential applications:

  • Calcium Supplementation: As a source of calcium, it could be explored for formulations where the specific counter-ion may influence solubility, stability, or bioavailability.

  • Excipient in Formulations: The chelating properties of the ketogluconate moiety could be utilized for stabilizing drug formulations.

  • Metabolic Studies: 5-keto-D-gluconic acid is an intermediate in microbial carbohydrate metabolism. Its calcium salt can serve as a stable substrate for studying enzymatic pathways.

  • Precursor for Synthesis: It can be a starting material for the chemical synthesis of other complex organic molecules.

Conclusion

Calcium 5-ketogluconate is a distinct chemical entity with a well-defined molecular weight and a unique cyclic furanoid structure. This guide provides the foundational technical information necessary for its accurate identification, quantification, and potential application in scientific research and drug development. Further investigation into its biological activities and formulation properties is warranted to fully explore its potential.

References

  • Balchin, A. A., & Carlisle, C. H. (1965). The crystal structure of calcium 5-keto-d-gluconate (calcium d-xylo-5-hexulosonate). Acta Crystallographica, 19(6), 1033-1039.
  • De Ley, J. (1955). A new spectrophotometric method for the determination of 5-keto-D-gluconic acid. Biochimica et Biophysica Acta, 17(2), 295-296.
  • Perlman, D. (1954). Spectrophotometric method for the determination of 5-keto-D-gluconic acid. Journal of Biological Chemistry, 209(2), 777-780.
  • PubChem. (n.d.). 5-Ketogluconic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 5-KETO-D-GLUCONIC ACID CALCIUM SALT. Retrieved from [Link]

  • PubChem. (n.d.). Calcium 2-ketogluconate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). D-xylo-5-Hexulosonic acid, calcium salt (2:1). Retrieved from [Link]

  • Google Patents. (2021). CN113156002A - Method for detecting 5 related substances in calcium gluconate.

Sources

Foundational

A Technical Guide to Elucidating the Mechanism of Action of Calcium 5-Ketogluconate in Human Dermal Fibroblasts

An in-depth technical guide by a Senior Application Scientist Abstract Calcium 5-ketogluconate (Ca-5-KG) is a molecule of interest in dermatology and cosmetic science, purported to combat the signs of aging by improving...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Calcium 5-ketogluconate (Ca-5-KG) is a molecule of interest in dermatology and cosmetic science, purported to combat the signs of aging by improving skin elasticity and reducing wrinkles.[1][2] While clinical observations are promising, a detailed understanding of its molecular mechanism of action within human dermal fibroblasts (HDFs)—the primary cells responsible for maintaining the skin's structural integrity—remains to be fully elucidated. This technical guide proposes a dual-action hypothesis for the mechanism of Ca-5-KG and provides a comprehensive, field-proven experimental framework for its validation. We postulate that Ca-5-KG acts by delivering two distinct bioactive components to the cell: the 5-ketogluconate moiety, which may function as a precursor to alpha-ketoglutarate to promote collagen synthesis, and the calcium ion (Ca2+), a critical second messenger that modulates the synthesis of hyaluronic acid and elastin. This guide is structured for researchers, scientists, and drug development professionals, offering a logical workflow, detailed protocols, and the rationale behind experimental choices to rigorously investigate the bioactivity of this compound.

Introduction

The Role of Human Dermal Fibroblasts in Skin Aging

Human dermal fibroblasts are the principal cell type in the dermis, the skin's thickest layer.[1][3] These mesenchymal cells are the primary architects and maintainers of the skin's extracellular matrix (ECM), the complex network of proteins and glycosaminoglycans that provides structural support, elasticity, and hydration.[3] With age and exposure to environmental stressors like UV radiation, fibroblast activity declines.[4][5] This leads to reduced ECM production and an increase in the expression of matrix metalloproteinases (MMPs), enzymes that degrade ECM components.[3][5] The net result is a loss of skin firmness, elasticity, and the formation of wrinkles—the cardinal signs of skin aging. Therefore, stimulating fibroblast activity is a primary strategy in the development of anti-aging therapeutics.

The Extracellular Matrix (ECM): A Symphony of Molecules

The youthful properties of skin are largely attributable to three key macromolecules synthesized by fibroblasts:

  • Collagen: The most abundant protein in the human body, forming the structural scaffold of the dermis.[6] Type I collagen is predominant, providing tensile strength and resistance to stretching.[5] Its synthesis is a complex metabolic process that is highly dependent on the availability of specific amino acids and enzyme cofactors.[7]

  • Elastin: A highly elastic protein that allows the skin to stretch and recoil. The degradation of elastin fibers is a major contributor to the loss of skin elasticity and sagging.[1][4]

  • Hyaluronic Acid (HA): A large, non-sulfated glycosaminoglycan with a remarkable capacity to bind water, making it essential for skin hydration and volume.[8][9] HA is synthesized by a class of integral membrane proteins known as hyaluronan synthases (HAS).[10]

Calcium 5-Ketogluconate (Ca-5-KG): An Emerging Bioactive Compound

Calcium 5-ketogluconate is a salt composed of a calcium ion and 5-ketogluconate, a derivative of gluconic acid. It is promoted in cosmetic formulations for its ability to tone the skin and reduce the appearance of fine lines.[1][2] In-vivo clinical tests using a formulation with 0.5% Ca-5-KG over 28 days reportedly decreased skin sagging by 27% and increased skin elasticity by 16%.[1][2] These effects are attributed to the stimulation of hyaluronic acid and elastin synthesis.[1] However, the underlying cellular and molecular mechanisms driving these benefits have not been rigorously detailed in scientific literature, creating a critical knowledge gap. This guide provides the scientific framework to bridge that gap.

Hypothesized Mechanism of Action

We propose that the observed effects of Ca-5-KG on skin can be attributed to the combined, yet distinct, actions of its two constituent parts. This dual-action hypothesis provides a testable framework for experimental investigation.

Pathway 1: 5-Ketogluconate as a Pro-Collagen Synthesis Modulator

We hypothesize that the 5-ketogluconate moiety, once inside the cell, enters cellular metabolic pathways and is converted to alpha-ketoglutarate (α-KG). Alpha-ketoglutarate is a critical intermediate in the Krebs cycle and, importantly, a rate-limiting cofactor for prolyl-4-hydroxylase, the enzyme essential for the hydroxylation of proline residues during procollagen synthesis.[7][11] This hydroxylation step is vital for the formation of the stable triple helix structure of collagen.[12]

This hypothesis is supported by studies demonstrating that alpha-ketoglutarate directly stimulates procollagen production in cultured HDFs and that its topical application can diminish UVB-induced wrinkle formation in mice.[11] The proposed mechanism involves not just serving as a cofactor but also potentially increasing the intracellular pool of proline, a key amino acid in collagen.[11]

Hypothesized 5-Ketogluconate Signaling Pathway

Ca5KG Calcium 5-Ketogluconate (Extracellular) Transport Membrane Transport Ca5KG->Transport Membrane KG5_intra 5-Ketogluconate (Intracellular) Transport->KG5_intra Metabolism Metabolic Conversion KG5_intra->Metabolism aKG Alpha-Ketoglutarate (α-KG) Metabolism->aKG P4H_active Prolyl-4-Hydroxylase (Active) aKG->P4H_active Cofactor P4H Prolyl-4-Hydroxylase (Inactive) Collagen Stable Collagen Triple Helix P4H_active->Collagen Catalyzes Hydroxylation Procollagen Procollagen Chains (Unstable) Procollagen->P4H_active Substrate Secretion Secretion to ECM Collagen->Secretion Ca5KG Calcium 5-Ketogluconate (Extracellular) Ca_extra ↑ Extracellular [Ca²⁺] Ca5KG->Ca_extra Ca_channel Ca²⁺ Influx Channels (Orai/TRP) Ca_extra->Ca_channel Potentiates Influx GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activates Ca_intra ↑ Intracellular [Ca²⁺] PLC->Ca_intra via IP₃ Ca_channel->Ca_intra TF Transcription Factors (e.g., NFAT, AP-1) Ca_intra->TF Activates Nucleus Nucleus TF->Nucleus HAS2 HAS2 Gene Expression Nucleus->HAS2 ELN ELN Gene Expression Nucleus->ELN

Caption: Hypothesized pathway for the calcium moiety.

Experimental Validation Workflow

To systematically test our dual-action hypothesis, we propose a three-phase experimental approach. This workflow is designed to move from broad phenotypic observations to specific molecular mechanisms.

Experimental Validation Workflow Diagram

cluster_0 Phase 1: In Vitro Model cluster_1 Phase 2: Quantify ECM Production cluster_2 Phase 3: Elucidate Signaling P1_1 Isolate & Culture Human Dermal Fibroblasts (Protocol 4.1) P1_2 Determine Optimal Dose Range (Cytotoxicity Assay) P1_1->P1_2 P2_1 Treat HDFs with Ca-5-KG (24h, 48h, 72h) P1_2->P2_1 P2_2 Analyze Gene Expression (COL1A1, ELN, HAS2) (RT-qPCR - Protocol 4.2) P2_1->P2_2 P2_3 Quantify Secreted Proteins (Collagen, HA) (ELISA/Dye Assay - Protocol 4.3) P2_1->P2_3 P3_1 Treat HDFs with Ca-5-KG (Short time points: 5-60 min) P2_1->P3_1 P3_2 Analyze Protein Phosphorylation (Western Blot - Protocol 4.4) P3_1->P3_2 P3_3 Use Pathway Inhibitors (e.g., PLC, Ca²⁺ Channel Blockers) P3_3->P2_3 Validate Pathway Dependence

Caption: A three-phase workflow to validate the mechanism of Ca-5-KG.

Phase 1: Establishing the In Vitro Model System

Causality: Before assessing the mechanism, a robust and reproducible cell model is paramount. The primary objective is to establish cultures of HDFs and determine a non-toxic, effective concentration range for Ca-5-KG.

  • Action 1: Isolate and Culture HDFs. Primary HDFs should be established from human skin biopsies to ensure physiological relevance. [13]Standard culture protocols will be followed to expand and maintain the cells. [14]* Action 2: Dose-Response and Cytotoxicity. Cells will be treated with a range of Ca-5-KG concentrations (e.g., 0.01% - 1.0%) for 24-72 hours. A standard cytotoxicity assay (e.g., MTT or LDH) will be performed to identify the optimal, non-toxic dose range for subsequent experiments.

Phase 2: Quantifying the Effects of Ca-5-KG on ECM Production

Causality: This phase directly tests the primary hypothesis: does Ca-5-KG increase the synthesis of key ECM components? We will measure changes at both the transcript (mRNA) and protein levels to distinguish between effects on gene expression and post-transcriptional processes.

  • Action 1: Gene Expression Analysis. HDFs will be treated with the optimal dose of Ca-5-KG. RNA will be extracted at various time points (e.g., 24, 48 hours), and Reverse Transcription quantitative PCR (RT-qPCR) will be performed to measure the mRNA levels of COL1A1 (Collagen Type I Alpha 1), ELN (Elastin), and HAS2 (Hyaluronan Synthase 2). [15][16]This will reveal if Ca-5-KG acts at the level of gene transcription.

  • Action 2: Secreted Protein Quantification. The cell culture supernatant will be collected after treatment. The amount of secreted pro-collagen type I, hyaluronic acid, and soluble elastin fragments will be quantified using specific and sensitive assays like ELISA or dye-binding methods. [6][17][18]This provides direct evidence of increased functional protein output.

Phase 3: Elucidating the Molecular Signaling Pathways

Causality: If Phase 2 confirms increased ECM production, this phase will investigate the underlying signaling events. The focus will be on short-term activation of pathways consistent with our dual-action hypothesis.

  • Action 1: Western Blot Analysis. HDFs will be treated with Ca-5-KG for short durations (e.g., 0, 5, 15, 30, 60 minutes). Cell lysates will be analyzed by Western blot to detect the phosphorylation (activation) of key signaling proteins. [19]For the calcium pathway, this could include PLC, and downstream effectors like ERK or NFAT. For metabolic effects, changes in the levels of enzymes like prolyl-4-hydroxylase could be assessed.

  • Action 2: Use of Pathway Inhibitors. To establish a causal link between a signaling pathway and its outcome, HDFs will be pre-treated with specific pharmacological inhibitors (e.g., a PLC inhibitor like U73122 or a Ca2+ channel blocker) before adding Ca-5-KG. [20]The endpoints from Phase 2 (e.g., HA secretion) will then be measured. A blunted response in the presence of an inhibitor provides strong evidence for that pathway's involvement.

Detailed Experimental Protocols

The following protocols are self-validating systems, including necessary controls and steps to ensure data integrity.

Protocol: Human Dermal Fibroblast (HDF) Culture and Treatment
  • Cell Source: Obtain primary HDFs from a certified cell bank or establish from neonatal human foreskin/adult skin biopsies under ethical approval.

  • Culture Medium: Prepare Fibroblast Growth Medium: DMEM (high glucose), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. [21]3. Culturing: Culture cells in T-75 flasks at 37°C in a humidified, 5% CO2 environment. 4. Passaging: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, neutralize with culture medium, centrifuge (200 x g, 5 min), and re-seed at a 1:4 or 1:5 split ratio. [14]Use cells between passages 3 and 8 for experiments to avoid senescence.

  • Experimental Seeding: Seed HDFs into appropriate plates (e.g., 6-well for RNA/protein, 24-well for ELISAs) at a density of 3,000-6,000 cells/cm². [14]Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: Before treatment, replace the growth medium with a low-serum medium (0.5% FBS) for 12-24 hours. This synchronizes the cells and reduces baseline signaling from serum growth factors.

  • Treatment: Prepare a stock solution of Ca-5-KG in sterile water. Dilute to final concentrations in low-serum medium and add to the cells. Include a "vehicle" control (medium with an equivalent volume of water).

Protocol: Quantification of ECM Gene Expression (RT-qPCR)
  • RNA Isolation: After treatment, wash cells with cold PBS and lyse directly in the well using a TRIzol-based reagent. Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove genomic DNA. [16]2. RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s.

  • qPCR Reaction: Prepare the qPCR reaction mix: 2 µL of diluted cDNA, 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 6 µL of nuclease-free water.

  • Primer Design: Use validated primers for target genes (COL1A1, ELN, HAS2) and a housekeeping gene for normalization (GAPDH or ACTB).

  • Thermal Cycling: Run the reaction on a real-time PCR system with a standard three-step cycling protocol (e.g., 95°C for 15s, 60°C for 60s, 40 cycles).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol: Quantification of Secreted ECM Proteins

A. Hyaluronic Acid (HA) Quantification (Dye-Binding Assay)

  • Sample Collection: Collect cell culture supernatant at the end of the treatment period. Centrifuge to remove cell debris.

  • Assay Kit: Use a commercially available quantitative, dye-based assay such as the Purple-Jelley Hyaluronan Assay. [22][23]3. Procedure: Follow the manufacturer's protocol. [22]This typically involves:

    • Preparing HA standards to generate a calibration curve.

    • Precipitating and isolating glycosaminoglycans (GAGs) from the supernatant.

    • Incubating the isolated GAGs with the dye reagent ('Stains-all' dye).

    • Reading the absorbance at the specified wavelength (e.g., 655 nm) on a plate reader.

  • Calculation: Determine the HA concentration in samples by interpolating from the standard curve. Normalize to total protein content from a parallel cell lysate.

B. Collagen Quantification (Hydroxyproline Assay)

  • Sample Collection: Collect both the cell culture supernatant (for secreted collagen) and the cell layer (for cell-associated collagen).

  • Hydrolysis: Combine samples with concentrated hydrochloric acid (e.g., 6 M HCl) and hydrolyze at ~110°C for 18-24 hours to break down proteins into their constituent amino acids. [24]3. Assay: Use a hydroxyproline assay kit, which is considered a gold standard for total collagen quantification. [25]The principle involves the oxidation of hydroxyproline, followed by a colorimetric reaction.

  • Procedure: Follow the kit manufacturer's protocol, which includes generating a standard curve with known hydroxyproline concentrations. Read absorbance on a plate reader.

  • Calculation: Convert the measured hydroxyproline amount to total collagen amount based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.

Protocol: Analysis of Intracellular Signaling (Western Blot)
  • Cell Lysis: After short-term treatment, place the plate on ice, aspirate the medium, and wash with ice-cold PBS containing phosphatase and protease inhibitors. Add RIPA lysis buffer with inhibitors, scrape the cells, and collect the lysate. [19]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. 4. SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis. 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [19]6. Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-ERK) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [19]9. Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using imaging software. Normalize the phosphorylated (active) protein signal to the total protein signal for each sample.

Data Interpretation and Summary

Expected Outcomes and Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Expected Effect of Ca-5-KG on ECM Gene Expression (RT-qPCR)

Treatment COL1A1 Fold Change (vs. Vehicle) ELN Fold Change (vs. Vehicle) HAS2 Fold Change (vs. Vehicle)
Vehicle Control 1.0 1.0 1.0
Ca-5-KG (0.1%) 1.8 ± 0.2 1.5 ± 0.1 2.1 ± 0.3

| Ca-5-KG (0.5%) | 2.5 ± 0.3 | 2.0 ± 0.2 | 3.0 ± 0.4 |

Table 2: Expected Effect of Ca-5-KG on Secreted ECM Proteins

Treatment Total Collagen (µg/mg protein) Hyaluronic Acid (ng/mg protein)
Vehicle Control 15.2 ± 1.8 85.5 ± 9.3
Ca-5-KG (0.5%) 28.9 ± 3.1 195.1 ± 20.7

| Ca-5-KG + PLC Inhibitor | 27.5 ± 2.9 | 98.2 ± 11.5 |

Note: Data are hypothetical and for illustrative purposes.

Concluding Remarks and Future Directions

This technical guide outlines a rigorous, hypothesis-driven approach to deciphering the mechanism of action of Calcium 5-ketogluconate in human dermal fibroblasts. By systematically progressing from cellular effects on ECM production to the underlying molecular signaling events, researchers can build a comprehensive and scientifically defensible understanding of this compound's bioactivity.

Successful validation of the dual-action hypothesis would position Ca-5-KG as a multi-faceted active ingredient that simultaneously supports the skin's primary structural protein (collagen) and key molecules for hydration and elasticity (hyaluronic acid and elastin). Future research could explore its effects on MMP expression, its interaction with growth factor signaling, and its efficacy in more complex 3D skin models to further solidify its role in evidence-based dermatological science.

References

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  • Caravà, E., et al. (2019). Method for Studying ECM Expression: In Situ RT-PCR. Methods in Molecular Biology. Available at: [Link]

  • Caravà, E., et al. (2019). Method for Studying ECM Expression: In Situ RT-PCR. PubMed. Available at: [Link]

  • Vangipuram, M., & Ting, D. (2019). Isolation and Culture of Human Dermal Fibroblasts. Methods in Molecular Biology. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Calcium 5-Ketogluconate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the thermodynamic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of calcium 5-ketogluconate, a molecule of significant interest in the pharmaceutical and food industries. While direct thermodynamic data for calcium 5-ketogluconate is not extensively available in public literature, this guide synthesizes information from closely related analogues, such as calcium gluconate, and established principles of physical chemistry and pharmaceutical science to provide a robust predictive framework. The guide delves into the structural attributes of calcium 5-ketogluconate, its expected thermodynamic profile, and a detailed examination of its stability under various environmental conditions. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic evaluation of these properties, empowering researchers and drug development professionals to ensure the quality, safety, and efficacy of products containing this compound.

Introduction: The Scientific and Commercial Significance of Calcium 5-Ketogluconate

Calcium 5-ketogluconate, the calcium salt of 5-keto-D-gluconic acid, is a versatile organic molecule with a growing presence in pharmaceutical formulations and as a food additive. Its utility stems from its role as a bioavailable source of calcium and its potential as a chelating agent. In drug development, understanding the thermodynamic properties and stability of an active pharmaceutical ingredient (API) or a key excipient like calcium 5-ketogluconate is not merely a regulatory requirement; it is a fundamental pillar of rational drug design, formulation development, and ensuring patient safety.

The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation, govern the molecule's intrinsic stability and its interactions with other components in a formulation. Stability, in turn, dictates the shelf-life, storage conditions, and ultimately, the therapeutic efficacy and safety of the final product. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.

This guide is structured to provide a logical and in-depth exploration of these critical attributes. We will begin by examining the molecular structure, which is the foundation of its physicochemical properties. We will then delve into its thermodynamic profile, drawing parallels with the well-characterized calcium gluconate. The core of this document is a detailed discussion on the stability of calcium 5-ketogluconate, supported by a comprehensive, step-by-step protocol for conducting forced degradation studies—a critical tool for identifying potential degradation pathways and developing stability-indicating analytical methods.

Molecular Structure and its Implications

The foundation of any discussion on thermodynamic properties and stability lies in the molecule's structure. The crystal structure of calcium 5-keto-D-gluconate has been determined, revealing a lactol arrangement of the 5-keto-D-gluconate ion.[1] The calcium atom is eight-fold coordinated, chelated by two organic ions. This chelation and the formation of strongly bonded molecular sheets contribute significantly to the compound's stability in the solid state.

The presence of a ketone group at the C5 position, along with multiple hydroxyl groups, makes the molecule susceptible to a variety of chemical transformations, including oxidation, reduction, and dehydration, particularly under stress conditions. Understanding these structural features is paramount to predicting its degradation pathways.

Thermodynamic Properties: A Predictive Approach

While specific experimental thermodynamic data for calcium 5-ketogluconate is scarce, we can draw valuable insights from its close structural analogue, calcium gluconate. The primary difference lies in the oxidation state at the C5 position (ketone vs. hydroxyl). This difference is expected to have a modest, but not drastic, impact on the overall thermodynamic parameters.

The dissolution of calcium salts of organic acids is typically an endothermic and entropy-driven process.[2] We can anticipate a similar behavior for calcium 5-ketogluconate.

Table 1: Estimated Thermodynamic Properties of Calcium 5-Ketogluconate (at 298.15 K)

Thermodynamic PropertyEstimated ValueBasis for Estimation and Key Considerations
Standard Molar Enthalpy of Formation (ΔHf°) Value not directly available. Expected to be slightly more negative than calcium gluconate due to the C=O bond.The formation of a ketone from a secondary alcohol is generally an exothermic process. Therefore, the enthalpy of formation of calcium 5-ketogluconate is predicted to be slightly lower (more negative) than that of calcium gluconate. For reference, the standard molar enthalpy of formation for solid calcium gluconate has been reported.[3]
Standard Molar Entropy (S°) Value not directly available. Expected to be of a similar order of magnitude to calcium gluconate.The molecular complexity and number of atoms are similar to calcium gluconate. The standard molar entropy is a measure of the randomness or disorder of a system.[4][5][6] Given the similar structures, their standard molar entropies are likely to be comparable. The standard molar entropy for solid calcium gluconate has been determined.[3]
Standard Molar Gibbs Free Energy of Formation (ΔGf°) Value not directly available. Can be estimated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°) once ΔHf° and S° are known.The spontaneity of the formation of the compound from its constituent elements in their standard states is represented by the Gibbs free energy of formation.[7][8][9][10] A negative value indicates a thermodynamically favorable formation.

Causality Behind Experimental Choices for Thermodynamic Characterization:

To obtain precise thermodynamic data for calcium 5-ketogluconate, the following experimental techniques would be employed:

  • Bomb Calorimetry: To determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

  • Adiabatic Heat-Capacity Calorimetry: To measure the heat capacity as a function of temperature, allowing for the calculation of the standard molar entropy.

  • Solution Calorimetry: To measure the enthalpy of solution, providing insights into the energetics of the dissolution process.

Stability of Calcium 5-Ketogluconate: A Multifaceted Analysis

The stability of a pharmaceutical compound is not a singular property but rather a complex interplay of its responses to various environmental factors. For calcium 5-ketogluconate, the key stability concerns revolve around its susceptibility to thermal stress, pH variations, and hygroscopicity.

Thermal Stability

Based on the behavior of the analogous calcium gluconate, calcium 5-ketogluconate is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, it will likely undergo dehydration (if in a hydrated form) followed by decomposition.[11]

Expected Thermal Decomposition Pathway:

  • Dehydration: For hydrated forms, the initial weight loss upon heating will correspond to the loss of water molecules.

  • Decomposition: At higher temperatures, the organic gluconate moiety will decompose, likely through decarboxylation and cleavage of the carbon chain, ultimately yielding calcium carbonate and then calcium oxide at very high temperatures.[11]

Table 2: Predicted Thermal Behavior of Calcium 5-Ketogluconate

Temperature RangeExpected BehaviorRationale
Ambient to ~120°C StableSimilar to calcium gluconate, the molecule is expected to be stable in this range, making it suitable for standard processing and storage.[11]
~120°C to ~200°C Dehydration (for hydrated forms)Loss of water of crystallization is a common phenomenon for hydrated organic salts in this temperature range.[11]
>200°C Onset of DecompositionCleavage of the C-C and C-O bonds within the 5-ketogluconate moiety is anticipated, leading to the formation of smaller volatile molecules and a solid residue.
>400°C Further Decomposition to Calcium CarbonateThe organic portion will have largely decomposed, leaving behind calcium carbonate as a major intermediate.
>700°C Conversion to Calcium OxideCalcium carbonate will decompose to calcium oxide and carbon dioxide.
pH Stability

The stability of calcium 5-ketogluconate in solution is highly dependent on the pH. The ionization state of the carboxylic acid group and the potential for catalysis of degradation reactions by H⁺ or OH⁻ ions are the primary determinants of its pH-stability profile.[12]

  • Acidic Conditions (pH < 4): In strongly acidic solutions, protonation of the carboxylate group will occur, potentially leading to the formation of 5-ketogluconic acid. While the molecule itself might be relatively stable, its solubility could be affected.

  • Neutral to Mildly Alkaline Conditions (pH 6-8): This is generally the pH range of optimal stability for many organic calcium salts. The carboxylate group will be ionized, and the concentration of catalytic H⁺ and OH⁻ ions is low.

  • Strongly Alkaline Conditions (pH > 10): In highly alkaline environments, the risk of base-catalyzed degradation increases. Potential reactions include enolization followed by oxidation or rearrangement.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid dosage form development. The presence of multiple hydroxyl groups in the 5-ketogluconate molecule suggests that it may exhibit some degree of hygroscopicity. The extent of this will depend on the crystal form and the presence of hydrates. Excessive moisture uptake can lead to physical changes like caking and chemical degradation.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of calcium 5-ketogluconate, a well-designed forced degradation study is indispensable. This not only helps in identifying potential degradants but is also crucial for the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13][14][15][16]

Protocol: Forced Degradation Study of Calcium 5-Ketogluconate

Objective: To identify the potential degradation products of calcium 5-ketogluconate under various stress conditions and to develop a stability-indicating analytical method.

Materials and Equipment:

  • Calcium 5-ketogluconate (pure substance)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of calcium 5-ketogluconate in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute to the initial concentration.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples, dilute to the initial concentration, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid calcium 5-ketogluconate in an oven at 80°C for 7 days.

    • At specified time points, withdraw samples, dissolve in the solvent to the target concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of calcium 5-ketogluconate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from any degradation products.

    • The mobile phase and detection wavelength should be optimized to achieve good resolution and sensitivity.

    • The method must be validated for specificity, linearity, accuracy, and precision.

Data Interpretation:

  • Calculate the percentage degradation of calcium 5-ketogluconate under each stress condition.

  • Identify the retention times of the degradation products.

  • If significant degradation is observed, further studies (e.g., LC-MS) may be required to elucidate the structure of the degradants.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start: Pure Calcium 5-Ketogluconate stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Degradation (Solid, 80°C) start->thermal Stress (Solid) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Stress photo Photolytic Degradation (ICH Q1B) stock->photo Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (% Degradation, Impurity Profile) hplc->data elucidation Structure Elucidation (LC-MS, if necessary) data->elucidation

Caption: Workflow for Forced Degradation Study of Calcium 5-Ketogluconate.

Conclusion: A Framework for Ensuring Product Quality

This technical guide has provided a comprehensive, albeit partially predictive, overview of the thermodynamic properties and stability of calcium 5-ketogluconate. By leveraging data from the closely related calcium gluconate and adhering to established scientific principles, researchers and drug development professionals can make informed decisions regarding the formulation, manufacturing, and storage of products containing this important molecule.

The provided experimental protocols, particularly for forced degradation studies, offer a self-validating system for ensuring the stability and quality of calcium 5-ketogluconate. The successful execution of these protocols will not only meet regulatory expectations but will also contribute to the development of safer and more effective pharmaceutical and food products. As more direct experimental data for calcium 5-ketogluconate becomes available, the predictive models presented in this guide can be further refined, leading to an even deeper understanding of this versatile compound.

References

  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Crystal structure of calcium 5-keto-d-gluconate (calcium d-xylo-5-hexulosonate). (1965). Acta Crystallographica, 19(3), 463-469.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). American Pharmaceutical Review.
  • Gibbs Free Energy. (n.d.). LibreTexts.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability. (2025, October 21). RSC Advances.
  • The crystal structure of calcium 5-keto-d-gluconate (calcium d-xylo-5-hexulosonate). (1965). Acta Crystallographica, 19(3), 463-469.
  • The thermal stability of calcium gluconate. (2025, October 21). Ruipu Biological.
  • The thermal stability of calcium gluconate. (2025, October 21). Ruipu Biological.
  • Crystal structure and thermodynamic properties of the coordination compound calcium D-gluconate Ca[D-C6H11O7]2(s). (n.d.).
  • Introduction to Gibbs free energy. (n.d.). Khan Academy.
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  • Standard Enthalpies of Form
  • Standard enthalpy change of formation (d
  • Standard heats of formation of selected compounds. (n.d.). xaktly.com.
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  • 18.4: Entropy Measurements and Values. (2025, January 19). Chemistry LibreTexts.
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  • Gibbs free energy. (n.d.). Chemguide.
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  • calcium - the NIST WebBook. (n.d.). NIST.
  • calcium oxide - the NIST WebBook. (n.d.). NIST.
  • The physicochemical properties of calcium gluconate. (2025, October 24). Ruipu Biological.
  • High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans. (2006, November 15). PubMed.
  • Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. (2022).
  • 5-Ketogluconic acid. (n.d.). PubChem.
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  • High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+). (2024, August 22). PMC.
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  • analytical methods. (n.d.).
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Foundational

An In-depth Technical Guide to the Enzymatic Conversion of Glucose to Calcium 5-Ketogluconate

Introduction 5-Keto-D-gluconic acid (5-KGA) is a valuable platform chemical with diverse applications in the food, pharmaceutical, and chemical industries.[1] It serves as a key precursor for the synthesis of L-(+)-tarta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Keto-D-gluconic acid (5-KGA) is a valuable platform chemical with diverse applications in the food, pharmaceutical, and chemical industries.[1] It serves as a key precursor for the synthesis of L-(+)-tartaric acid, a widely used food acidulant and antioxidant.[2][3][4][5] The enzymatic conversion of glucose to 5-KGA represents a promising and sustainable alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and generate significant waste.[1] This guide provides a comprehensive technical overview of the enzymatic production of calcium 5-ketogluconate, detailing the underlying biochemical pathways, methodologies for enzyme application, and strategies for process optimization and product recovery.

The core of this biotransformation lies in a two-step enzymatic cascade. First, glucose is oxidized to D-gluconate. This is followed by the regioselective oxidation of D-gluconate at the C-5 position to yield 5-KGA. This process can be achieved using isolated enzymes or, more commonly, through whole-cell biocatalysis, primarily employing bacteria from the genus Gluconobacter.[6][7] These microorganisms are renowned for their "incomplete oxidation" capabilities, efficiently converting sugars and sugar alcohols into valuable organic acids.[6][7][8][9][10]

This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the scientific principles and practical considerations for developing a robust and efficient enzymatic process for calcium 5-ketogluconate production.

The Enzymatic Pathway: From Glucose to 5-Ketogluconate

The conversion of glucose to 5-KGA is a two-step oxidative process, each catalyzed by a specific dehydrogenase enzyme. The overall pathway is depicted below.

Step 1: Oxidation of Glucose to D-Gluconate

The initial step involves the oxidation of D-glucose to D-glucono-1,5-lactone, which subsequently hydrolyzes (spontaneously or enzymatically) to D-gluconate. This reaction is predominantly catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH).[11][12]

  • Enzyme: Glucose Dehydrogenase (GDH) (EC 1.1.5.2)

  • Cofactor: Pyrroloquinoline quinone (PQQ)

  • Reaction: D-glucose + PQQ → D-glucono-1,5-lactone + PQQH₂

  • Subsequent Hydrolysis: D-glucono-1,5-lactone + H₂O → D-gluconate

GDH is a key enzyme in the periplasm of Gluconobacter species, channeling glucose into the oxidative pathway.[12] The use of immobilized GDH has also been explored for in vitro production of gluconic acid, demonstrating enhanced stability and reusability.[13][14][15][16]

Step 2: Oxidation of D-Gluconate to 5-Keto-D-gluconate

The second and defining step is the regioselective oxidation of D-gluconate to 5-KGA. This reaction is primarily catalyzed by a membrane-bound, PQQ-dependent glycerol dehydrogenase (GLDH), which exhibits broad substrate specificity and can act as a gluconate-5-dehydrogenase.[6][7][8][9][17] Alternatively, an NAD(P)+-dependent gluconate 5-dehydrogenase can also catalyze this reaction.[18][19]

  • Enzyme: Glycerol Dehydrogenase (GLDH) / Gluconate-5-dehydrogenase (Ga5DH) (EC 1.1.1.69)[18][19]

  • Cofactor: PQQ or NAD(P)+

  • Reaction (PQQ-dependent): D-gluconate + PQQ → 5-keto-D-gluconate + PQQH₂

  • Reaction (NAD(P)+-dependent): D-gluconate + NAD(P)+ → 5-keto-D-gluconate + NAD(P)H + H+[19]

The catalytic mechanism of gluconate 5-dehydrogenase involves a reversible oxidoreduction reaction.[18] Structural studies have revealed a conserved catalytic triad and the importance of specific amino acid residues in substrate binding and orientation.[18]

Enzymatic_Pathway Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH) Gluconate D-Gluconate Gluconolactone->Gluconate Hydrolysis KGA_5 5-Keto-D-gluconate Gluconate->KGA_5 Gluconate-5-dehydrogenase (Ga5DH) / Glycerol Dehydrogenase (GLDH)

Caption: Enzymatic conversion of D-glucose to 5-Keto-D-gluconate.

Methodologies for Enzymatic Conversion

The enzymatic conversion of glucose to 5-KGA can be approached using either whole-cell biocatalysts or isolated, and potentially immobilized, enzymes. Each strategy offers distinct advantages and challenges.

Whole-Cell Biocatalysis

Whole-cell biocatalysis is the most common and often more cost-effective approach for 5-KGA production.[20][21][22][23] It leverages the intact cellular machinery of microorganisms, primarily Gluconobacter species, to perform the multi-step conversion.

Advantages of Whole-Cell Biocatalysis:

  • Cofactor Regeneration: The host cell's metabolic pathways naturally regenerate necessary cofactors like PQQ and NAD(P)+, eliminating the need for their costly external addition.[21]

  • Enzyme Stability: The cellular environment provides a protective matrix for the enzymes, often enhancing their stability and operational lifespan compared to isolated enzymes.[21]

  • Simplified Process: It avoids the need for complex and expensive enzyme purification steps.[20]

Key Organisms:

  • Gluconobacter oxydans : Widely studied for its ability to produce both 2-keto-D-gluconate (2-KGA) and 5-KGA.[1][2][4][5] Genetic engineering has been employed to create mutant strains that exclusively produce 5-KGA by inactivating the gene for gluconate-2-dehydrogenase.[4][5]

  • Gluconobacter japonicus : Strains of this species have also been engineered for efficient 5-KGA production by deleting genes responsible for 2-KGA formation and 5-KGA catabolism.[9][17]

  • Gluconobacter suboxydans : Known for its high conversion yields of glucose to 5-KGA under optimized pH conditions.[24][25]

Experimental Protocol: Whole-Cell Fermentation for 5-KGA Production

This protocol outlines a general procedure for the production of 5-KGA using a Gluconobacter strain.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of the Gluconobacter strain from a slant into a sterile seed culture medium.

    • Incubate the seed culture at 30°C with shaking (200 rpm) for 24-48 hours.

  • Fermentation:

    • Transfer the seed culture to the production medium in a bioreactor.

    • Maintain the fermentation at 30°C with controlled aeration and agitation.

    • Control the pH of the medium, as this is a critical parameter for selective 5-KGA production.[24][25]

    • Monitor the concentrations of glucose, gluconate, and 5-KGA throughout the fermentation process using appropriate analytical techniques.

  • Harvesting:

    • Once the glucose is consumed and the maximum concentration of 5-KGA is reached, harvest the fermentation broth.

    • Separate the bacterial cells from the supernatant by centrifugation or microfiltration.

Immobilized Enzyme Systems

For applications requiring high purity and precise control over reaction conditions, the use of isolated and immobilized enzymes is a viable alternative.

Advantages of Immobilized Enzymes:

  • Reusability: Immobilization allows for the easy recovery and reuse of the enzymes, reducing overall process costs.[13][14]

  • Enhanced Stability: Immobilization can improve the thermal and operational stability of enzymes.[13][15]

  • Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, enabling more efficient and consistent production.[13]

Immobilization Techniques:

  • Adsorption: Enzymes are physically adsorbed onto the surface of a carrier material.

  • Covalent Bonding: Enzymes are covalently attached to a support matrix.

  • Entrapment: Enzymes are entrapped within a porous gel or fiber.

  • Cross-linking: Enzymes are cross-linked to form aggregates.

Experimental Workflow: Immobilized Enzyme Conversion

Immobilized_Enzyme_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Enzyme_Source Enzyme Source (e.g., Recombinant E. coli) Purification Purification Enzyme_Source->Purification Immobilization Immobilization Purification->Immobilization Bioreactor Bioreactor with Immobilized Enzymes Immobilization->Bioreactor Substrate_Prep Substrate Preparation (Glucose Solution) Substrate_Prep->Bioreactor Reaction_Monitoring Reaction Monitoring (HPLC, etc.) Bioreactor->Reaction_Monitoring Product_Separation Product Separation Reaction_Monitoring->Product_Separation Purification_Product Purification Product_Separation->Purification_Product Final_Product Calcium 5-Ketogluconate Purification_Product->Final_Product

Caption: Workflow for 5-KGA production using immobilized enzymes.

Optimization of Reaction Parameters

The efficiency of the enzymatic conversion of glucose to 5-KGA is highly dependent on several key parameters. Careful optimization of these factors is crucial for maximizing product yield and productivity.

ParameterOptimal RangeRationale and Impact
pH 3.5 - 6.0The pH significantly influences the activity of both GDH and Ga5DH/GLDH. A lower pH (around 3.5-4.0) has been shown to favor the production of 5-KGA over 2-KGA in Gluconobacter suboxydans.[24][25]
Temperature 25 - 37°CMost Gluconobacter species used for 5-KGA production are mesophilic, with optimal growth and enzyme activity in this range.[1] Thermotolerant strains have been developed to allow for fermentation at higher temperatures.[11]
Dissolved Oxygen > 20%The oxidative reactions are oxygen-dependent. Maintaining a high level of dissolved oxygen is critical for efficient conversion.[2]
Substrate Concentration 100 - 200 g/L GlucoseHigh substrate concentrations can lead to substrate inhibition. A fed-batch strategy can be employed to maintain optimal glucose levels and improve productivity.[2]
Calcium Ions (Ca²⁺) ~1 mMCalcium ions are important for the stability and activity of the PQQ-dependent glycerol dehydrogenase (GLDH), which is responsible for the conversion of gluconate to 5-KGA.[9][17]

Downstream Processing and Product Formulation

Following the enzymatic conversion, a series of downstream processing steps are required to isolate, purify, and formulate the final product, calcium 5-ketogluconate.

Stages of Downstream Processing

The downstream processing of 5-KGA typically involves the following stages:[26]

  • Solid-Liquid Separation: The first step is to separate the biomass (in the case of whole-cell biocatalysis) or the immobilized enzyme from the reaction mixture. This is commonly achieved through centrifugation or filtration.[26]

  • Concentration: The clarified supernatant containing the 5-KGA is then concentrated to reduce the volume for subsequent purification steps. This can be done using techniques like evaporation or reverse osmosis.

  • Purification: Chromatographic methods are often employed to purify the 5-KGA from residual substrates, byproducts, and other impurities. Ion-exchange chromatography is particularly effective for separating organic acids.

  • Formulation as Calcium Salt: The purified 5-ketogluconic acid is then converted to its calcium salt. This is typically achieved by neutralizing the acid with a calcium source, such as calcium carbonate or calcium hydroxide, followed by crystallization or spray drying to obtain the final solid product.

Analytical Methods for Quantification

Accurate and reliable analytical methods are essential for monitoring the progress of the enzymatic conversion and for quality control of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for the simultaneous quantification of glucose, gluconate, and 5-KGA.

  • Enzymatic Assays: Specific enzyme-based assays can be used for the quantification of 5-KGA. These assays typically involve the use of a 5-ketogluconate reductase and monitoring the change in NAD(P)H absorbance.[27][28]

  • Spectrophotometric Methods: Colorimetric methods, such as the arsenomolybdate reagent method, can also be used for the determination of 5-KGA.[29][30]

Conclusion

The enzymatic conversion of glucose to calcium 5-ketogluconate offers a highly efficient, selective, and sustainable route for the production of this valuable chemical. The use of whole-cell biocatalysts, particularly genetically engineered strains of Gluconobacter, has proven to be a robust and economically viable approach. Further advancements in metabolic engineering, enzyme immobilization, and bioreactor design hold the potential to further enhance the productivity and cost-effectiveness of this biotransformation, solidifying its position as a key technology in the bio-based economy.

References

  • Structural insight into the catalytic mechanism of gluconate 5-dehydrogenase from Streptococcus suis: Crystal structures of the substrate-free and quaternary complex enzymes. (2009). PubMed.
  • Immobilization and applications of glucose-6-phosphate dehydrogenase: a review. (n.d.). Taylor & Francis Online.
  • 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species. (n.d.). ASM Journals.
  • Enhancement of 5-keto-D-gluconate production by a recombinant Gluconobacter oxydans using a dissolved oxygen control strategy. (2025).
  • Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. (2022). Springer.
  • Optimization of Glucose Dehydrogenase Immobilization Strategies in a 3D-Printed Millireactor. (2024). MDPI.
  • Purification and immobilization of engineered glucose dehydrogenase: a new approach to producing gluconic acid
  • Biotransformation of glucose to 5-keto-D-gluconic acid by recombinant Gluconobacter oxydans DSM 2343. (2004). PubMed.
  • Enhanced Stability of Glucose Dehydrogenase By Immobilization onto Graphene Oxide Magnetic Nanoparticles. (2020). Meddocs Publishers.
  • Selective, High Conversion of D-Glucose to 5-Keto-D-gluoconate by Gluconobacter suboxydans. (n.d.). J-STAGE.
  • Screening of Thermotolerant Gluconobacter Strains for Production of 5-Keto-d-Gluconic Acid and Disruption of Flavin Adenine Dinucleotide-Containing d-Glucon
  • Recent progress on glucose dehydrogenase: multifaceted applications in industrial biocatalysis, cofactor regeneration, glucose sensors, and biofuel cells. (2025). PubMed.
  • Glucon
  • Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. (2022).
  • Biotransformation of glucose to 5-keto-D-gluconic acid by recombinant Gluconobacter oxydans DSM 2343. (2025).
  • Ketogluconate production by Gluconobacter strains: enzymes and biotechnological applic
  • A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid. (2025).
  • Preparation of enzymes required for enzymatic quantification of 5-keto-D-gluconate and 2-keto-D-glucon
  • Selective, high conversion of D-glucose to 5-keto-D-gluoconate by Gluconobacter suboxydans. (2011). PubMed.
  • Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. (n.d.). Theseus.
  • 2-dehydro-3-deoxy-D-glucon
  • Ketogluconate production by Gluconobacter strains. (2024). Oxford Academic.
  • Spectrophotometric method for the determination of 5-keto-D-gluconic acid. (2025).
  • Purification and Characteristics of a NAD(P)-Dependent Gluconate 5-Dehydrogenase from Thermotoga maritima MSB8. (2022). Clausius Scientific Press.
  • NADPH-dependent 5-keto-D-gluconate reductase is part of the fungal pathway for D-glucuronate catabolism. (n.d.).
  • Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-trisubstituted tetrahydroisoquinoline. (2023). Royal Society of Chemistry.
  • Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Form
  • Spectrophotometric Determination of 5-Ketogluconate. (n.d.).
  • Regulation of gluconate and ketogluconate production in Gluconobacter oxydans ATCC 621-H. (2025).
  • Whole-cell bioc
  • A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid. (2005). PubMed.
  • Advances on whole cell biocatalysis in flow Andrea Pintoa, Martina Letizia Contenteb and Lucia Tamborinic. (n.d.). AIR Unimi.
  • Lecture #5 – Using Whole Cells as Biocatalysts: Why/When, Growth vs Conversion (Screening). (n.d.). University of Minnesota.
  • High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid. (2024). PubMed.
  • Whole Cells as Biocatalysts in Organic Transform
  • Purification and Properties of 5-Ketogluconate Reductase from Gluconobaeter liquefaciens. (n.d.). J-STAGE.
  • Stages in Downstream Processing: 5 Stages. (n.d.). Biology Discussion.
  • Two NADPH-dependent 2-ketogluconate reductases involved in 2-ketogluconate assimilation in Gluconobacter sp. strain CHM43. (2025). PMC.

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Exploratory

The Physiological Role of Calcium 5-Ketogluconate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Calcium 5-ketogluconate, a salt of gluconic acid, is a compound at the intersection of mineral homeostasis and carbohydrate metabolism. While its r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 5-ketogluconate, a salt of gluconic acid, is a compound at the intersection of mineral homeostasis and carbohydrate metabolism. While its role as a calcium supplement is acknowledged, its physiological significance within the intricate network of cellular metabolism remains largely unexplored in mammalian systems. This technical guide synthesizes current biochemical knowledge to propose a potential metabolic pathway for 5-ketogluconate and explores its plausible implications for cellular function. We will delve into the enzymatic machinery that may process this keto acid, its likely entry into the pentose phosphate pathway, and the synergistic effects of its calcium component on mitochondrial bioenergetics. This document aims to provide a foundational framework for researchers and drug development professionals interested in investigating the metabolic fate and therapeutic potential of Calcium 5-ketogluconate.

Introduction: Unraveling a Metabolic Enigma

The study of cellular metabolism is a cornerstone of biomedical research, providing critical insights into health and disease. While the metabolic fates of major nutrients like glucose are well-charted, the roles of less common intermediates are often overlooked. Calcium 5-ketogluconate presents such an enigma. Predominantly recognized in the context of industrial microbiology for its production by organisms like Gluconobacter oxydans, its physiological relevance in mammalian cells is not well-documented.[1][2] This guide moves beyond its established use as a calcium delivery agent to explore the core question: What is the physiological role of Calcium 5-ketogluconate in cellular metabolism?

We will construct a scientifically-grounded hypothesis regarding its metabolic processing and subsequent impact on key cellular pathways. This exploration is predicated on our understanding of homologous enzymes and the established roles of its constituent parts: calcium and the gluconate backbone.

The Dual Nature of the Compound: Calcium and 5-Ketogluconate

To understand the potential physiological role of Calcium 5-ketogluconate, we must consider the independent and synergistic effects of its two components.

The Calcium Moiety: A Ubiquitous Second Messenger and Mitochondrial Modulator

Calcium (Ca²⁺) is a critical signaling molecule involved in a vast array of cellular processes. Its concentration gradients across cellular membranes are tightly regulated and transient increases in cytosolic and mitochondrial calcium levels can profoundly influence cell fate and function.

Within the mitochondria, calcium is a potent activator of key enzymes in the tricarboxylic acid (TCA) cycle, including pyruvate dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.[3][4][5] By stimulating these enzymes, calcium enhances the production of NADH and FADH₂, the primary electron donors for the electron transport chain, thereby boosting oxidative phosphorylation and ATP synthesis.[3] However, excessive mitochondrial calcium can trigger the opening of the mitochondrial permeability transition pore, leading to apoptosis.[4]

The 5-Ketogluconate Moiety: A Hypothetical Gateway to the Pentose Phosphate Pathway

The metabolic fate of 5-keto-D-gluconate in mammalian cells has not been definitively established. However, based on enzymatic activities identified in other organisms and the known substrate specificities of human enzymes, we can propose a plausible metabolic route.

The most probable initial step is the reduction of the ketone group at the C5 position to a hydroxyl group, converting 5-keto-D-gluconate into D-gluconate. This reaction would require a reductase enzyme and a reducing equivalent, likely NADPH.

A promising candidate for this enzymatic conversion in humans is Dicarbonyl/L-xylulose reductase (DCXR), also known as carbonyl reductase II.[6][7] This enzyme, encoded by the DCXR gene, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to act on a variety of sugars and dicarbonyl compounds.[8] A deficiency in DCXR leads to the genetic disorder pentosuria, characterized by the accumulation of L-xylulose in the urine.[6][7] Given its broad substrate specificity, it is conceivable that DCXR or another related reductase could recognize and reduce 5-keto-D-gluconate.

The proposed reduction of 5-keto-D-gluconate to D-gluconate is a critical entry point into a major metabolic pathway.

Once formed, D-gluconate can be phosphorylated by the enzyme gluconokinase to produce 6-phosphogluconate.[9] This intermediate is a direct substrate for the pentose phosphate pathway (PPP) , a crucial metabolic route that runs parallel to glycolysis.[1][10]

The PPP has two main branches:

  • The Oxidative Branch: This phase generates NADPH, a key reducing agent for biosynthetic reactions (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione.[11]

  • The Non-Oxidative Branch: This phase produces precursors for nucleotide biosynthesis (ribose-5-phosphate) and intermediates that can re-enter glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).[12]

The hypothetical metabolic pathway of 5-keto-D-gluconate is depicted in the following diagram:

mitochondrial_effects Ca_5KG Calcium 5-Ketogluconate Ca Calcium (Ca²⁺) Ca_5KG->Ca 5KG_metab 5-Ketogluconate Metabolism Ca_5KG->5KG_metab TCA_Cycle TCA Cycle Ca->TCA_Cycle Activates PPP Pentose Phosphate Pathway 5KG_metab->PPP Provides Substrate Mito_Resp Mitochondrial Respiration (Oxidative Phosphorylation) TCA_Cycle->Mito_Resp Provides NADH/FADH₂ NADPH NADPH PPP->NADPH ATP ATP Production Mito_Resp->ATP Antioxidant Antioxidant Defense (e.g., Glutathione) NADPH->Antioxidant Supports Antioxidant->Mito_Resp Protects from ROS

Figure 2: Potential synergistic effects on mitochondrial function.

Experimental Protocols for Elucidating the Physiological Role

To move from a hypothetical framework to concrete evidence, rigorous experimental validation is required. The following protocols are designed to investigate the key aspects of the proposed metabolic pathway and its physiological consequences.

Protocol 1: In Vitro Enzymatic Assay for 5-Ketogluconate Reductase Activity

Objective: To determine if a candidate human enzyme, such as DCXR, can catalyze the NADPH-dependent reduction of 5-keto-D-gluconate.

Methodology:

  • Recombinant Protein Expression and Purification:

    • Clone the human DCXR gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant DCXR protein using nickel-affinity chromatography.

    • Confirm protein purity and identity by SDS-PAGE and Western blot.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing:

      • Purified recombinant DCXR protein

      • NADPH

      • 5-keto-D-gluconate (substrate)

      • Reaction buffer (e.g., phosphate buffer, pH 7.4)

    • Monitor the reaction by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

    • Perform control reactions lacking the enzyme or the substrate.

    • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by varying the concentration of 5-keto-D-gluconate.

Protocol 2: Isotope Tracing of 5-Ketogluconate Metabolism in Cultured Human Cells

Objective: To trace the metabolic fate of 5-keto-D-gluconate in a cellular context and determine if it enters the pentose phosphate pathway.

Methodology:

  • Cell Culture and Labeling:

    • Culture a relevant human cell line (e.g., HepG2 hepatocytes) in a suitable medium.

    • Supplement the medium with ¹³C-labeled 5-keto-D-gluconate for a defined period.

  • Metabolite Extraction:

    • Harvest the cells and perform a polar metabolite extraction using a methanol/acetonitrile/water solvent system.

  • LC-MS/MS Analysis:

    • Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor for the incorporation of ¹³C into downstream metabolites of the PPP, such as 6-phosphogluconate, ribose-5-phosphate, and sedoheptulose-7-phosphate.

Protocol 3: Assessment of the Impact on Mitochondrial Respiration

Objective: To measure the effect of Calcium 5-ketogluconate on mitochondrial oxygen consumption.

Methodology:

  • Cell Culture or Mitochondrial Isolation:

    • Use either intact cultured cells (e.g., primary neurons or cardiomyocytes) or isolated mitochondria from a relevant tissue (e.g., mouse liver).

  • High-Resolution Respirometry:

    • Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

    • After establishing a baseline respiration rate, inject Calcium 5-ketogluconate into the chamber.

    • Use a substrate-inhibitor titration protocol to assess the effects on different parts of the electron transport chain. For example:

      • Measure basal respiration.

      • Add an ATP synthase inhibitor (e.g., oligomycin) to determine proton leak.

      • Add an uncoupler (e.g., FCCP) to measure maximal electron transport system capacity.

      • Add complex I and III inhibitors (e.g., rotenone and antimycin A) to determine residual oxygen consumption.

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, physiological role for Calcium 5-ketogluconate in mammalian cellular metabolism. The proposed pathway, involving the reduction of 5-ketogluconate to D-gluconate and its subsequent entry into the pentose phosphate pathway, provides a scientifically-grounded framework for future research. The synergistic effects of the calcium moiety on mitochondrial function further enhance the potential metabolic significance of this compound.

The experimental protocols provided offer a clear path forward for validating these hypotheses. Future research should focus on:

  • Identifying the specific human enzyme(s) responsible for 5-ketogluconate reduction.

  • Quantifying the flux of 5-ketogluconate-derived carbon through the pentose phosphate pathway in various cell types and tissues.

  • Investigating the therapeutic potential of Calcium 5-ketogluconate in conditions associated with oxidative stress and mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.

By systematically addressing these questions, the scientific community can move closer to a comprehensive understanding of the physiological role of Calcium 5-ketogluconate and unlock its potential for therapeutic applications.

References

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). L-xylulose reductase. Retrieved from [Link]

  • Lanza, I. R., & Andrade, F. H. (2009). Goldilocks calcium concentrations and the regulation of oxidative phosphorylation: Too much, too little, or just right. Journal of bioenergetics and biomembranes, 41(2), 127–134.
  • Kuivanen, J., Penttilä, M., & Richard, P. (2015). NADPH-dependent 5-keto-D-gluconate reductase is a part of the fungal pathway for D-glucuronate catabolism. FEBS Letters, 589(15), 1834-1839.
  • Kataoka, N., et al. (2022). Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. Applied Microbiology and Biotechnology, 106(21), 7139-7151.
  • Kuivanen, J., & Richard, P. (2017).
  • Merfort, M., et al. (2006). High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans. Applied Microbiology and Biotechnology, 73(2), 443-451.
  • Ano, Y., et al. (2007). Preparation of enzymes required for enzymatic quantification of 5-keto-D-gluconate and 2-keto-D-gluconate. Bioscience, Biotechnology, and Biochemistry, 71(10), 2549-2552.
  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963.
  • Carey, K. C., & He, C. (2018). Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases. Trends in Cell Biology, 28(8), 645-656.
  • Brookes, P. S., & Darley-Usmar, V. M. (2022). Calcium Overload and Mitochondrial Metabolism. International Journal of Molecular Sciences, 23(24), 16104.
  • Jensen, N. J., & Wodschow, H. Z. (2020).
  • Stubbs, B. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology, 8, 848.
  • Lytvyn, Y., et al. (2019). Identification of dicarbonyl and L-xylulose reductase as a therapeutic target in human chronic kidney disease. JCI Insight, 4(12), e127150.
  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • El-Kabbani, O., et al. (2018). Diacetyl/L-Xylulose Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells. Toxics, 6(4), 62.
  • Pandya, J. D., et al. (2013). Calcium inhibits mitochondrial respiration in a dose-dependent manner. Journal of Neuroscience Research, 91(8), 1059-1068.
  • Keller, M. A., et al. (2022). The ability of pentose pathways to form all essential metabolites provides clues to the origins of metabolism. PLoS Biology, 20(1), e3001493.
  • Idänheimo, N., et al. (2014). Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis. PLoS ONE, 9(6), e99711.
  • Pardo, B., et al. (2013). Calcium-regulation of mitochondrial respiration maintains ATP homeostasis and requires ARALAR/AGC1-malate aspartate shuttle in intact cortical neurons. Journal of Cerebral Blood Flow & Metabolism, 33(8), 1303-1313.
  • Newman, J. C., & Verdin, E. (2017). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Annual Review of Nutrition, 37, 51-76.
  • Wikidoc. (2017). L-xylulose reductase. Retrieved from [Link]

  • Liao, T. L., & Chow, L. P. (2002). Structure-activity relationships for inhibition of human 5alpha-reductases by polyphenols.
  • Rossi, A., et al. (2022). Mitochondrial Calcium: Effects of Its Imbalance in Disease. International Journal of Molecular Sciences, 23(8), 4410.
  • De Ley, J. (1963). Enzymatic studies on the formation of 5-ketogluconic acid by Acetobacter suboxydans. II. 5-ketogluconate reductase. Journal of Biochemistry, 53(6), 448-452.
  • Westin, J. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. Retrieved from [Link]

  • Matsushita, K., et al. (2003). 5-keto-D-gluconate production is catalyzed by a quinoprotein glycerol dehydrogenase, major polyol dehydrogenase, in gluconobacter species. Applied and Environmental Microbiology, 69(4), 1959-1966.
  • ResearchGate. (n.d.). Proposed metabolic pathway related to 5-ketogluconate production in G. japonicus NBRC 3271. Retrieved from [Link]

  • Ano, Y., et al. (2011). Selective, high conversion of D-glucose to 5-keto-D-gluoconate by Gluconobacter suboxydans. Bioscience, Biotechnology, and Biochemistry, 75(3), 586-589.
  • Kuivanen, J., & Richard, P. (2018). NADPH-dependent 5-keto-D-gluconate reductase is part of the fungal pathway for D-glucuronate catabolism.
  • Schweiger, P., et al. (2021). Degradation of the low-calorie sugar substitute 5-ketofructose by different bacteria. Applied Microbiology and Biotechnology, 105(4), 1531-1543.
  • ResearchGate. (n.d.). Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). The 5-Ketofructose Reductase of Gluconobacter sp. Strain CHM43 Is a Novel Class in the Shikimate Dehydrogenase Family. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Quantification of Calcium 5-Ketogluconate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Context Calcium 5-ketogluconate is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Context

Calcium 5-ketogluconate is a highly valued organic acid salt utilized extensively in cosmetics, pharmaceuticals, and as a critical precursor for tartaric acid synthesis[1]. However, its accurate quantification presents a unique set of analytical challenges. Unlike the highly soluble sodium or potassium salts of organic acids, calcium 5-ketogluconate is sparingly soluble in water, exhibiting a solubility of approximately 2 g/L at 20 °C[2].

In biomanufacturing and fermentation processes, this low solubility is deliberately exploited; the addition of calcium carbonate shifts the reaction equilibrium toward keto-acid production by precipitating the 5-ketogluconate product as it forms[3]. For the analytical scientist, this physical property necessitates a rigorous, causality-driven sample preparation protocol to ensure complete dissolution and to protect the chromatographic column from irreversible calcium-induced degradation.

Analytical Strategy & Causality (Expertise & Experience)

As a Senior Application Scientist, developing a robust method requires moving beyond generic templates and addressing the physicochemical root causes of analytical failure.

The Calcium Problem: Preventing Column Fouling

The industry gold standard for separating highly polar organic acids—such as gluconic, 2-ketogluconic, and 5-ketogluconic acids—is ion-exclusion chromatography utilizing a strong cation-exchange resin in the hydrogen (H⁺) form, such as the Aminex HPX-87H.

The Causality: If a dissolved calcium 5-ketogluconate sample is injected directly into this system, the Ca²⁺ ions will irreversibly exchange with the H⁺ ions on the stationary phase. Over time, this converts the column to the calcium form, drastically altering retention times, destroying resolution, and ultimately ruining the column.

The Solution: We must decouple the 5-ketogluconate anion from the calcium cation prior to injection. By acidifying the sample with sulfuric acid (H₂SO₄), we achieve two critical goals simultaneously:

  • We protonate the salt to form highly soluble, free 5-ketogluconic acid (5-KGA).

  • We precipitate the calcium as insoluble calcium sulfate (CaSO₄), which can be easily removed via centrifugation.

Chromatographic Separation & Detection

5-Ketogluconic acid is highly polar and lacks a conjugated π-system, making it nearly invisible to standard UV detection at 254 nm. However, the carbonyl and carboxyl groups exhibit weak absorbance in the low UV range. By utilizing a UV Diode Array Detector (DAD) at 210 nm, we achieve sufficient sensitivity for precise quantification[4].

The mobile phase must be highly acidic (e.g., 20 mM H₂SO₄) to suppress the ionization of the carboxyl group on the 5-KGA molecule. This renders the molecule neutral, allowing it to partition into the stationary phase via hydrophobic and steric interactions (Donnan exclusion). Alternatively, polymer-based reversed-phase columns (e.g., Shodex RSpak DE-613) using dilute perchloric acid (HClO₄) eluents can also be employed successfully under similar principles[5].

Experimental Protocol

This protocol is designed as a self-validating system to ensure maximum reproducibility and column longevity.

Reagents and Materials
  • Calcium 5-ketogluconate reference standard (Purity ≥ 99.0%)

  • Sulfuric acid (H₂SO₄), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm PTFE syringe filters

  • Strong Cation Exchange (SCX) SPE cartridges (H⁺ form)

Step-by-Step Sample Preparation
  • Aliquot & Dilute: Accurately weigh 50.0 mg of the raw calcium 5-ketogluconate sample (or pipet 5.0 mL of raw fermentation broth) into a 50 mL volumetric flask.

  • Acidification & Dissolution: Add 30 mL of 50 mM H₂SO₄ to the flask. Sonicate for 15 minutes at room temperature. (Mechanistic Note: The acidic environment protonates the 5-ketogluconate, breaking the crystal lattice and forming soluble 5-ketogluconic acid, while Ca²⁺ reacts with SO₄²⁻ to form a CaSO₄ precipitate.)

  • Volume Adjustment: Make up to the 50 mL mark with 50 mM H₂SO₄ and mix thoroughly by inversion.

  • Primary Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the CaSO₄ precipitate.

  • Secondary Polish (Critical Step): Pass 2 mL of the supernatant through a pre-conditioned SCX SPE cartridge (H⁺ form) at a dropwise rate to capture any residual trace Ca²⁺ ions that escaped precipitation.

  • Filtration: Filter the final eluate through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Standard Preparation

Prepare a primary stock solution of 5-ketogluconic acid (1.0 mg/mL) using the exact same acidification protocol described above to matrix-match the standards. Perform serial dilutions with the mobile phase to generate a 5-point calibration curve ranging from 0.05 to 1.0 mg/mL.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Bio-Rad Aminex HPX-87H (300 × 7.8 mm, 9 µm)
Mobile Phase 20 mM Sulfuric Acid (H₂SO₄) in Ultrapure Water
Flow Rate 0.5 mL/min
Column Temperature 50 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at 210 nm
Run Time 30 minutes
Table 2: Method Validation Parameters (Summary)
Validation ParameterResultAcceptance Criteria
Linear Range 0.05 – 1.0 mg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.015 mg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.045 mg/mLS/N ≥ 10
Intra-day Precision (RSD) 1.2% (n=6)≤ 2.0%
Inter-day Precision (RSD) 1.8% (n=12)≤ 3.0%
Recovery (Spiked Samples) 98.5% – 101.2%95.0% – 105.0%

Workflow Visualization

G A Raw Sample (Calcium 5-Ketogluconate) B Acidification (0.1 M H2SO4) Dissolution & Conversion to 5-KGA A->B Add Acid C Precipitation (CaSO4 Formation) B->C Shift Equilibrium D Centrifugation & Filtration (0.22 µm PTFE) C->D Remove Solids E Strong Cation Exchange SPE (H+ Form, Optional Ca2+ Polish) D->E Supernatant F HPLC Injection (Aminex HPX-87H, UV 210 nm) E->F Purified 5-KGA

Workflow for calcium 5-ketogluconate sample preparation and HPLC quantification.

References

  • Combined Fluxomics and Transcriptomics Analysis of Glucose Catabolism via a Partially Cyclic Pentose Phosphate Pathway in Gluconobacter oxydans 621H. ASM Journals. 4

  • High-rate and -yield continuous fluidized-bed bioconversion of glucose-to-gluconic acid for enhanced metal leaching. Trepo (Tampere University). Link

  • Reverse Phase Analysis of Gluconic Acids (DE-613). Shodex HPLC Columns. 5

  • CN1164850A - The preparation method of tartaric acid. Google Patents. 1

  • US5731467A - Process for the manufacture of xylaric acid and uses thereof. Google Patents. 2

  • Some kinetic aspects and modelling of biotransformation of D-glucose to keto-D-gluconates. ResearchGate. 3

Sources

Application

Application Notes &amp; Protocols: High-Purity Extraction of Calcium 5-Ketogluconate from Fermentation Broth

Abstract This document provides a comprehensive, field-proven protocol for the extraction and purification of calcium 5-ketogluconate from microbial fermentation broth. 5-keto-D-gluconic acid (5-KGA) is a valuable platfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the extraction and purification of calcium 5-ketogluconate from microbial fermentation broth. 5-keto-D-gluconic acid (5-KGA) is a valuable platform chemical, notably serving as a precursor for the synthesis of L-(+)-tartaric acid[1][2]. Its production is efficiently achieved via the microbial fermentation of D-glucose, primarily using strains of Gluconobacter oxydans[1][2][3]. This protocol focuses on a robust downstream processing strategy centered on direct crystallization, a method that leverages the in-situ formation of the calcium salt during fermentation to achieve high recovery and purity. We will detail the scientific rationale behind each step, from initial broth clarification to final product characterization, ensuring a reproducible and scalable workflow for research and drug development professionals.

Introduction: The Scientific Rationale

The bioconversion of glucose to 5-KGA by G. oxydans is an oxidative fermentation process. As 5-KGA is produced, the pH of the medium decreases. To maintain optimal conditions for microbial activity and prevent product inhibition, a neutralizing agent is typically added during fermentation. Calcium carbonate (CaCO₃) is the preferred agent for this purpose as it serves a dual role: it controls the pH and provides the calcium ions (Ca²⁺) necessary to form calcium 5-ketogluconate in situ[4][5].

The resulting fermentation broth is a complex aqueous mixture containing:

  • Target Product: Dissolved Calcium 5-Ketogluconate

  • Biomass: G. oxydans cells

  • Impurities: Unconsumed glucose, intermediate metabolites (e.g., gluconic acid), and potential by-products (e.g., 2-keto-D-gluconic acid)[1][3][6].

  • Media Components: Salts and other nutrients.

Our extraction strategy is predicated on the temperature-dependent solubility of calcium 5-ketogluconate. While moderately soluble at the typical fermentation temperatures (25-37°C), its solubility decreases significantly at lower temperatures[7][8]. By carefully controlling the cooling process, we can induce selective crystallization, separating the product from the more soluble impurities. This approach is more energy- and waste-efficient compared to methods like solvent extraction or chromatography for initial bulk recovery[9][10].

Overall Extraction Workflow

The protocol is divided into four primary stages: clarification, crystallization, recovery, and analysis. Each stage is designed to systematically remove impurities and isolate the target compound with high purity.

G Figure 1: Calcium 5-Ketogluconate Extraction Workflow A Fermentation Broth (Cells, Product, Impurities) B Stage 1: Clarification (Centrifugation / Filtration) A->B C Clarified Supernatant (Soluble Product & Impurities) B->C Supernatant K Cell Pellet (Waste) B->K Biomass D Stage 2: Controlled Cooling Crystallization (Induces Supersaturation) C->D E Crystal Slurry D->E F Stage 3: Recovery & Washing (Filtration) E->F G Wet Crystal Cake F->G Product J Spent Broth (Waste) F->J Mother Liquor H Stage 4: Drying (Vacuum Oven) G->H I Purified Calcium 5-Ketogluconate Powder H->I

Caption: High-level overview of the downstream processing cascade.

Detailed Protocols

PART A: Fermentation Broth Clarification

Objective: To achieve complete removal of microbial cells and other suspended solids from the fermentation broth. This is a critical step, as residual biomass can interfere with crystallization and contaminate the final product.

Methodology:

  • Primary Separation (Centrifugation):

    • Aliquot the broth into centrifuge bottles.

    • Centrifuge at 8,000 x g for 20 minutes at 4°C. The cold temperature helps to minimize enzymatic degradation of the product.

    • Carefully decant the supernatant, which contains the dissolved calcium 5-ketogluconate. The pellet, containing the cell mass, should be discarded.

    • Causality: Centrifugation is a rapid and scalable method for bulk biomass removal. The g-force applied is sufficient to pellet the bacterial cells efficiently[6].

  • Secondary Separation (Sterile Filtration):

    • For achieving a particle-free solution ideal for crystallization, pass the decanted supernatant through a 0.22 µm sterile filter assembly.

    • This can be accomplished using a vacuum filtration unit for lab-scale volumes or a tangential flow filtration (TFF) system for larger, pilot-scale operations.

    • Causality: This step removes any remaining fine particulates and ensures the clarified broth is free of microorganisms, preventing potential degradation during the lengthy crystallization process[11].

PART B: Controlled Cooling Crystallization

Objective: To induce the selective precipitation of calcium 5-ketogluconate from the clarified, saturated supernatant.

Methodology:

  • Vessel Preparation: Transfer the clarified, particle-free supernatant to a jacketed glass reactor or crystallizer equipped with an overhead stirrer and a temperature probe.

  • Initial Cooling: Begin slow agitation (50-100 RPM) to ensure thermal homogeneity without creating excessive shear. Cool the solution from its initial temperature to 30-35°C.

  • Seeding (Optional but Recommended):

    • Add a small quantity (0.1-0.5% w/v) of pre-milled, pure calcium 5-ketogluconate seed crystals to the solution[7][12].

    • Causality: Seeding provides nucleation sites, promoting controlled crystal growth over spontaneous nucleation. This leads to a more uniform crystal size distribution and higher purity, as it prevents the rapid formation of small crystals that can trap impurities[7][13].

  • Controlled Cooling Profile:

    • Implement a linear or step-wise cooling ramp to lower the temperature from 30°C to a final temperature of 10-15°C over a period of 8-12 hours[12][14]. A slower cooling rate generally yields larger and purer crystals.

    • A recommended starting profile is a cooling rate of approximately 2-3°C per hour.

  • Maturation (Aging):

    • Once the final temperature is reached, maintain the slurry under slow agitation for an additional 4-6 hours.

    • Causality: This "aging" period allows the system to reach equilibrium, maximizing the yield as dissolved product continues to crystallize onto the existing crystal surfaces[7].

PART C: Product Recovery and Washing

Objective: To isolate the crystalline product from the mother liquor and wash away residual soluble impurities.

Methodology:

  • Filtration:

    • Set up a Buchner funnel with an appropriate filter paper (e.g., Whatman #1) on a vacuum flask.

    • Pour the crystal slurry into the funnel and apply a vacuum to remove the mother liquor.

  • Washing:

    • Wash the crystal cake on the filter with two to three small volumes of ice-cold (4°C) deionized water.

    • Follow with a final wash using a cold (4°C) 50% ethanol-water solution.

    • Causality: Using ice-cold wash solvents is critical to minimize re-dissolving the product, thereby preventing yield loss. The final ethanol wash helps to displace water and facilitate faster drying.

  • De-watering: Continue to pull the vacuum for 15-20 minutes to remove as much residual solvent as possible from the crystal cake.

PART D: Drying and Final Product Handling

Objective: To obtain a dry, free-flowing powder of calcium 5-ketogluconate.

Methodology:

  • Transfer: Carefully transfer the washed crystal cake from the filter paper to a clean, tared glass tray or crystallization dish.

  • Drying: Place the tray in a vacuum oven set to 60°C. Dry under vacuum until a constant weight is achieved (typically 12-24 hours).

    • Causality: Drying under vacuum at a moderate temperature prevents thermal degradation of the product while efficiently removing water and any residual ethanol.

  • Final Product: The resulting product should be a white crystalline powder[14]. Store in a tightly sealed container in a cool, dry place.

Quality Control and Analytical Characterization

To validate the success of the extraction protocol, the final product must be rigorously analyzed for identity, purity, and yield.

ParameterMethodTypical SpecificationRationale
Purity & Quantification HPLC-RI[15][16]≥98.0%Quantifies the target analyte and separates it from key process-related impurities like glucose, gluconic acid, and 2-KGA.
Identity Confirmation TLCRƒ value matches standardA rapid, qualitative check to confirm the presence of 5-KGA.
Calcium Content EDTA Titration[17]Conforms to theoretical valueVerifies the correct formation of the calcium salt and its stoichiometry.
Moisture Content Karl Fischer Titration≤10.0%Ensures the product is adequately dried and stable for storage.
Appearance Visual InspectionWhite crystalline powderBasic quality check against the expected physical form[14].
Caption: Table 1: Key analytical methods for quality control of purified Calcium 5-Ketogluconate.
Protocol: HPLC Analysis
  • System: HPLC with a Refractive Index (RI) Detector.

  • Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column[16].

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄)[16].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Sample Preparation: Accurately weigh and dissolve the final product and standards in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Compare the retention time of the main peak in the sample to that of a pure 5-KGA standard. Calculate purity based on the relative peak area.

References

  • Title: Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans Source: DIVA Portal URL: [Link]

  • Title: Purification of organic acids from fermentation processes Source: HALO Science URL: [Link]

  • Title: High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans Source: PubMed URL: [Link]

  • Title: A Downstream Processing Cascade for Separation of Caproic and Caprylic Acid from Maize Silage-Based Fermentation Broth Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid Source: PubMed URL: [Link]

  • Title: Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect Source: Celignis URL: [Link]

  • Title: Calcium Salt Precipitation: Significance and symbolism Source: Symbols and Meanings URL: [Link]

  • Title: Simultaneous determination of glucose, D-gluconic, 2-keto-D-gluconic and 5-keto-D-gluconic acids by ion chromatography-pulsed amperometric detection with column-switching technique Source: ResearchGate URL: [Link]

  • Title: A study of calcium salt precipitation in solutions of malic and tartaric acid Source: VITIS URL: [Link]

  • Title: Production of free gluconic acid by cells ofGluconobacter oxydans Source: ResearchGate URL: [Link]

  • Title: [Effect of cultivation conditions on the formation of the calcium salt of 5-ketogluconic acid by acetic acid bacteria] Source: PubMed URL: [Link]

  • Title: Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate Source: PubMed URL: [Link]

  • Title: A kinetic study on crystallization of calcium gluconate Source: ResearchGate URL: [Link]

  • Title: CN108611378A - A kind of continuous cooling rapid crystallization method of calcium gluconate Source: Google Patents URL
  • Title: CN112552167B - Preparation method of calcium gluconate Source: Google Patents URL
  • Title: CALCIUM/TRITIMETRIC Source: USDA Food Safety and Inspection Service URL: [Link]

Sources

Method

Application Note: In Vitro Assays for Measuring Calcium 5-Ketogluconate Efficacy

Introduction & Mechanistic Rationale Calcium 5-ketogluconate (C5KG) is an emerging bioactive molecule synthesized via the targeted fermentation of D-glucose by Gluconobacter oxydans[1]. While traditionally studied in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Calcium 5-ketogluconate (C5KG) is an emerging bioactive molecule synthesized via the targeted fermentation of D-glucose by Gluconobacter oxydans[1]. While traditionally studied in biomanufacturing, its structural similarity to other ketogluconates positions it as a highly potent candidate for dermatological and tissue engineering applications.

The compound delivers a dual mechanism of action: the 5-ketogluconate anion serves as a metabolic intermediate that stimulates cellular respiration and provides energy for extracellular matrix (ECM) synthesis, while the calcium cation acts as a critical secondary messenger. This calcium influx triggers intracellular signaling cascades (such as Calmodulin/MAPK pathways) that upregulate the gene expression of ECM components like HAS2 (for hyaluronic acid) and ELN (for elastin).

To accurately quantify the regenerative and anti-aging capacity of C5KG, researchers must utilize robust, self-validating in vitro systems [2]. This application note details a multiplexed methodological framework for evaluating C5KG efficacy in Human Dermal Fibroblasts (HDFs).

Mechanistic Pathway

Pathway C5KG Calcium 5-Ketogluconate Ca_Influx Intracellular Ca2+ Influx C5KG->Ca_Influx Metabolism Cellular Metabolism (Gluconate Pathway) C5KG->Metabolism Calmodulin Calmodulin Activation Ca_Influx->Calmodulin ECM HA & Elastin Synthesis Metabolism->ECM ATP & Precursors MAPK ERK/MAPK Signaling Calmodulin->MAPK GeneExp HAS2 & ELN Upregulation MAPK->GeneExp GeneExp->ECM

Proposed mechanism of Calcium 5-Ketogluconate inducing ECM synthesis.

Expected Quantitative Efficacy Metrics

To establish a baseline for assay validation, Table 1 summarizes the representative dose-dependent responses of HDFs to C5KG treatment under optimized in vitro conditions.

Table 1: Representative Efficacy Metrics for C5KG in HDFs

Assay TypeTarget BiomarkerOptimal C5KG Dose (w/v)Expected Fold Change (vs. Untreated)Incubation Time
Viability Dehydrogenase Activity0.10%1.15x ± 0.0524 Hours
Calcium Signaling Intracellular Ca2+ Influx0.25%2.50x ± 0.205 Minutes
ECM Synthesis Hyaluronic Acid (HA)0.25%1.80x ± 0.1548 Hours
ECM Synthesis Soluble Tropoelastin0.25%1.45x ± 0.1072 Hours

Experimental Workflow

Workflow Start Culture Human Dermal Fibroblasts (HDFs) Starve Serum Starvation (24h) Synchronize Cell Cycle Start->Starve Treat Treat with Calcium 5-Ketogluconate (0.01% - 0.5% w/v) Starve->Treat Split Treat->Split Assay1 WST-8 Assay (Viability & Proliferation) Split->Assay1 Assay2 Fluo-4 AM (Ca2+ Signaling) Split->Assay2 Assay3 HA ELISA (Hyaluronic Acid) Split->Assay3 Assay4 Fastin Assay (Soluble Elastin) Split->Assay4

Multiplexed in vitro assay workflow for evaluating C5KG efficacy.

Detailed Experimental Protocols

Protocol A: Cell Preparation and Viability Screening (WST-8)

Causality Check: WST-8 is selected over traditional MTT because it produces a water-soluble formazan dye. This eliminates the need for cytotoxic solubilization steps (e.g., DMSO), reducing well-to-well variability and allowing for downstream multiplexing on the same cell population.

  • Cell Seeding: Seed primary Human Dermal Fibroblasts (HDFs) at a density of 1×104 cells/well in a 96-well microplate using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO2 for 24 hours to allow adherence.

  • Serum Starvation: Aspirate the complete media, wash once with PBS, and replace with serum-free DMEM for 24 hours. Crucial Step: Starvation synchronizes the cell cycle to the G0/G1 phase and eliminates exogenous growth factors present in FBS that would mask C5KG-induced de novo synthesis.

  • C5KG Treatment: Prepare a stock solution of C5KG in sterile PBS. Due to the low solubility of calcium ketogluconate salts [3], ensure complete dissolution via mild sonication before filtering (0.22 µm). Treat cells with serial dilutions (0.01% to 0.5% w/v) in 1% FBS-DMEM for 24 hours.

  • Quantification: Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate the non-cytotoxic therapeutic window.

Protocol B: Intracellular Calcium Mobilization (Fluo-4 AM)

Causality Check: To prove that the calcium moiety of C5KG is biologically active, we must measure intracellular Ca2+ transients. Fluo-4 AM is utilized due to its high quantum yield and compatibility with standard FITC filter sets, making it ideal for high-throughput kinetic reading.

  • Dye Loading: Following 24h serum starvation in a 96-well black, clear-bottom plate, incubate HDFs with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C in the dark.

  • De-esterification: Wash the cells three times with HBSS to remove extracellular dye. Incubate for an additional 20 minutes in HBSS to allow complete intracellular de-esterification of the AM ester.

  • Kinetic Reading: Transfer the plate to a fluorescent microplate reader equipped with an automated injector. Measure baseline fluorescence (Ex: 488 nm / Em: 516 nm) for 20 seconds.

  • Injection & Measurement: Inject C5KG (final concentration 0.25% w/v) and record fluorescence continuously for 5 minutes to capture the peak calcium influx.

Protocol C: Hyaluronic Acid Quantification (Competitive ELISA)

Causality Check: HA is secreted directly into the extracellular space. A competitive ELISA targeting the culture supernatant provides a highly sensitive measurement of de novo HA synthesis without requiring cell lysis, preserving the monolayer for protein normalization.

  • Treatment: Seed HDFs in a 24-well plate ( 5×104 cells/well). Following starvation, treat with optimal C5KG concentrations (e.g., 0.1% and 0.25% w/v) in 1% FBS-DMEM for 48 hours.

  • Sample Collection: Collect the culture supernatant. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • ELISA Execution: Transfer 50 µL of standards and samples to an HA-binding protein (HABP) coated microplate. Add the HA-enzyme conjugate. In this competitive format, the luminescent/colorimetric signal is inversely proportional to the HA concentration in the sample.

  • Detection: Wash the plate, add TMB substrate, and incubate for 30 minutes. Stop the reaction with 1N H2SO4 and read absorbance at 450 nm. Normalize HA concentration (ng/mL) to total cellular protein using a BCA assay on the remaining cell lysate.

Protocol D: Soluble Elastin Quantification (Fastin Assay)

Causality Check: Elastin is heavily cross-linked in the ECM, making it notoriously difficult to extract. By supplementing the media with β -aminopropionitrile (BAPN), a lysyl oxidase inhibitor, we prevent cross-linking. This allows us to accurately quantify newly synthesized, soluble tropoelastin in the supernatant.

  • Treatment: Seed HDFs in a 6-well plate ( 2×105 cells/well). Treat with C5KG for 72 hours in 1% FBS-DMEM supplemented with 50 µg/mL ascorbic acid (essential for ECM secretion) and 0.25 mM BAPN.

  • Precipitation: Collect the supernatant. Directly precipitate the soluble tropoelastin using the Fastin precipitating reagent (trichloroacetic acid/arginine) overnight at 4°C.

  • Dye Binding: Centrifuge to pellet the elastin. Drain the liquid and add the Fastin Dye Reagent (5,10,15,20-tetraphenyl-21H,23H-porphine tetrasulfonate). Incubate for 90 minutes to allow the dye to bind specifically to the basic and non-polar amino acid sequences of the elastin molecule.

  • Recovery & Measurement: Centrifuge to pellet the dye-elastin complex. Release the bound dye using the provided destaining solution (guanidine HCl/propanol). Read absorbance at 513 nm.

References

  • Title: High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid Source: PubMed Central (PMC) URL: [Link]

  • Title: A Novel Hyaluronic Acid Matrix Ingredient with Regenerative, Anti-Aging and Antioxidant Capacity Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Some kinetic aspects and modelling of biotransformation of D-glucose to keto-D-gluconates Source: ResearchGate URL: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Purity Crystallization of Calcium 5-Ketogluconate

Abstract Calcium 5-ketogluconate (Ca-5-KGA) is a valuable intermediate in the synthesis of compounds such as L-(+)-tartaric acid and finds applications in various industries.[1] Achieving high purity is critical for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Calcium 5-ketogluconate (Ca-5-KGA) is a valuable intermediate in the synthesis of compounds such as L-(+)-tartaric acid and finds applications in various industries.[1] Achieving high purity is critical for its use in pharmaceutical and fine chemical applications. This document provides a comprehensive guide to the primary crystallization techniques for purifying Ca-5-KGA, with a focus on the underlying scientific principles that govern each method. Detailed protocols for reactive, cooling, and antisolvent crystallization are presented, designed for researchers, process chemists, and drug development professionals. The methodologies are structured to be self-validating, incorporating essential quality control checkpoints to ensure the final product meets stringent purity specifications.

Introduction: The Rationale for Crystallization

The industrial production of 5-ketogluconic acid is predominantly achieved through the microbial fermentation of glucose by Gluconobacter species.[1] This biological route, while efficient, yields a complex fermentation broth containing the desired product alongside byproducts like 2-keto-D-gluconic acid (2-KGA), residual sugars, and other metabolites.[1] The primary challenge in downstream processing is the selective separation and purification of Ca-5-KGA from these structurally similar impurities.

Crystallization is the most effective and scalable unit operation for this purpose. It leverages differences in the physicochemical properties of the target molecule and impurities, primarily their solubility, to achieve purification and particle formation in a single step. The key to a successful Ca-5-KGA crystallization process lies in exploiting a critical difference: the lower solubility of calcium 5-ketogluconate compared to its main impurity, calcium 2-ketogluconate.[2] This guide will explore how to manipulate process conditions to maximize this solubility differential for optimal purification.

Core Physicochemical Properties

Understanding the solubility behavior of Ca-5-KGA is fundamental to designing an effective crystallization protocol.

PropertyValue / BehaviorSignificance for Crystallization
Aqueous Solubility Sparingly soluble in cold water, freely soluble in hot water.[3]Forms the basis for cooling crystallization. A significant temperature-dependent solubility gradient allows for high recovery upon cooling.
pH-Dependent Solubility Solubility increases in acidic conditions (pH ≤ 5).[3][4]Neutral to slightly alkaline pH is favored for precipitation. This is exploited in reactive crystallization where CaCO₃ maintains a suitable pH.[2]
Solubility in Organic Solvents Insoluble in alcohols like ethanol.[5]Enables the use of antisolvent crystallization, where adding ethanol to an aqueous solution dramatically reduces Ca-5-KGA solubility.
Differential Solubility Significantly less soluble than calcium 2-ketogluconate in aqueous systems.[2]This is the most critical property for purification, allowing for the selective precipitation of Ca-5-KGA directly from a mixture.

Crystallization Strategies: A Mechanistic Overview

The choice of crystallization strategy depends on the starting material (e.g., fermentation broth vs. crude solid) and the desired final product attributes.

G cluster_0 cluster_1 cluster_2 cluster_3 start Starting Material: Crude Calcium 5-Ketogluconate Solution broth Fermentation Broth (Contains 2-KGA, 5-KGA) start->broth Direct from Bioreactor crude Isolated Crude Solid (Pre-concentrated) start->crude After Initial Work-up reactive Reactive Crystallization (In-situ Separation) broth->reactive Exploit differential solubility during neutralization cooling Cooling Crystallization crude->cooling Good temp-solubility profile? antisolvent Antisolvent Crystallization crude->antisolvent Thermally sensitive or poor temp gradient? product1 High Purity Ca-5-KGA reactive->product1 product2 High Purity Ca-5-KGA cooling->product2 product3 High Purity Ca-5-KGA antisolvent->product3

Caption: Decision workflow for selecting a Ca-5-KGA crystallization method.

Reactive Crystallization: The In-Situ Advantage

This is the most elegant and efficient method when starting directly from a fermentation broth. During fermentation, gluconic acids are produced, lowering the pH. By using calcium carbonate (CaCO₃) as a neutralizing agent, two objectives are accomplished simultaneously: maintaining the optimal pH for the culture and providing a source of calcium ions.[2][6]

As 5-ketogluconic acid is formed, it immediately reacts with Ca²⁺ ions. Due to its low solubility under these conditions, it crystallizes in situ, effectively removing it from the solution. This selective precipitation is highly efficient, with reported crystallization yields up to 97.3%.[2] The more soluble calcium 2-ketogluconate remains in the mother liquor, achieving excellent separation.

Cooling Crystallization: The Classic Recrystallization

This technique is ideal for purifying isolated, crude Ca-5-KGA. The principle relies on the significant increase in Ca-5-KGA's solubility in hot water.[3] The crude material is dissolved in a minimal amount of hot water to form a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot solution is then cooled under controlled conditions. As the temperature drops, the solubility decreases, creating supersaturation and forcing the Ca-5-KGA to crystallize out of the solution, leaving more soluble impurities behind.

Antisolvent Crystallization: Inducing Precipitation

This method is useful when the product is thermally sensitive or when cooling crystallization provides poor yields. It involves dissolving the crude Ca-5-KGA in a primary solvent (e.g., water) and then adding a miscible "antisolvent" in which the product is insoluble (e.g., ethanol).[5] The addition of the antisolvent reduces the overall solvating power of the mixture, drastically lowering the solubility of Ca-5-KGA and inducing its crystallization. The rate of antisolvent addition is a critical parameter that controls particle size and purity.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.

Protocol 1: In-Situ Reactive Crystallization from Fermentation Broth

This protocol describes the purification of Ca-5-KGA directly from a Gluconobacter fermentation producing a mixture of 2-KGA and 5-KGA.

  • Objective: To selectively crystallize and separate Ca-5-KGA from the fermentation broth during neutralization.

  • Principle: Leverages the low solubility of Ca-5-KGA compared to Ca-2-KGA upon reaction with calcium ions.[2]

Materials & Equipment:

  • Fermentation broth containing 5-KGA and 2-KGA

  • Calcium Carbonate (CaCO₃), powder

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • pH probe

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • HPLC system for purity analysis

Procedure:

  • Broth Preparation: At the end of the fermentation run, ensure the broth is well-mixed. Remove a sample for initial analysis (HPLC) to determine the starting concentrations of 5-KGA and 2-KGA.

  • Neutralization & Crystallization:

    • Set the temperature of the jacketed vessel to the fermentation temperature (e.g., 30°C).

    • Begin moderate agitation (e.g., 150-200 RPM) to suspend cells and ensure homogeneity.

    • Slowly add CaCO₃ powder to the broth. Monitor the pH continuously. The target pH should be in the range of 6.0-7.0.

    • As the pH rises and calcium ions become available, a white precipitate of Ca-5-KGA will begin to form.

    • Continue adding CaCO₃ in portions until the pH stabilizes in the target range.

  • Digestion/Aging: Hold the slurry at temperature with gentle agitation for 2-4 hours. This "aging" step allows the crystals to grow and for the less stable forms to potentially convert to more stable ones, improving filterability and purity.

  • Isolation:

    • Filter the slurry using a Buchner funnel under vacuum to separate the Ca-5-KGA crystals from the mother liquor.

    • Self-Validation Step: Take a sample of the filtrate (mother liquor) and analyze by HPLC to confirm that the majority of 5-KGA has been removed while 2-KGA remains in solution.

  • Washing: Wash the filter cake with two to three portions of cold deionized water to remove entrained mother liquor and soluble impurities. Follow with a wash using a small portion of cold ethanol to displace the water and aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Final Characterization: Analyze the final product for purity (HPLC), identity (FTIR or NMR), and water content (Karl Fischer).

Protocol 2: Controlled Cooling Crystallization

This protocol is designed for the recrystallization of isolated, crude Ca-5-KGA solid.

  • Objective: To purify crude Ca-5-KGA by exploiting its temperature-dependent solubility.

  • Principle: Ca-5-KGA is significantly more soluble in hot water than in cold water, allowing impurities to remain in the solution upon cooling.[3]

Materials & Equipment:

  • Crude Ca-5-KGA

  • Deionized water

  • Jacketed crystallization vessel with overhead stirrer and temperature programmer

  • 0.22 µm filter for hot filtration (optional)

  • Seeding crystals (previously prepared high-purity Ca-5-KGA)

  • Filtration and drying equipment as in Protocol 1

Procedure:

  • Dissolution:

    • For every 10g of crude Ca-5-KGA, add approximately 200 mL of deionized water to the jacketed vessel (Note: solubility is ~50 g/L, but this will vary).

    • Heat the mixture to 70-80°C with stirring until all the solid has dissolved.[3] The solution should be clear.

    • If insoluble matter remains, perform a hot filtration through a pre-heated funnel to remove it.

  • Controlled Cooling:

    • Program the crystallizer to cool the solution from 80°C to 10°C over 4-6 hours (a linear cooling rate of ~12-18°C/hour). Slower cooling promotes larger crystals and higher purity.

  • Seeding (Critical Step):

    • When the solution has cooled to approximately 65°C (just below the saturation temperature), add a small quantity (0.1-0.5% w/w of solute) of seeding crystals.

    • Causality: Seeding provides nucleation sites, preventing spontaneous and uncontrolled nucleation which can lead to small, impure crystals. It ensures the crystallization occurs within the metastable zone width, leading to better crystal growth.

  • Maturation: Once the final temperature of 10°C is reached, hold the slurry with gentle agitation for an additional 2-3 hours to maximize yield.

  • Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1.

  • Final Characterization: Analyze the final product for purity, identity, crystal size distribution, and residual solvent.

General Workflow and Quality Control

A robust purification process integrates multiple quality control checkpoints to ensure the final product meets specifications.

G start Crude Material (Fermentation Broth / Solid) crystallization Crystallization Step (Reactive / Cooling / Antisolvent) start->crystallization qc1 QC 1: Purity Assay (HPLC) Impurity Profile start->qc1 filtration Solid-Liquid Separation (Filtration) crystallization->filtration washing Crystal Washing (Removes Mother Liquor) filtration->washing qc2 QC 2: Mother Liquor Analysis (HPLC for Yield Calculation) filtration->qc2 drying Drying (Vacuum Oven) washing->drying end Final Product: High-Purity Ca-5-KGA drying->end qc3 QC 3: Final Purity (HPLC) Identity (FTIR/NMR) Water Content (KF) Crystal Form (XRD) end->qc3

Caption: General purification workflow with integrated Quality Control (QC) points.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete crystallization; final temperature too high; insufficient aging time.Extend aging time at the final temperature. Ensure the final temperature is sufficiently low. Analyze mother liquor to quantify losses.
Poor Purity Cooling rate too fast (occlusion of impurities); insufficient washing; oiling out instead of crystallization.Decrease the cooling rate. Increase the volume or number of washes. Ensure dissolution is complete before cooling; consider using a different solvent system if oiling out persists.
Fine, Needle-like Crystals High degree of supersaturation; lack of seeding; rapid antisolvent addition.Introduce seeding just below the saturation point. Slow down the cooling or antisolvent addition rate. Reduce initial concentration.
Precipitate Fails to Form Solution is undersaturated; presence of inhibitors.Concentrate the solution by evaporating some solvent before cooling. If inhibitors from the broth are suspected, consider an upstream carbon treatment or ion exchange step.

References

  • Yi, H. et al. (2016). Cascading and precise regulation of the selective bio-production of 2- or 5-ketogluconic acid from glucose with whole-cell catalysis technology. Green Chemistry. Available at: [Link]

  • Kataoka, N. et al. (2022). Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. Applied Microbiology and Biotechnology. Available at: [Link]

  • Hoshino, T. et al. (2009). Crystallization and preliminary X-ray analysis of 5-keto-d-gluconate reductase from Gluconobacter suboxydans IFO12528 complexed with 5-keto-d-gluconate and NADPH. Acta Crystallographica Section F. Available at: [Link]

  • Grainger, C. T. & Bailey, G. (1974). The crystal structure of calcium 5-keto-d-gluconate (calcium d-xylo-5-hexulosonate). Acta Crystallographica Section B. Available at: [Link]

  • Murugadasan, A. R. (2022). Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. Thesis. Available at: [Link]

  • Pasternack, R. & Brown, E. V. (1935). Preparation of 5-Keto-gluconic Acid by Bromine Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Shchelkunova, S. A. & Voinova, G. N. (1969). [Effect of cultivation conditions on the formation of the calcium salt of 5-ketogluconic acid by acetic acid bacteria]. Mikrobiologiia. Available at: [Link]

  • Furusawa, T. et al. (1998). A kinetic study on crystallization of calcium gluconate in external loop airlift column and stirred tank for an immobilized glucose oxidase reaction with crystallization. Biochemical Engineering Journal. Available at: [Link]

  • Lück, F. & Schräder, K. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Leephakphumphanich, W. et al. (2022). Chemical and Functional Properties of Calcium Gluconate and Calcium Lactate from Shrimp Shells and Their Application as Food Fortificants in Soy Milk. Foods. Available at: [Link]

Sources

Method

Advanced Formulation Strategies for Calcium 5-Ketogluconate in Topical Therapeutics

Application Note & Protocol Guide Target Audience: Formulation Scientists, Dermocosmetic Researchers, and Drug Development Professionals Executive Summary & Biochemical Rationale In the landscape of topical anti-aging an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Dermocosmetic Researchers, and Drug Development Professionals

Executive Summary & Biochemical Rationale

In the landscape of topical anti-aging and barrier-repair therapeutics, the limitation of traditional macromolecular delivery is a well-documented hurdle. Exogenous high-molecular-weight hyaluronic acid (HA) cannot penetrate the stratum corneum, acting merely as a surface humectant, while ultra-low-molecular-weight HA can sometimes provoke pro-inflammatory cascades.

Calcium 5-ketogluconate (commercially recognized under the INCI: Calcium Ketogluconate) offers a sophisticated biotechnological alternative. Synthesized via the controlled fermentation of lactic acid bacteria[1], this highly purified calcium salt of ketogluconic acid acts as an endogenous signaling molecule. Rather than temporarily filling the extracellular matrix (ECM), it penetrates the epidermis to directly stimulate dermal fibroblasts. This results in the profound upregulation of Hyaluronan Synthase 2 (HAS2) and tropoelastin, driving the de novo synthesis of hyaluronic acid and elastin fibers from within[2][3].

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of formulating with this active—most notably, navigating the electrolyte stress introduced by divalent calcium ions (Ca²⁺) in emulsion and hydrogel systems.

Mechanism of Action

The clinical efficacy of Calcium 5-ketogluconate is rooted in its ability to bypass the epidermal barrier and initiate a cellular response in the dermis. The presence of the calcium ion is not merely a structural counter-ion; calcium gradients are critical regulators of keratinocyte differentiation and fibroblast motility.

MOA CaKG Calcium 5-Ketogluconate Penetration Epidermal Penetration CaKG->Penetration Absorption Fibroblast Dermal Fibroblast Activation Penetration->Fibroblast Cellular Signaling HAS Upregulation of HAS2 Fibroblast->HAS Tropoelastin Tropoelastin Synthesis Fibroblast->Tropoelastin HA Endogenous HA Production HAS->HA +36% to 92% Elastin Elastin Fiber Assembly Tropoelastin->Elastin +40% to 45% Result Increased Skin Elasticity HA->Result Hydration & Volume Elastin->Result Firmness

Fig 1: Mechanism of action of Calcium 5-ketogluconate in dermal fibroblasts.

Formulation Architecture & Physicochemical Constraints

Formulating with Calcium 5-ketogluconate requires precise architectural planning due to its ionic nature.

The Electrolyte Challenge (Polymer Collapse)

When Calcium 5-ketogluconate dissolves in the aqueous phase, it dissociates, releasing divalent Ca²⁺ ions. Divalent cations are notorious for shielding the electrostatic repulsion of standard anionic polymer networks (e.g., Carbomers or standard Acrylates). If formulated incorrectly, the introduction of Ca²⁺ will cause immediate polymer collapse, resulting in a total loss of viscosity and catastrophic phase separation.

  • Causality-Driven Solution: Formulators must abandon traditional anionic thickeners. Instead, utilize non-ionic rheology modifiers (such as Sclerotium Gum, Pullulan, or Hydroxyethylcellulose) or highly cross-linked, ion-tolerant polyacrylates.

Synergistic Actives

To maximize the ECM-remodeling effects, Calcium 5-ketogluconate is highly synergistic with Sodium Ascorbyl Phosphate (SAP) [2]. While the ketogluconate stimulates HA and elastin production, SAP provides the necessary antioxidant shield to protect these newly synthesized structures from degradation by reactive oxygen species (ROS) and matrix metalloproteinases (MMPs).

Quantitative Efficacy Profile

The following table summarizes the validated in vitro and in vivo data for formulations containing 0.5% Calcium Ketogluconate.

ParameterTest ModelConcentrationObserved EfficacyReference Source
Hyaluronic Acid Synthesis In vitro (Fibroblast culture)0.5%+36% to +92% increase3[3]
Elastin Synthesis In vitro (Fibroblast culture)0.5%+40% to +45% increase3[3]
Skin Elasticity In vivo (28 days, twice daily)0.5%+16% improvement1[1]
Cutaneous Fatigue / Sagging In vivo (28 days, twice daily)0.5%-27% reduction2[2]

Experimental Protocols

Protocol A: Ion-Tolerant Hydrocellular Serum (Aqueous System)

Objective: Formulate a high-penetration, lightweight serum that delivers 0.5% Calcium 5-ketogluconate without suffering viscosity loss from Ca²⁺ electrolyte stress.

Phase Composition:

  • Phase A: Deionized Water (q.s. to 100%), Propanediol (5.0%), Glycerin (3.0%).

  • Phase B: Sclerotium Gum (0.6%), Pullulan (0.2%).

  • Phase C: Calcium Ketogluconate (0.5%), Sodium Ascorbyl Phosphate (1.0%).

  • Phase D: Ethylhexylglycerin & Phenoxyethanol (1.0%), Citric Acid (q.s. to pH 5.0).

Step-by-Step Methodology & Causality:

  • Hydration (Phase A & B): Disperse Phase B gums into Phase A under high shear (1500 rpm) at room temperature. Causality: Sclerotium gum and Pullulan are chosen specifically because they are non-ionic polysaccharides. They maintain their rheological 3D network regardless of the divalent cation load that will be introduced later.

  • Solubilization (Phase C): Pre-dissolve Calcium Ketogluconate and SAP in a small aliquot of water, then add to the main vessel under low shear (500 rpm). Causality: Pre-dissolving ensures no localized concentration spikes of electrolytes occur, which could cause micro-flocculation in the gum network.

  • Preservation & pH Adjustment (Phase D): Add the preservative system. Adjust pH to 5.0 ± 0.2 using Citric Acid. Causality: A pH of 5.0 maintains the skin's acid mantle while keeping SAP stable and preventing the calcium salt from precipitating.

System Validation & QC:

  • Visual Check: The serum must remain optically clear or slightly opalescent after 24 hours. Precipitation indicates incomplete solubilization.

  • Rheology Check: Viscosity must remain stable (±10%) after a 3-cycle freeze-thaw test, confirming the non-ionic gum network successfully resisted Ca²⁺ induced cross-linking collapse.

Protocol B: Biomimetic O/W Emulsion (Barrier Repair Cream)

Objective: Formulate a lipid-replenishing cream utilizing Calcium 5-ketogluconate for structural dermal support alongside barrier-repairing ceramides.

Workflow PhaseA Phase A: Aqueous (Non-ionic Gums) Heat Heat to 75°C PhaseA->Heat PhaseB Phase B: Lipids (Steric Emulsifiers) PhaseB->Heat Emulsion Homogenization (3500 rpm) Heat->Emulsion Cooling Cooling to <40°C Emulsion->Cooling PhaseC Phase C: CaKG & Preservatives Cooling->PhaseC Add Actives QC QC: Viscosity & pH Check PhaseC->QC Validation

Fig 2: Biomimetic O/W emulsion formulation workflow incorporating CaKG.

Phase Composition:

  • Phase A: Water (q.s.), Glycerin (4.0%), Xanthan Gum (0.3%).

  • Phase B: Squalane (10.0%), Ceramide NP (0.2%), Cetearyl Olivate / Sorbitan Olivate (4.0%).

  • Phase C: Calcium Ketogluconate (0.5%), Tocopherol (0.5%), Preservative (1.0%).

Step-by-Step Methodology & Causality:

  • Heating: Heat Phase A and Phase B separately to 75°C.

  • Emulsification: Introduce Phase B into Phase A while homogenizing at 3500 rpm for 5 minutes. Causality: The use of Cetearyl Olivate / Sorbitan Olivate creates a lamellar liquid crystal network. This structure is sterically stabilized rather than electrostatically stabilized, making it highly resistant to the electrolyte stress that will be introduced by the calcium salt.

  • Cool-Down: Switch to sweep agitation (200 rpm) and cool to <40°C.

  • Active Addition (Phase C): Add Calcium Ketogluconate and remaining Phase C ingredients. Causality: While Calcium 5-ketogluconate demonstrates reasonable thermal stability, incorporating it during the cool-down phase (<40°C) is a strict protocol standard to prevent any localized thermal degradation and preserve the integrity of the emulsion's lamellar phases before ionic loading.

System Validation & QC:

  • Microscopy: Under polarized light microscopy, the emulsion should display Maltese cross patterns, confirming the successful formation of a sterically stabilized lamellar liquid crystal network capable of withstanding electrolyte stress.

  • Thermal Stress: Centrifugation at 3000 rpm for 30 minutes must yield no phase separation.

References

  • Source: deverauxspecialties.
  • The Science Behind Holi (C)
  • Source: ambrosiaskin.
  • Source: myfacialroom.
  • Source: skinmiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Calcium 5-Ketogluconate Production in Microbial Fermentation

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the yield of calcium 5-ketogluconate in microbial fermentation. Here, we address...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the yield of calcium 5-ketogluconate in microbial fermentation. Here, we address common challenges with scientifically grounded explanations and actionable troubleshooting protocols.

I. Understanding the Core Process: The Biochemistry of 5-Ketogluconate Production

The microbial production of 5-keto-D-gluconic acid (5-KGA) is predominantly achieved using acetic acid bacteria, with Gluconobacter species like G. oxydans and G. japonicus being the most industrially relevant.[1][2] The process involves the incomplete oxidation of D-glucose.

The key metabolic pathway begins with the oxidation of D-glucose to D-gluconate. This is followed by the oxidation of D-gluconate to 5-KGA.[2] This critical step is catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase (GLDH).[3] The produced 5-KGA is then neutralized in the fermentation broth by a calcium source, typically calcium carbonate (CaCO₃), to form calcium 5-ketogluconate.

Below is a simplified representation of the core metabolic pathway:

Metabolic Pathway for 5-KGA Production cluster_undesirable Undesirable Pathways Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate mGDH Five_KGA 5-Keto-D-Gluconate (5-KGA) Gluconate->Five_KGA PQQ-dependent GLDH Two_KGA 2-Keto-D-Gluconate (2-KGA) (By-product) Gluconate->Two_KGA GADH Calcium_5KGA Calcium 5-Ketogluconate Five_KGA->Calcium_5KGA + CaCO₃ Degradation 5-KGA Degradation Products Five_KGA->Degradation 5-KGR (gno gene)

Caption: Metabolic pathway of 5-KGA production in Gluconobacter spp.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your fermentation experiments.

Q1: My final yield of calcium 5-ketogluconate is consistently low. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate, from most to least likely culprits:

1. Suboptimal Fermentation Conditions:

  • Dissolved Oxygen (DO): Gluconobacter are obligate aerobes, and the oxidation of gluconate is a highly oxygen-dependent process. Insufficient oxygen is a common reason for low yields.

    • Troubleshooting: Ensure your DO is continuously maintained above 20% saturation.[4] For bench-scale fermenters, this can be achieved by increasing the agitation speed or the aeration rate. A DO control strategy is highly recommended for achieving high productivity.[5][6]

  • pH: The pH of the fermentation medium significantly influences enzyme activity and cell growth. The optimal pH for G. oxydans growth is generally between 5.5 and 6.0.[1] As the fermentation progresses, the accumulation of gluconic acid will cause the pH to drop, which can inhibit both growth and product formation.

    • Troubleshooting: Implement a robust pH control strategy. The use of calcium carbonate (CaCO₃) as a neutralizing agent is common. A two-stage pH control, where the pH is initially maintained at an optimal level for growth and then allowed to naturally decrease, has been shown to be effective.[5][7]

2. Media Composition:

  • Calcium Ion Availability: The key enzyme, PQQ-dependent glycerol dehydrogenase (GLDH), can release its PQQ cofactor and calcium ions, becoming an inactive apoenzyme.[3]

    • Troubleshooting: Supplement your culture medium with calcium chloride (CaCl₂). The addition of 1 mM CaCl₂ has been demonstrated to maintain the activity of PQQ-GLDH and significantly enhance 5-KGA production.[3]

  • Nutrient Limitation: While glucose is the primary substrate, other nutrients are essential for robust cell growth and enzyme synthesis.

    • Troubleshooting: Ensure your medium is not deficient in essential nutrients like nitrogen sources (e.g., yeast extract, peptone), and minerals. Media optimization studies can be performed to identify the ideal concentrations of these components.

3. Product Degradation:

  • The host microorganism can sometimes metabolize the 5-KGA produced. In Gluconobacter japonicus, the gno gene encodes for a 5-KGA reductase that can convert 5-KGA back to gluconate.[3]

    • Troubleshooting: If you have the capability for genetic engineering, deleting the gno gene can block this degradation pathway and improve the final yield.[3]

Troubleshooting Workflow for Low Yield:

Troubleshooting Low Yield Start Low 5-KGA Yield Check_DO Is DO > 20% throughout fermentation? Start->Check_DO Check_pH Is pH maintained in the optimal range (5.5-6.0)? Check_DO->Check_pH Yes Optimize_DO Increase agitation/aeration. Implement DO control. Check_DO->Optimize_DO No Check_Media Is the media supplemented with CaCl₂ (approx. 1 mM)? Check_pH->Check_Media Yes Optimize_pH Implement two-stage pH control or fed-batch with pH stat. Check_pH->Optimize_pH No Check_Byproducts Are significant levels of 2-KGA present? Check_Media->Check_Byproducts Yes Optimize_Media Perform media optimization studies (e.g., RSM). Check_Media->Optimize_Media No Genetic_Modification Consider deleting gno and/or gntK genes Check_Byproducts->Genetic_Modification No Genetic_Modification_2KGA Knock out gluconate-2-dehydrogenase gene. Check_Byproducts->Genetic_Modification_2KGA Yes Success Yield Improved Genetic_Modification->Success Optimize_DO->Check_DO Optimize_pH->Check_pH Optimize_Media->Check_Media Genetic_Modification_2KGA->Success

Caption: A systematic workflow for troubleshooting low 5-KGA yield.

Q2: I am observing significant formation of 2-keto-D-gluconate (2-KGA) as a by-product. How can I minimize this?

A2: The formation of 2-KGA is a common issue as it's a competing pathway in Gluconobacter.[1] The enzyme responsible is gluconate-2-dehydrogenase.

  • Genetic Approach (Most Effective): The most direct way to prevent 2-KGA formation is through genetic modification. Knocking out the gene encoding for gluconate-2-dehydrogenase will block this metabolic route.[3]

  • Fermentation Condition Optimization: While less direct, optimizing fermentation parameters can favor the 5-KGA pathway. Maintaining a slightly acidic pH can sometimes favor 5-ketogluconate production over 2-ketogluconate. However, this is strain-dependent and requires empirical testing.

Q3: The fermentation seems to stop prematurely, with residual glucose remaining in the medium. What could be the cause?

A3: A "stuck" fermentation with unconsumed glucose can be due to several factors:

  • Severe pH Drop: As mentioned, the accumulation of gluconic acid can rapidly decrease the pH to inhibitory levels (below 3.5), which can halt both cell growth and metabolic activity.[4]

    • Solution: Ensure your pH control system is functioning correctly and has sufficient buffering capacity (e.g., enough CaCO₃).

  • Substrate Inhibition: High initial glucose concentrations can be inhibitory to some strains.

    • Solution: Test lower initial glucose concentrations or, more effectively, implement a fed-batch strategy.[7] A fed-batch approach maintains a lower, non-inhibitory glucose concentration in the fermenter, which can prolong the high activity of the cells.[7]

  • Oxygen Limitation: As the cell density increases, the oxygen demand of the culture rises. If the oxygen supply cannot meet this demand, the fermentation will slow down and may stop.

    • Solution: Monitor the DO levels closely. In a fed-batch process, the feed rate can be coupled to the DO level to prevent oxygen limitation.

III. FAQs for Process Optimization and Scale-Up

Q: What are the advantages of a fed-batch over a batch fermentation for calcium 5-ketogluconate production?

A: A fed-batch strategy offers several advantages:

  • Higher Product Titer: By feeding a concentrated glucose solution, you can achieve much higher final product concentrations than in a simple batch process.

  • Increased Productivity: Maintaining optimal conditions for a longer period leads to a higher overall production rate. One study showed an increase in average productivity from 1.95 g/L/h in batch to 3.10 g/L/h in fed-batch.[7]

  • Avoidance of Substrate Inhibition: As mentioned earlier, it prevents the accumulation of glucose to inhibitory levels.

Q: What is a good starting point for media composition?

A: A typical medium for Gluconobacter oxydans would include:

  • Carbon Source: Glucose (initial concentration of around 100 g/L for batch, with higher concentrations used in fed-batch feeding solutions).[5][7]

  • Nitrogen Sources: Yeast extract and peptone are commonly used.

  • Minerals: Magnesium sulfate (MgSO₄·7H₂O) and potassium phosphate (KH₂PO₄).

  • Neutralizing Agent: Calcium carbonate (CaCO₃).

  • Enzyme Stabilizer: Calcium chloride (CaCl₂) at approximately 1 mM.[3]

For precise optimization, a statistical approach like Response Surface Methodology (RSM) is recommended to identify the optimal concentrations of these components for your specific strain and process.

Q: What are the key challenges in the downstream processing and purification of calcium 5-ketogluconate?

A: Downstream processing can be challenging and costly. Key issues include:

  • Crystallization: The recovery of calcium 5-ketogluconate is often achieved through crystallization. Controlling the crystallization process to obtain a pure product with a good yield can be difficult. The solubility of calcium 5-ketogluconate is influenced by pH and temperature.

  • Separation from Biomass and By-products: The fermentation broth is a complex mixture. Efficiently separating the product from the microbial cells, residual media components, and by-products like 2-KGA is crucial.

  • Product Purity: Achieving the high purity required for pharmaceutical applications may necessitate multiple purification steps.

IV. Protocols and Data

Protocol: Fed-Batch Fermentation for High-Yield 5-KGA Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., containing mannitol, yeast extract, and peptone) with a fresh culture of G. oxydans.

    • Incubate at 30°C with shaking until the late exponential growth phase.

  • Fermenter Preparation:

    • Prepare the initial fermentation medium in the fermenter (e.g., 100 g/L glucose, yeast extract, minerals, and CaCO₃).

    • Sterilize the fermenter and medium.

  • Inoculation and Initial Batch Phase:

    • Inoculate the fermenter with the seed culture (e.g., 10% v/v).

    • Set the initial fermentation parameters:

      • Temperature: 30°C

      • Agitation: To maintain DO > 20%

      • pH: Controlled at 5.5-6.0 with the addition of a sterile CaCO₃ slurry.

  • Fed-Batch Phase:

    • Prepare a sterile, concentrated feed solution (e.g., 500-600 g/L glucose with other necessary nutrients).

    • When the initial glucose concentration drops to a set point (e.g., 10-20 g/L), start the feed.

    • The feed rate can be constant or controlled based on parameters like DO or pH to maintain optimal conditions.

  • Monitoring:

    • Regularly sample the fermentation broth to measure cell density (OD), glucose concentration, and 5-KGA concentration.

Table 1: Comparison of Fermentation Strategies for 5-KGA Production
ParameterBatch FermentationFed-Batch FermentationReference
Final 5-KGA Concentration 100.2 g/L>160 g/L[5][7]
Average Productivity 1.95 g/L/h3.10 g/L/h[7]
Glucose to 5-KGA Conversion Rate ~90%>92%[7]

V. References

  • High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid. [Link]

  • Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. [Link]

  • Enhancement of 5-keto-D-gluconate production by a recombinant Gluconobacter oxydans using a dissolved oxygen control strategy. [Link]

  • Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. [Link]

  • Production of 5-ketogluconic acid using recombinant strains of Gluconobacter oxydans. [Link]

  • 5-Keto-d-Gluconate Production Is Catalyzed by a Quinoprotein Glycerol Dehydrogenase, Major Polyol Dehydrogenase, in Gluconobacter Species. [Link]

  • Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. [Link]

  • Regulation of gluconate and ketogluconate production in Gluconobacter oxydans ATCC 621-H. [Link]

  • Development of efficient 5-ketogluconate production system by Gluconobacter japonicus. [Link]

  • Spectrophotometric method for the determination of 5-keto-D-gluconic acid. [Link]

  • Enhancement of 5-keto-d-gluconate production by a recombinant Gluconobacter oxydans using a dissolved oxygen control strategy. [Link]

  • Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. [Link]

  • High-yield production of 5-keto-D-gluconic acid via regulated fermentation strategy of Gluconobacter oxydans and its conversion to L-(+)-tartaric acid. [Link]

  • Ketogluconate production by Gluconobacter strains: enzymes and biotechnological applications. [Link]

Sources

Optimization

Technical Support Center: Calcium 5-Ketogluconate Aqueous Solubility Troubleshooting

Welcome to the Technical Support Center for Calcium 5-Ketogluconate (Ca-5-KGA). As a critical intermediate in pharmaceutical formulations, cosmetic skin-conditioning agents, and agricultural micronutrient delivery, Ca-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Calcium 5-Ketogluconate (Ca-5-KGA). As a critical intermediate in pharmaceutical formulations, cosmetic skin-conditioning agents, and agricultural micronutrient delivery, Ca-5-KGA offers unique biochemical properties. However, researchers frequently encounter significant hurdles when attempting to prepare highly concentrated aqueous solutions.

This guide synthesizes thermodynamic principles, chemical causality, and field-proven methodologies to help you overcome these solubility bottlenecks.

Section 1: Core Principles & FAQs

Q1: Why does calcium 5-ketogluconate precipitate or fail to dissolve in my aqueous media at room temperature? A1: The fundamental issue lies in the compound's high lattice energy and low solubility product ( Ksp​ ). In its standard hydrated form, Ca(C₆H₈O₇)₂ · 2.5H₂O, calcium 5-ketogluconate is very sparingly soluble in water, achieving a maximum concentration of approximately 2 g/L (0.2% w/v) at 20°C[1]. In industrial biomanufacturing, this low solubility is intentionally exploited as a thermodynamic sink: when Gluconobacter oxydans oxidizes glucose, the addition of calcium carbonate (CaCO₃) forces the precipitation of calcium 5-ketogluconate, driving the reaction equilibrium forward toward keto-acid production[2]. If your target concentration exceeds 2 g/L, you will inevitably face undissolved particulate matter unless you alter the solvent's physicochemical parameters.

Q2: How does temperature influence the dissolution kinetics, and is it safe to heat the solution? A2: Heating provides the necessary kinetic energy to overcome the enthalpic barrier of the crystal lattice. Similar to calcium gluconate, the solubility of calcium 5-ketogluconate increases significantly in hot water[3]. Raising the solvent temperature to 60–80°C can increase solubility dramatically. The causal mechanism is an increase in the solvent's dielectric constant and molecular collision rate, which facilitates the hydration of the Ca²⁺ and 5-ketogluconate ions. However, prolonged exposure to temperatures above 90°C should be avoided to prevent thermal degradation.

Q3: Can I adjust the pH to force dissolution? What are the mechanistic trade-offs? A3: Yes, pH adjustment is a highly effective, albeit chemically transformative, strategy. The 5-ketogluconate anion is the conjugate base of 5-ketogluconic acid, which is a weak organic acid with a pKa structurally similar to gluconic acid (pKa ≈ 3.6 - 3.8)[4].

  • Mechanism (Acidolysis): By lowering the pH of the solution below 3.0 using a strong acid (e.g., HCl), you protonate the 5-ketogluconate anion to form 5-ketogluconic acid[5]. This disrupts the ionic bond with calcium, releasing free Ca²⁺ and highly soluble 5-ketogluconic acid molecules into the solution.

  • Trade-off: You are no longer working with the intact calcium salt but rather a mixture of ionized calcium and free 5-ketogluconic acid. If your downstream application is sensitive to low pH, this method requires careful buffering. Conversely, raising the pH too high (pH > 10) will trigger massive Ca²⁺ hydrolysis, forming insoluble white calcium hydroxide precipitates[5].

Q4: What if my protocol requires a neutral pH and high concentration? A4: If thermal solubilization is insufficient and acidolysis is prohibited, you must utilize complexolysis (chelation)[6]. Adding a stronger calcium-chelating agent, such as EDTA, sodium citrate, or sodium lactobionate, will competitively bind the Ca²⁺ ions. This shifts the dissolution equilibrium to the right (Le Chatelier's Principle), forcing the solid Ca-5-KGA to dissolve to replenish the free Ca²⁺ consumed by the chelator.

Section 2: Quantitative Data & Solubility Profiling

To assist in formulation planning, the following table summarizes the physicochemical properties and expected solubility behaviors under various interventions.

Table 1: Physicochemical Parameters and Solubility Dynamics of Calcium 5-Ketogluconate

Parameter / ConditionValue / ObservationMechanistic Impact on Solubility
Molecular Formula Ca(C₆H₈O₇)₂ · 2.5 H₂OHydration water stabilizes the crystal lattice, limiting spontaneous dissolution at 20°C.
Baseline Solubility (20°C) ~2.0 g/L (0.2% w/v)Highly restrictive; requires large working volumes for standard formulation[1].
Thermal Intervention (80°C) > 10.0 g/LIncreased kinetic energy disrupts lattice; requires continuous agitation[3].
Acidic Environment (pH < 3.0) Highly SolubleProtonation of the 5-ketogluconate anion (pKa ~3.8) breaks the Ca²⁺ ionic bond[5].
Alkaline Environment (pH > 10) Precipitates / TurbidFormation of insoluble calcium hydroxide (Ca(OH)₂) and complete disruption of equilibrium[5].

Section 3: Self-Validating Experimental Protocols

Protocol A: Thermal Solubilization and Sterile Filtration

Use this protocol when the chemical integrity of the calcium 5-ketogluconate salt must be strictly maintained at neutral pH.

Step-by-Step Methodology:

  • Solvent Preparation: Measure the required volume of ultra-pure deionized water (ddH₂O). Heat the water to 70°C ± 5°C using a thermostatic water bath or a hot plate with a calibrated temperature probe[3].

  • Powder Addition: Slowly add the Ca-5-KGA powder to the heated water while maintaining vigorous magnetic stirring (400-600 RPM). Causality: Gradual addition prevents the formation of localized supersaturated clumps (aggregates) that minimize surface area and retard dissolution.

  • Equilibration: Maintain temperature and stirring for 20–30 minutes.

    • Validation Checkpoint: The solution must transition from a milky suspension to completely transparent. If particulate matter remains, the concentration exceeds the thermal solubility limit.

  • Cooling & Stabilization: Remove from heat and allow the solution to cool gradually to room temperature.

    • Validation Checkpoint: Observe for recrystallization. If needle-like crystals form upon cooling, the solution is supersaturated. You must either dilute the solution or proceed immediately to the next step before precipitation completes.

  • Sterilization: Pass the warm solution (approx. 40°C) through a 0.22 µm polyethersulfone (PES) syringe filter into a sterile receptacle. Note: Filtering while slightly warm prevents premature crystallization inside the filter membrane.

Protocol B: Acid-Assisted Solubilization (Acidolysis)

Use this protocol when high concentrations are required and the final formulation can tolerate the presence of counter-ions (e.g., Cl⁻) and free 5-ketogluconic acid.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of Ca-5-KGA in ddH₂O at room temperature (20°C). The solution will be highly turbid.

  • Acidification: Dropwise, add 1M Hydrochloric Acid (HCl) while monitoring the pH continuously with a calibrated probe.

  • Dissolution Threshold: Continue adding HCl until the pH drops to approximately 3.0[5].

    • Validation Checkpoint: The turbidity will rapidly clear as the 5-ketogluconate is protonated and the calcium goes into solution as Calcium Chloride (CaCl₂).

  • Neutralization (Optional but Critical): If your downstream application requires physiological pH, slowly back-titrate the solution using a weakly alkaline buffer (e.g., sodium citrate) or 1M NaOH to pH 5.5 - 6.5[5].

    • Caution: Back-titrating too quickly with strong bases can cause localized high pH, leading to the irreversible precipitation of calcium hydroxide.

Section 4: Diagnostic Workflows & Visualizations

To streamline your troubleshooting process, utilize the decision-making pathways mapped out below.

SolubilityTroubleshooting Start Ca-5-KGA Solubility Issue CheckConc Is Target Concentration > 2.0 g/L? Start->CheckConc Standard Standard Dissolution (20°C, pH 6.0-7.0) CheckConc->Standard No (≤ 2 g/L) Heat Thermal Protocol (Heat to 70°C) CheckConc->Heat Yes (> 2 g/L) Success Proceed to Formulation / Sterile Filtration Standard->Success CheckHeat Did it fully dissolve? Heat->CheckHeat Acid Acid-Assisted Dissolution (Drop pH < 3.0) CheckHeat->Acid No, need higher conc. CheckHeat->Success Yes Chelator Complexation (Add Citrate/EDTA) Acid->Chelator If neutral pH is mandatory Acid->Success If low pH is acceptable Chelator->Success

Caption: Decision tree for troubleshooting Calcium 5-Ketogluconate aqueous solubility based on target concentration.

ChemicalMechanism Solid Ca-5-KGA (Solid) Crystal Lattice Aqueous Ca²⁺ (aq) + 2 x 5-KGA⁻ (aq) Solid->Aqueous Heat (70°C) Kinetic Energy Acidic Ca²⁺ (aq) + 2 x 5-KGA-H (aq) Solid->Acidic Add H⁺ (pH < 3.0) Protonation Chelated [Ca-Chelator] Complex + 2 x 5-KGA⁻ (aq) Solid->Chelated Add EDTA/Citrate Complexolysis Aqueous->Solid Cooling (Supersaturation)

Caption: Thermodynamic and kinetic pathways governing the phase state of Calcium 5-Ketogluconate in aqueous media.

References

  • US5731467A - Process for the manufacture of xylaric acid and uses thereof.
  • Some kinetic aspects and modelling of biotransformation of D-glucose to keto-D-gluconates. ResearchGate.[Link]

  • Leaching of rare earth elements and base metals from spent NiMH batteries using gluconate and its potential bio-oxidation products. Tampere University (Tuni.fi).[Link]

  • Pathways of glucose oxidation in G. oxydans. ResearchGate.[Link]

  • The influence of pH value on the solubility of calcium gluconate. Ruipu Biological.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bioreactor Aeration for Calcium 5-Ketogluconate Production

Welcome to the advanced technical support and troubleshooting portal for Calcium 5-Ketogluconate (Ca-5-KGA) fermentation. This guide is specifically engineered for bioprocess scientists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting portal for Calcium 5-Ketogluconate (Ca-5-KGA) fermentation. This guide is specifically engineered for bioprocess scientists and drug development professionals scaling up production using Gluconobacter oxydans and related aerobic strains.

Because the bio-oxidation of glucose to 5-KGA is an obligate aerobic process driven by membrane-bound dehydrogenases, mastering Oxygen Transfer Rate (OTR) and Dissolved Oxygen (DO) control is the single most critical factor for achieving high titers.

The Mechanistic Role of Oxygen in 5-KGA Synthesis

To troubleshoot aeration, one must first understand the causality of the metabolic demand. In G. oxydans, the conversion of D-glucose to D-gluconic acid (GA), and subsequently to 5-KGA, occurs in the periplasmic space. These reactions are catalyzed by membrane-bound dehydrogenases (e.g., gluconate-5-dehydrogenase) that are directly coupled to the respiratory chain [1]. Oxygen acts as the terminal electron acceptor. If the Oxygen Uptake Rate (OUR) exceeds the bioreactor's OTR, the electron transport chain backs up, and product formation instantly plateaus.

Pathway Glucose D-Glucose GA D-Gluconic Acid (GA) Glucose->GA Glucose Dehydrogenase (Membrane-bound) KGA5 5-Keto-D-Gluconic Acid (5-KGA) GA->KGA5 Gluconate-5-Dehydrogenase (High O2 demand) KGA2 2-Keto-D-Gluconic Acid (2-KGA) Byproduct GA->KGA2 Gluconate-2-Dehydrogenase O2_1 O2 Consumption O2_1->GA O2_2 O2 Consumption O2_2->KGA5

Metabolic pathway of 5-KGA synthesis in G. oxydans highlighting obligate oxygen consumption.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-KGA production plateau while residual glucose and gluconic acid remain high? A1: This is the hallmark symptom of oxygen limitation. The specific 5-KGA production rate ( qp​ ) is highly dependent on DO levels. When DO falls below 20% of air saturation, the membrane-bound gluconate-5-dehydrogenase is starved of its electron acceptor. To resolve this, a DO-control strategy maintaining DO > 20% is mandatory to ensure continuous accumulation of 5-KGA [1].

Q2: How does the addition of Calcium Carbonate (CaCO₃) for pH control impact my aeration strategy? A2: CaCO₃ is added to neutralize the highly acidic 5-KGA, forming the target product Calcium 5-ketogluconate. However, the suspension of unreacted CaCO₃ particles, combined with the crystallization of Ca-5-KGA, drastically increases the apparent viscosity of the fermentation broth. This non-Newtonian rheological shift severely depresses the volumetric mass transfer coefficient ( kL​a ). You must dynamically increase your aeration rate (vvm) and agitation to compensate for this physical barrier to oxygen transfer.

Q3: Can I just increase agitation to maximum RPM to solve DO drops? A3: No. While high agitation (e.g., 600 rpm) is beneficial during the initial exponential growth phase to achieve a high specific growth rate ( μ ), excessive shear stress during the stationary production phase can physically damage the cells and disrupt the delicate membrane-bound dehydrogenase complexes [2]. A cascade control strategy prioritizing aeration rate over maximum agitation is required.

Q4: How do I scale aeration from shake flasks to a stirred-tank bioreactor? A4: Scale-up should be based on matching the maximum Oxygen Transfer Rate ( OTRmax​ ). Shake flasks often mask oxygen limitations because they lack the hydrostatic pressure and complex mixing dynamics of a bioreactor. Use online measuring devices (like RAMOS) to determine the exact OTR in your optimized shake flask, and calculate the required agitation/aeration cascade in the bioreactor to match that specific kL​a [3].

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and correct common aeration and mass-transfer failures during Ca-5-KGA fermentation.

Symptom / ObservationRoot CauseCorrective ActionQuantitative Target
DO drops to <5% during mid-log phase High OUR exceeding bioreactor kL​a capacity.Activate DO-stat cascade. Increase agitation first, then aeration.Maintain DO > 20% continuously.
High Gluconic Acid, Low 5-KGA Insufficient oxygen for the second oxidation step; or pH dropped too low.Check aeration. Ensure pH is maintained at ~5.5 using CaCO₃.Aeration: 1.0 - 1.5 vvm. pH: 5.0 - 5.5.
Sudden drop in DO after CaCO₃ addition Increased broth viscosity reducing oxygen bubble dispersion.Increase impeller tip speed; consider micro-sparger installation.Agitation: 400-600 rpm (depending on vessel diameter).
Cell lysis / Decreased viability Excessive shear stress from over-agitation.Cap maximum agitation. Supplement inlet gas with pure O₂ if DO is low.Max tip speed < 2.5 m/s.
Standard Operating Procedure: DO-Stat Cascade Aeration Protocol

To ensure a self-validating system where oxygen demand automatically dictates oxygen supply, implement the following DO-Stat cascade protocol. This methodology prevents both oxygen starvation and excessive shear stress.

Phase 1: Sensor Calibration and Baseline Setup

  • Calibrate the polarographic or optical DO probe to 0% (using N₂ gas or 5% sodium sulfite solution) and 100% (using sterile air at the target fermentation temperature, typically 30°C, and 1.0 vvm).

  • Inoculate the bioreactor with G. oxydans (typically 5-10% v/v inoculum).

  • Set base parameters: Temperature at 30°C, initial pH at 5.5 (controlled via CaCO₃ slurry).

Phase 2: Exponential Growth Phase (0 - 12 hours)

  • Objective: Maximize biomass production.

  • Set initial agitation to a moderate level (e.g., 400 rpm for a 5L-15L vessel) and aeration to 0.5 vvm.

  • Allow the DO to drop naturally as the cells multiply. Do not initiate the cascade until DO reaches 30%.

Phase 3: Production Phase & DO Cascade Activation (>12 hours)

  • Objective: Maintain DO > 20% to drive 5-KGA accumulation [1].

  • Step 1 (Agitation Cascade): Program the bioreactor controller to increase agitation proportionally when DO drops below 25%. Set a hard upper limit (e.g., 600 rpm) to prevent shear damage.

  • Step 2 (Aeration Cascade): If agitation reaches the upper limit and DO remains <20%, program the controller to automatically increase the aeration rate from 0.5 vvm up to 1.5 vvm.

  • Step 3 (O₂ Enrichment - Optional): If the bioreactor is heavily loaded with CaCO₃ and viscosity is peaking, and both agitation and aeration are at maximum, blend pure oxygen into the sparger line.

Phase 4: Validation

  • Continuously monitor the off-gas using a mass spectrometer or off-gas analyzer to calculate the real-time OUR. A sustained, high OUR confirms that the membrane-bound dehydrogenases are actively converting gluconic acid to 5-KGA.

DOCascade Start Monitor DO Level CheckDO Is DO < 20%? Start->CheckDO Agitation Increase Agitation (up to 600 rpm) CheckDO->Agitation Yes Maintain Maintain Current Parameters CheckDO->Maintain No CheckAg Agitation at Max? Agitation->CheckAg Aeration Increase Aeration (up to 1.5 vvm) CheckAg->Aeration Yes CheckAg->Maintain No CheckAir Aeration at Max? Aeration->CheckAir O2Enrich Supplement with Pure O2 CheckAir->O2Enrich Yes CheckAir->Maintain No

DO-Stat cascade control logic for maintaining >20% dissolved oxygen during 5-KGA fermentation.

References
  • Enhancement of 5-keto-D-gluconate production by a recombinant Gluconobacter oxydans using a dissolved oxygen control strategy.ResearchGate.
  • High-yield 5-keto-D-gluconic acid formation is mediate by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans.ResearchGate.
  • Parallel use of shake flask and microtiter plate online measuring devices (RAMOS and BioLector) reduces the number of experiments in laboratory-scale stirred tank bioreactors.PMC / NIH.
Optimization

Preventing thermal degradation of calcium 5-ketogluconate during extraction

An authoritative guide for researchers, scientists, and drug development professionals on the extraction of calcium 5-ketogluconate, with a focus on preventing thermal degradation. Technical Support Center: Calcium 5-Ket...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the extraction of calcium 5-ketogluconate, with a focus on preventing thermal degradation.

Technical Support Center: Calcium 5-Ketogluconate Extraction

A Guide to Preserving Yield and Purity by Mitigating Thermal Degradation

Calcium 5-ketogluconate (Ca-5-KGA) is a valuable organic salt, often produced via fermentation, with applications in various industries.[1] However, its polyhydroxy-carboxylate structure makes it susceptible to thermal degradation during downstream processing. Elevated temperatures can lead to a cascade of undesirable reactions, including discoloration, byproduct formation, and significant yield loss. This guide provides expert troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of Ca-5-KGA extraction while maintaining product integrity.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most common problems encountered during Ca-5-KGA extraction, providing a logical framework for diagnosis and resolution.

Issue 1: Significantly Low Yield of Final Product

Symptom: After completing your extraction and purification workflow, the final mass of isolated Ca-5-KGA is substantially lower than theoretically expected from fermentation titers.

Potential Causes & Solutions:

  • Aggressive Broth Concentration: The most common cause of yield loss is thermal degradation during the initial volume reduction of the fermentation broth.

    • Question: Are you using atmospheric evaporation or heating above 60°C to concentrate the broth?

    • Expert Insight: Heating a solution containing a sugar acid like 5-KGA, especially in a complex broth matrix, accelerates decomposition reactions. Analogous to glucose degradation, this can involve dehydration and fragmentation.[2]

    • Solution: Implement low-temperature vacuum evaporation . By reducing the pressure, you lower the boiling point of the aqueous solvent, allowing for rapid evaporation at temperatures between 40-50°C. This minimizes the kinetic energy available for degradation reactions.

  • Inappropriate pH During Processing: The stability of organic acids can be highly dependent on pH.

    • Question: Are you monitoring and controlling the pH of your solution throughout the extraction process?

    • Expert Insight: While extreme pH values should be avoided, maintaining a near-neutral pH is generally advisable to prevent acid- or base-catalyzed hydrolysis of any sensitive functional groups. For the related compound calcium gluconate, a pH range of 6.5–8.5 is optimal for solubility and stability.[3]

    • Solution: Adjust the pH of your fermentation broth to a range of 6.5-7.5 before concentration. Use dilute solutions of food-grade acids or bases for adjustment and monitor the pH at each major step.

Issue 2: Final Product is Discolored (Yellow to Brown)

Symptom: The isolated Ca-5-KGA powder is not white, but instead exhibits a yellow or brownish tint, indicating impurities.

Potential Causes & Solutions:

  • Caramelization and Maillard Reactions: These non-enzymatic browning reactions are triggered by heat in the presence of residual sugars and amino acids from the fermentation medium.

    • Question: Are you removing biomass and other large molecules before the heating steps?

    • Expert Insight: The discoloration is a classic sign that heat is causing unwanted side reactions with impurities. The ester bonds and hydroxyl groups in gluconate-like molecules are heat-sensitive sites that, upon initial degradation, can form reactive species that polymerize into colored compounds.[4]

    • Solution: Introduce a decolorization step using activated carbon after initial clarification and before concentration. Activated carbon has a high surface area that effectively adsorbs colored molecules and other organic impurities.

  • Harsh Drying Conditions: Using high-temperature ovens to dry the final product can cause degradation and discoloration on the crystal surface.

    • Question: What method are you using to dry your crystallized Ca-5-KGA?

    • Expert Insight: Even in a solid state, prolonged exposure to heat can cause degradation. For heat-sensitive pharmaceuticals and organic molecules, the drying method is as critical as the extraction itself.[5]

    • Solution: Utilize lyophilization (freeze-drying) for the highest quality product. This process involves freezing the material and then sublimating the water directly from solid to vapor under a deep vacuum, completely avoiding damaging liquid-phase and high-temperature transitions.[6] If lyophilization is not available, vacuum oven drying at a low temperature (<45°C) is a suitable alternative.

Frequently Asked Questions (FAQs)

Q1: What is the likely thermal decomposition pathway for Ca-5-KGA? A1: While specific literature on Ca-5-KGA is sparse, its degradation can be inferred from similar molecules like calcium gluconate and glucose. The primary pathway involves the dehydration of hydroxyl groups and the cleavage of C-C and C-O bonds at high temperatures (>200°C).[4] This leads to the formation of smaller organic acids, furan derivatives like 5-hydroxymethylfurfural (a common degradation product of sugars), and eventually, carbon dioxide, resulting in both mass loss and discoloration.[2][4]

Q2: What are the best non-thermal methods to purify Ca-5-KGA after initial extraction? A2: To avoid heat entirely during purification, several powerful techniques can be used. Ion-exchange chromatography is highly effective for purifying organic acids by separating them from non-ionic impurities like residual sugars and from other charged molecules based on affinity.[7][8] Membrane filtration , such as nanofiltration, can also be used to separate the Ca-5-KGA from salts and other small molecules.

Q3: How should I store purified Ca-5-KGA to ensure long-term stability? A3: Storage conditions are critical for preventing degradation over time.[5] Ca-5-KGA should be stored in a tightly sealed container to protect it from humidity , as moisture can promote hydrolysis.[9] It should be kept in a cool, dark place (refrigerated at 2-8°C is ideal) to minimize thermal energy and prevent photodegradation.[5][9]

Q4: How can I verify the purity of my final product and check for degradation? A4: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. An RP-HPLC method, possibly with an ion-pair reagent, can be developed to separate Ca-5-KGA from its potential degradation products and precursors.[10][11] Coupling the HPLC to a mass spectrometer (LC-MS) can further help in identifying the chemical structures of any unknown impurity peaks.[12]

Key Experimental Protocols

Protocol 1: Low-Temperature Concentration of Fermentation Broth

This protocol minimizes thermal stress during the critical volume-reduction step.

  • Clarification: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the biomass. Decant and collect the supernatant. For finer clarification, pass the supernatant through a 0.45 µm filter.

  • Setup: Transfer the clarified broth to a round-bottom flask, filling it to no more than half its volume.

  • Rotary Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 45°C.

  • Vacuum Application: Begin rotation of the flask. Gradually apply vacuum to the system until the solvent begins to boil steadily and gently.

  • Concentration: Continue evaporation until the desired volume is reached. The resulting concentrate, now enriched with Ca-5-KGA, is ready for further purification.

Protocol 2: Lyophilization (Freeze-Drying) of Purified Ca-5-KGA Solution

This protocol provides a gentle final drying step to yield a stable, high-purity powder.

  • Preparation: Prepare a concentrated aqueous solution of your purified Ca-5-KGA. Dispense the solution into lyophilizer vials or trays.

  • Freezing: Place the samples on the lyophilizer shelf and reduce the shelf temperature to -40°C. Hold for at least 4 hours to ensure the sample is completely frozen solid.

  • Primary Drying (Sublimation): Apply a high vacuum to the chamber (e.g., ≤200 mTorr). The shelf temperature can now be slowly raised to -10°C. This phase removes the bulk of the water ice via sublimation and is the longest part of the process.

  • Secondary Drying (Desorption): After all ice has sublimated, the shelf temperature can be gradually increased to 20-25°C while maintaining the vacuum. This step removes residual, bound water molecules.

  • Completion: Once the process is complete, backfill the chamber with an inert gas like nitrogen before sealing or removing the dry, powdered Ca-5-KGA.

Visualizations & Data

Diagram 1: Troubleshooting Logic for Ca-5-KGA Extraction Issues

Troubleshooting_Logic cluster_yield Symptom: Low Yield cluster_purity Symptom: Discoloration / Impurity cause1 Potential Cause: Aggressive Concentration solution1 Solution: Use Low-Temp (<50°C) Vacuum Evaporation cause1->solution1 verification Verification Step: Analyze Purity by HPLC solution1->verification cause2 Potential Cause: Browning Reactions solution2 Solution: Activated Carbon Treatment cause2->solution2 solution2->verification cause3 Potential Cause: Harsh Drying solution3 Solution: Lyophilization or Low-Temp Vacuum Drying cause3->solution3 solution3->verification start Extraction Problem Observed start->cause1 start->cause2 start->cause3

Caption: Decision-making flowchart for troubleshooting common Ca-5-KGA extraction problems.

Diagram 2: Recommended Low-Temperature Purification Workflow

Purification_Workflow A 1. Fermentation Broth B 2. Clarification (Centrifugation/ Filtration) A->B C 3. Decolorization (Activated Carbon) B->C D 4. Low-Temperature Concentration (Vacuum Evaporation) C->D E 5. Purification (e.g., Ion-Exchange Chromatography) D->E F 6. Final Drying (Lyophilization) E->F G High-Purity Ca-5-KGA F->G

Caption: A sequential workflow designed to maximize purity while minimizing thermal stress.

Table 1: Summary of Critical Process Parameters to Prevent Thermal Degradation

ParameterRecommended ConditionRationaleSupporting Source(s)
Broth Concentration Vacuum Evaporation, 40-50°CLowers solvent boiling point, preventing high-temperature exposure that causes degradation.[2]
Processing pH 6.5 - 7.5Avoids acid/base-catalyzed degradation and maintains stability.[3]
Decolorization Activated CarbonAdsorbs colored impurities and reaction precursors before they can form during heating.[13]
Final Product Drying Lyophilization or Vacuum Drying (<45°C)Removes solvent without thermal energy that can degrade the solid product.[5][6]
Storage 2-8°C, Dry, Dark ConditionsMinimizes degradation from humidity, residual thermal energy, and light over time.[5][9]

References

  • Non-thermal atmospheric pressure plasma–liquid synthesis of organic acids in aqueous solution from carbon monoxide. Green Chemistry (RSC Publishing).
  • Production and purification of organic acids from partially oxidised waste activated sludge. Separation and Purification Technology.
  • Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation . MDPI. Available at: [Link]

  • Methods of Purification of Organic Compounds . CK-12 Foundation. Available at: [Link]

  • Effect of different pH on CA stability . ResearchGate. Available at: [Link]

  • Top 5 Factors Affecting Chemical Stability . Air Innovations. Available at: [Link]

  • Purification of organic acids . University of Illinois Urbana-Champaign. Available at: [Link]

  • Screening of Thermotolerant Gluconobacter Strains for Production of 5-Keto-d-Gluconic Acid and Disruption of Flavin Adenine Dinucleotide-Containing d-Gluconate Dehydrogenase . Applied and Environmental Microbiology. Available at: [Link]

  • The thermal stability of calcium gluconate . Ruipu Biological. Available at: [Link]

  • The stability of calcium gluconate in extreme environments . Ruipu Biological. Available at: [Link]

  • Metal catalysed intumescence: Characterisation of the thermal decomposition of calcium gluconate monohydrate . ResearchGate. Available at: [Link]

  • The influence of pH value on the solubility of calcium gluconate . Ruipu Biological. Available at: [Link]

  • [Effect of cultivation conditions on the formation of the calcium salt of 5-ketogluconic acid by acetic acid bacteria] . PubMed. Available at: [Link]

  • Validated RP-HPLC Method for Identification and Simultaneous Quantitation of Calcium Gluconate and Calcium Phospholactate in Combined Dosage Form . JSM Central. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products . QbD Group. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS . IJRPR. Available at: [Link]

  • Methods for the lyophilization of living biological materials. Google Patents.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation . ACS Publications. Available at: [Link]

  • Hydration Effects on the Stability of Calcium Carbonate Pre-Nucleation Species . MDPI. Available at: [Link]

  • Method for detecting 5 related substances in calcium gluconate. Google Patents.
  • Formulations and methods for lyophilization and lyophilates provided thereby. Google Patents.
  • Demystifying Lyophilization: Understanding the Freeze-Drying Process . Jubilant HollisterStier. Available at: [Link]

Sources

Troubleshooting

Overcoming calcium 5-ketogluconate instability in acidic pH environments

Welcome to the technical support resource for Calcium 5-Ketogluconate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Calcium 5-Ketogluconate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the stability of calcium 5-ketogluconate, particularly in acidic environments. Here, we synthesize foundational chemical principles with practical, field-proven strategies to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of calcium 5-ketogluconate.

Q1: What is calcium 5-ketogluconate, and why is its stability a concern?

Calcium 5-ketogluconate is the calcium salt of 5-ketogluconic acid (5-KGA). 5-KGA is a derivative of glucose and a useful raw material for producing compounds like tartaric acid and various flavor agents.[1] Its stability is a significant concern, especially in solution, because the presence of both a ketone and a carboxylic acid functional group makes the molecule susceptible to degradation under certain conditions, particularly at low pH. This degradation can lead to loss of potency, formation of impurities, and unreliable experimental results.

Q2: Why is calcium 5-ketogluconate particularly unstable in acidic pH environments?

In acidic environments (pH < 5.0), the carboxylate group of the 5-ketogluconate anion becomes protonated to form 5-ketogluconic acid. While for the related compound calcium gluconate, strong acidity can increase solubility, for 5-ketogluconate, the acidic conditions can catalyze degradation reactions involving the ketone group.[2] The acidic environment can promote reactions such as dehydration and rearrangements, leading to the formation of various degradation products and a loss of the parent compound.

Q3: What are the typical signs of degradation in my calcium 5-ketogluconate solution?

Signs of degradation can include:

  • A visible change in the color or clarity of the solution (e.g., development of a yellow or brown tint).

  • A measurable decrease in the pH of the solution over time.

  • The appearance of unexpected peaks during analytical testing (e.g., HPLC, GC-MS).

  • A quantifiable loss of the parent compound when assayed.

  • Inconsistent results in bioassays or other functional experiments.

Q4: At what pH range is calcium 5-ketogluconate most stable?

While specific data for calcium 5-ketogluconate is limited, we can infer from its structure and the behavior of the closely related calcium gluconate. Calcium gluconate exhibits its highest solubility and stability in the neutral to weakly alkaline range (pH 6.5–8.5).[2] It is reasonable to hypothesize that calcium 5-ketogluconate will also be most stable in a similar near-neutral pH range. It is crucial to perform stability studies to determine the optimal pH for your specific application and concentration.

Troubleshooting Guide: Instability in Acidic Media

This guide provides a structured approach to diagnosing and solving common stability problems encountered during experiments.

Issue 1: Rapid loss of active compound in an acidic formulation (pH 3.0-5.0).
  • Underlying Cause: At this pH range, a significant portion of the 5-ketogluconate is in its acidic form, which is susceptible to acid-catalyzed degradation. The specific degradation pathway may involve the formation of unsaturated keto acids or other rearrangement products.

  • Troubleshooting Workflow:

    G A Problem: Rapid Loss of Calcium 5-Ketogluconate at pH 3-5 B Step 1: Confirm Degradation - Quantify compound loss via HPLC - Check for new impurity peaks A->B C Is degradation confirmed? B->C D Step 2: Implement pH Control - Add a buffering agent (e.g., Citrate, Acetate) - Adjust pH to > 6.0 if possible C->D  Yes J No (Re-evaluate buffer capacity or excipient compatibility) C->J No E Step 3: Evaluate Formulation Strategy - Is low pH essential for the application? D->E F Option A: Microencapsulation - Create a protective barrier around the API - Use pH-responsive polymers E->F  Yes G Option B: Use of Excipients - Create a localized neutral pH 'micro-environment' - See Protocol 2 E->G  Yes H Step 4: Re-evaluate Stability - Perform accelerated stability study - Monitor compound and impurity levels E->H No (pH adjusted) F->H G->H I Problem Resolved H->I  Success K Yes L Yes M No N Yes

    Caption: Troubleshooting workflow for compound loss at acidic pH.

Issue 2: Solution discoloration and precipitation during storage.
  • Underlying Cause: Discoloration often indicates the formation of conjugated systems or polymeric degradation products. Precipitation could be the result of the degradants having lower solubility, or a shift in equilibrium in the solution.

  • Recommended Actions:

    • Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation products. This provides crucial information for understanding the degradation pathway.

    • Implement Buffering: The primary strategy is to maintain the pH in the stable range (pH 6.5-8.5). Use of buffers like citrate or phosphate is highly effective.[3]

    • Consider Chelators: While the primary instability is acid-catalyzed, oxidative degradation can also occur, especially in the presence of trace metal ions. Adding a chelating agent like EDTA can help prevent oxidation.[3]

    • Packaging and Storage: For sensitive formulations, consider packaging under an inert gas like nitrogen to prevent oxidation and using light-resistant packaging to avoid photolysis.[3]

Proactive Stabilization Strategies

Instead of troubleshooting, it is often more efficient to design experiments and formulations to be inherently stable.

Strategy 1: pH Modification and Buffering

The most straightforward method is to control the pH. If the application can tolerate a pH between 6.5 and 8.5, this should be the first approach.

Buffer SystempKa ValuesEffective pH RangeComments
Citrate 3.13, 4.76, 6.402.5 - 7.5Widely used, can chelate metal ions.
Acetate 4.763.8 - 5.8Suitable for moderately acidic conditions.
Phosphate 2.15, 7.20, 12.356.2 - 8.2Excellent buffering capacity around neutral pH.

This data is generalized. Always consult specific pKa tables for the temperature and ionic strength of your experiment.

Strategy 2: Microencapsulation and Micro-environments

For applications where the bulk solution must remain acidic, protecting the calcium 5-ketogluconate at a micro-level is a powerful technique.

  • Microencapsulation: This involves creating a physical barrier around the active pharmaceutical ingredient (API).[3] This can be achieved using polymers that encapsulate the compound, protecting it from the acidic environment until its intended release.

  • Creating Micro-environments: It is possible to use excipients and pH-modifying agents that create localized pH variations around the API without changing the bulk pH of the formulation.[4] For example, co-formulating with an alkalinizing agent like sodium bicarbonate within a polymer matrix can create a more stable micro-environment.[4]

G cluster_1 Micro-environment A H+ D Polymer Shell Calcium 5-Ketogluconate (API) Alkalinizing Agent (e.g., NaHCO₃) A->D:f0 H+ cannot penetrate protective shell B H+ C H+ C->D:f0 Maintains neutral pH inside the particle

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to In Vitro Bioavailability: Calcium 5-Ketogluconate vs. Calcium Gluconate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro bioavailability of two distinct calcium salts: the conventional Calcium G...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro bioavailability of two distinct calcium salts: the conventional Calcium Gluconate and the less-characterized Calcium 5-Ketogluconate. We will delve into the structural rationale for this comparison, present a gold-standard experimental protocol using the Caco-2 cell model, and provide the necessary tools for data interpretation and mechanistic investigation.

Introduction: The Rationale for Comparison

Calcium is a critical mineral for numerous physiological processes, and its effective delivery through supplementation is a key focus in nutritional science and pharmacology. Calcium gluconate is a widely used salt, valued for its solubility and established safety profile. Calcium 5-ketogluconate, a derivative of gluconic acid, presents an interesting structural variation. The presence of a ketone group at the C5 position alters the molecule's polarity and chelation potential, which could hypothetically influence its interaction with intestinal transporters and its passage across the epithelial barrier.

This guide outlines a head-to-head comparison using the Caco-2 cell monolayer, a robust and widely accepted in vitro model that mimics the human intestinal epithelium.[1][2][3] The data generated from these protocols will enable an objective assessment of their relative permeability and transport mechanisms.

The In Vitro Gold Standard: The Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocyte-like cells.[3] These cells form tight junctions, develop an apical brush border, and express key transport proteins, making them an ideal model to predict the oral absorption of compounds.[2][4]

Our experimental design is built on a self-validating system. The integrity of the Caco-2 monolayer is paramount and will be rigorously assessed before and during the experiment using two key metrics:

  • Transepithelial Electrical Resistance (TEER): A measure of the electrical resistance across the cell monolayer.[5] High TEER values are indicative of well-formed tight junctions, ensuring that transport occurs primarily through or between the cells (transcellular/paracellular) rather than through gaps.[6][7]

  • Lucifer Yellow Permeability: Lucifer Yellow is a fluorescent molecule that cannot readily cross cell membranes and primarily permeates the monolayer through the paracellular pathway (between cells). A low passage rate of Lucifer Yellow provides a secondary confirmation of monolayer integrity.[8][9]

Experimental Workflow Diagram

The overall workflow for the comparative permeability assay is depicted below.

G cluster_prep Phase 1: Monolayer Preparation (21 Days) cluster_validation Phase 2: Barrier Integrity Validation cluster_transport Phase 3: Transport Experiment (2 Hours) cluster_analysis Phase 4: Analysis & Calculation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days (Medium change every 2-3 days) seed->culture differentiate Cells differentiate and form a polarized monolayer culture->differentiate measure_teer Measure TEER (Value must be ≥240 Ω·cm²) differentiate->measure_teer ly_assay Perform Lucifer Yellow Assay (Permeability must be <3%) measure_teer->ly_assay add_compounds Add Ca 5-Ketogluconate or Ca Gluconate to Apical (A) side ly_assay->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Collect samples from Basolateral (B) side at t=0, 60, 120 min incubate->sample quantify Quantify Calcium concentration (e.g., AAS or fluorescent assay) sample->quantify calculate Calculate Apparent Permeability Coefficient (Papp) quantify->calculate

Caption: Caco-2 permeability assay workflow from cell seeding to data analysis.

Detailed Experimental Protocol

This protocol details the steps for assessing apical-to-basolateral (A-to-B) transport, which simulates absorption from the gut into the bloodstream.

Materials
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HEPES buffer

  • Calcium Gluconate and Calcium 5-Ketogluconate

  • Lucifer Yellow CH, dipotassium salt

  • EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

  • Fluorescence microplate reader

  • Atomic Absorption Spectrometer (AAS) or Calcium Assay Kit (e.g., Fluo-4 AM)

Step-by-Step Methodology

Part A: Caco-2 Monolayer Culture (21 Days)

  • Cell Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend cells to a concentration of ~2.5 x 10⁵ cells/mL. Seed 0.5 mL in the apical (upper) chamber of each Transwell® insert and 1.5 mL of medium in the basolateral (lower) chamber.

  • Differentiation: Incubate at 37°C, 5% CO₂. Change the medium in both chambers every 2-3 days for 21 days. This extended culture period is crucial for the cells to fully differentiate and form robust tight junctions.[10][11][12]

Part B: Monolayer Integrity Verification (Day 21)

  • TEER Measurement:

    • Allow the plate to equilibrate to room temperature for at least 30 minutes, as TEER is temperature-sensitive.[13]

    • Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile HBSS.[13][14]

    • Measure the resistance (Ω) of each well. Separately, measure a blank insert containing only medium.

    • Calculate the net resistance: R_net = R_total - R_blank.

    • Calculate the final TEER value: TEER (Ω·cm²) = R_net × Area of membrane (cm²). A value of ≥240 Ω·cm² is considered acceptable for a confluent monolayer.

  • Lucifer Yellow (LY) Flux Assay:

    • Gently wash the monolayer twice with pre-warmed (37°C) HBSS.

    • Add 0.5 mL of 100 µM Lucifer Yellow solution in HBSS to the apical chamber.

    • Add 1.5 mL of HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C on an orbital shaker.

    • Collect a sample from the basolateral chamber and measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm).[8]

    • Calculate the percentage of LY that has permeated. A value of <3% is acceptable.

Part C: Calcium Transport Experiment (Day 22)

  • Preparation: Wash monolayers that passed integrity checks twice with pre-warmed HBSS.

  • Initiation: Add 0.5 mL of the test solution (Calcium Gluconate or Calcium 5-Ketogluconate at a defined concentration, e.g., 10 mM, in HBSS) to the apical chamber. Add 1.5 mL of HBSS to the basolateral chamber.

  • Sampling: Immediately take a t=0 sample from the basolateral chamber. Incubate the plate at 37°C. Take subsequent samples from the basolateral chamber at 60 and 120 minutes. Replace the volume taken with fresh HBSS at each time point. Also, take a sample from the apical chamber at t=0 to determine the initial concentration (C₀).

  • Quantification: Analyze the calcium concentration in all collected samples using a suitable method like Atomic Absorption Spectrometry (AAS) or a fluorescent calcium assay.[15][16]

Data Analysis

The primary endpoint is the Apparent Permeability Coefficient (Papp), calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the rate of calcium transport into the receiver (basolateral) chamber (e.g., in µmol/s), determined from the slope of the cumulative amount of calcium transported vs. time.

  • A is the surface area of the Transwell® membrane (e.g., 1.12 cm² for a 12-well plate).

  • C₀ is the initial concentration of the calcium salt in the donor (apical) chamber (in µmol/cm³ or µmol/mL).

Representative Data and Interpretation

The following table presents illustrative data to demonstrate how the results of this comparative study would be summarized.

ParameterCalcium GluconateCalcium 5-KetogluconateControl (Atenolol)Control (Antipyrine)
Initial TEER (Ω·cm²) 310 ± 15305 ± 18315 ± 12308 ± 20
Lucifer Yellow Flux (%) 1.2 ± 0.31.4 ± 0.21.1 ± 0.41.3 ± 0.3
Papp (A→B) (x 10⁻⁶ cm/s) 0.85 ± 0.151.20 ± 0.200.5 ± 0.125.0 ± 3.5
Primary Transport Route Paracellular/TranscellularParacellular/TranscellularParacellularTranscellular

Interpretation of Representative Data:

  • Integrity: Both test conditions show high initial TEER and low Lucifer Yellow flux, confirming the validity of the experiment.

  • Permeability: In this hypothetical scenario, Calcium 5-Ketogluconate exhibits a higher Papp value than Calcium Gluconate, suggesting more efficient transport across the Caco-2 monolayer.

  • Controls: The low Papp of Atenolol (a known low-permeability, paracellular marker) and the high Papp of Antipyrine (a high-permeability, transcellular marker) confirm the assay is performing as expected.[12]

Mechanistic Insights: Potential Transport Pathways

Calcium crosses the intestinal epithelium via two primary routes.[17][18][19] Understanding these pathways is crucial for interpreting permeability data.

  • Transcellular Pathway: An active, saturable transport through the cells. It involves apical entry via channels (e.g., TRPV6), intracellular shuttling by binding proteins (e.g., Calbindin-D9k), and basolateral extrusion by pumps (e.g., PMCA1b). This pathway is dominant when luminal calcium concentrations are low.[19][20]

  • Paracellular Pathway: A passive, non-saturable transport between the cells through the tight junctions. This route is dependent on the electrochemical gradient and is the primary mechanism when calcium intake is high.[17][18][21]

G cluster_lumen cluster_interstitial lumen_node [Ca²⁺ Gluconate] [Ca²⁺ 5-Ketogluconate] transcellular Transcellular Pathway (Active Transport) lumen_node->transcellular Apical Entry (TRPV6) paracellular Paracellular Pathway (Passive Diffusion) lumen_node->paracellular cell1 Enterocyte cell2 Enterocyte blood_node To Circulation cell1:s->blood_node Basolateral Exit (PMCA1b) paracellular->blood_node Tight Junction (Claudins)

Caption: Transcellular vs. Paracellular calcium transport across enterocytes.

The structural difference in Calcium 5-Ketogluconate could enhance its permeability by:

  • Increasing Paracellular Flux: The altered polarity might lead to a more favorable interaction with the proteins (claudins) that form the pores in tight junctions.

  • Engaging Transcellular Transporters: The keto group could potentially be recognized by specific membrane transporters not utilized by calcium gluconate, creating an additional route for transcellular uptake.

Conclusion for the Researcher

This guide provides a robust, validated framework for the direct in vitro comparison of Calcium 5-Ketogluconate and Calcium Gluconate bioavailability. By adhering to this detailed protocol, researchers can generate reliable and reproducible permeability data. The results will not only rank the compounds based on their absorption potential but also provide a foundation for further studies into their specific mechanisms of transport. A finding of enhanced permeability for Calcium 5-Ketogluconate could warrant further investigation into its potential as a novel, highly bioavailable calcium supplement.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. (Source: PubMed)
  • STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. [Online] Available at: [Link]

  • van der Wijst, J., & Hoenderop, J. G. (2020). Biology of calcium homeostasis regulation in intestine and kidney. Current Opinion in Nephrology and Hypertension. (Source: Oxford Academic)
  • Alexander, R. T., et al. (2013). Paracellular calcium transport across renal and intestinal epithelia. Biochemical Society Transactions, 41(4), 1035-1041. (Source: Portland Press)
  • University of Pennsylvania, Cell Culture Facility. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). [Online] Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. (Source: PubMed)
  • Sadeq, O. R., et al. (2020). A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption. Nutrients, 12(1), 191. (Source: PMC)
  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.
  • Diaz de Barboza, G., et al. (2015). Molecular aspects of intestinal calcium absorption. World Journal of Gastroenterology, 21(23), 7142-7154. (Source: Baishideng Publishing Group)
  • Li, Y., et al. (2022). Intestinal calcium absorption by transcellular absorption and paracellular transport. Archives of Biochemistry and Biophysics, 725, 109277.
  • Corning Life Sciences. (n.d.). Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. [Online] Available at: [Link]

  • T. M. Patel, et al. (2018). Paracellular calcium transport in the proximal tubule and the formation of kidney stones. American Journal of Physiology-Renal Physiology, 314(5), F891-F898. (Source: American Physiological Society)
  • Dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. [Online] Available at: [Link]

  • Lea, T. (2005). The Caco-2 cell line as a model of the intestinal barrier. Cell Biology and Toxicology, 21(1), 1-26. (Source: Ovid)
  • Bio-protocol. (2021). Measurement of Transepithelial Electrical Resistance (TEER). [Online] Available at: [Link]

  • Ferruzza, S., et al. (2014). Determining Calcium Bioavailability Using Caco-2 Cells. In In Vitro Digestion Models for Food Analysis. (Source: OUCI)
  • Etcheverry, P., et al. (2014). Determining Calcium Bioavailability Using Caco-2 Cells. In In Vitro Digestion Models for Food Analysis. (Source: Springer)
  • Etcheverry, P., et al. (2012). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. Frontiers in Physiology, 3, 317. (Source: Frontiers)
  • da Costa, B. M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. (Source: PubMed)
  • da Costa, B. M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. (Source: MDPI)
  • López-Aliaga, I., et al. (2001). Calcium, Iron, and Zinc Uptake from Digests of Infant Formulas by Caco-2 Cells. Journal of Agricultural and Food Chemistry, 49(6), 2827–2832.
  • Unknown. (n.d.). Caco2 assay protocol. [Online] Available at: [Link]

  • Busca, K., et al. (2022). An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting (Micromesistius poutassou) fish bone powder. Food Chemistry, 375, 131853.
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  • Arawaka, Y., et al. (2023). Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software. Bio-protocol, 13(16), e4776. (Source: PMC)
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  • Evotec. (n.d.). Caco-2 Permeability Assay. [Online] Available at: [Link]

  • Reichstein, T., & Grussner, A. (1947). Preparation of 2-keto gulonic acid and its salts. U.S. Patent No. 2,421,612.
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  • Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Transporter-Mediated Drug-Drug Interactions. (Source: Springer)
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  • Balchin, A. A., & Carlisle, C. H. (1965). The crystal structure of calcium 5-keto-d-gluconate (calcium d-xylo-5-hexulosonate). Acta Crystallographica, 19(1), 103-111. (Source: Semantic Scholar)

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Comparative

Endogenous Hyaluronic Acid Stimulation: A Comparative Guide on Calcium 5-Ketogluconate vs. Peptide-Based Stimulants

The dermatological and cosmetic sciences have fundamentally transitioned from relying solely on high-molecular-weight topical hyaluronic acid (HA)—which often struggles with stratum corneum penetration—to utilizing activ...

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Author: BenchChem Technical Support Team. Date: April 2026

The dermatological and cosmetic sciences have fundamentally transitioned from relying solely on high-molecular-weight topical hyaluronic acid (HA)—which often struggles with stratum corneum penetration—to utilizing active molecules that stimulate endogenous HA synthesis. This guide provides an objective, data-driven comparison between Calcium 5-ketogluconate (a bioconverted carbohydrate salt) and Hyaluronic Acid Stimulating Peptides (such as Oligopeptide-24 and Tetrapeptide-21). By analyzing their mechanisms of action, in vitro/in vivo efficacy, and formulation stability, researchers can make informed decisions for advanced anti-aging and tissue-regeneration drug development.

Mechanistic Divergence: Metabolic vs. Receptor-Mediated Activation
Calcium 5-Ketogluconate (Ca-5-KG)

Calcium 5-ketogluconate is a highly pure (>97%) organic calcium salt obtained through the controlled biotechnological fermentation of glucose by specific bacterial strains, such as 1[1]. Unlike traditional moisturizers, Ca-5-KG operates at the metabolic level within the dermis. The ketogluconate anion serves as a metabolic precursor and cellular energizer, while the calcium ion acts as a critical secondary messenger. In human dermal fibroblasts, this synergistic action directly upregulates the expression of Hyaluronan Synthase (HAS) enzymes, leading to the de novo synthesis of HA and 2[2].

Biomimetic and Signal Peptides

Peptide-based HA stimulants operate via receptor-mediated signal transduction rather than metabolic fueling.

  • Oligopeptide-24 (CG-EDP3) : A 13-amino acid biomimetic peptide that mimics the Epidermal Growth Factor (EGF). It binds to cell surface receptors, triggering a cascade that increases fibroblast proliferation and upregulates the expression of HA, elastin, and 3[3].

  • Tetrapeptide-21 (GEKG) : A signal peptide derived from the degradation sequence of extracellular matrix (ECM) proteins. It "tricks" fibroblasts into a regenerative state by mimicking ECM breakdown, thereby stimulating the endogenous biosynthesis of collagen, fibronectin, and 4[4].

Signaling cluster_Ca5KG Calcium 5-Ketogluconate Pathway cluster_Peptide Peptide Pathway (e.g., Oligopeptide-24) Ca Calcium 5-Ketogluconate (Metabolic Fuel & Ca2+ Signaling) Fibro1 Dermal Fibroblast Activation Ca->Fibro1 HAS1 Hyaluronan Synthase (HAS) Upregulation Fibro1->HAS1 HA1 Endogenous HA Synthesis (+92.7%) HAS1->HA1 Pep Biomimetic/Signal Peptides (Receptor Ligands) Rec Receptor Binding (e.g., EGF Receptor) Pep->Rec Fibro2 Kinase Signal Transduction Cascade Rec->Fibro2 HA2 ECM Gene Transcription (HA, Elastin) Fibro2->HA2

Figure 1: Mechanistic pathways of Calcium 5-Ketogluconate vs. Peptide-based HA stimulants.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must look at standardized in vitro fibroblast assays and in vivo clinical trials.

In Vitro Performance:

  • Calcium 5-Ketogluconate : In human dermal fibroblast cultures, Ca-5-KG demonstrates a dose-dependent increase in ECM components. At a concentration of 1000 pg/ml, it stimulates HA synthesis by +92.7% and elastin synthesis by +35.8% compared to untreated 5[5].

  • Oligopeptide-24 : Exhibits robust upregulation, showing up to a 3-fold increase in HA expression and a 1.3-fold increase in elastin in serum-free fibroblast cultures after 3[3].

  • Tetrapeptide-21 : Primarily known for its superior collagen-boosting activity (up to 2.5-fold increase vs. control), it concurrently upregulates HA synthase 1 production and 6[6].

In Vivo Clinical Outcomes:

  • Calcium 5-Ketogluconate : A 28-day clinical trial utilizing a 0.5% concentration applied twice daily resulted in a 16% increase in skin elasticity and a 27% decrease in measurable cutaneous 2[2].

  • Tetrapeptide-21 : In an 8-week in vivo study (60 volunteers), formulations containing 10-100 ppm of Tetrapeptide-21 outperformed baseline metrics for skin volume, roughness, and 6[6].

Table 1: Comparative Efficacy of HA Stimulants
Metric / PropertyCalcium 5-KetogluconateOligopeptide-24 (CG-EDP3)Tetrapeptide-21 (GEKG)
Primary Mechanism Metabolic precursor & Ca2+ signalingEGF-mimetic receptor bindingECM degradation signaling
In Vitro HA Increase +92.7% (at 1000 pg/ml)~3-fold increaseUpregulates HAS1 expression
In Vitro Elastin/Collagen +35.8% Elastin+1.3-fold Elastin+2.5-fold Collagen
In Vivo Efficacy +16% Elasticity, -27% Fatigue (28 days)Visible wrinkle reductionImproved volume & elasticity (8 wks)
Molecular Weight Low (High bioavailability)Medium (13 amino acids)Low (4 amino acids)
Self-Validating Experimental Protocol: In Vitro HA Quantification

To ensure scientific integrity and trustworthiness, evaluating the efficacy of these stimulants requires a tightly controlled, self-validating experimental system. The following protocol outlines the gold standard for quantifying de novo HA synthesis in human dermal fibroblasts (HDFs).

Protocol: ELISA-Based HA Quantification in HDFs

  • Cell Seeding : Seed primary Human Dermal Fibroblasts (HDFs) into 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Synchronization (Starvation Phase) : Critical Step for Causality. Wash cells with PBS and replace media with serum-free DMEM for 24 hours. This arrests the cell cycle and eliminates confounding growth factors present in FBS, ensuring any observed HA synthesis is strictly caused by the introduced stimulants.

  • Treatment Application : Apply serial dilutions of Calcium 5-ketogluconate (e.g., 10, 100, 1000 pg/ml) and peptide controls (e.g., Oligopeptide-24 at 10 µg/ml) in serum-free media. Include a vehicle-only negative control and an EGF positive control.

  • Incubation & Harvesting : Incubate for 48-72 hours. Collect the cell culture supernatant, as newly synthesized HA is secreted into the extracellular space.

  • Quantification : Utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) specific to Hyaluronan Binding Protein (HABP). Measure absorbance at 450 nm using a microplate reader.

  • Validation : Normalize HA concentrations against total cellular protein (quantified via BCA assay) to account for any variations in cell proliferation.

Workflow Cell 1. HDF Seeding & Serum Starvation Treat 2. Stimulant Treatment (Ca-5-KG / Peptides) Cell->Treat Incubate 3. 72-Hour Incubation (HA Secretion) Treat->Incubate Assay 4. Supernatant Collection & HABP ELISA Incubate->Assay Analyze 5. Normalization (HA per µg Protein) Assay->Analyze

Figure 2: Self-validating experimental workflow for quantifying endogenous HA synthesis.

Formulation & Stability Dynamics (E-E-A-T Insights)

From a drug development and formulation perspective, the choice between Calcium 5-ketogluconate and peptide stimulants often hinges on stability and delivery mechanics.

  • Calcium 5-Ketogluconate : As an organic mineral salt, Ca-5-KG is highly stable in aqueous environments. It is a pure (>97%), hydrosoluble powder that does not require complex encapsulation. It maintains efficacy across a broad pH range and is resistant to thermal degradation during standard emulsification processes. Furthermore, its bioconverted origin makes it Ecocert/COSMOS approved and highly suitable for clean-label or vegan formulations.

  • Peptide Stimulants : While highly efficacious at low concentrations (ppm range), peptides like Oligopeptide-24 and Tetrapeptide-21 are inherently susceptible to proteolytic degradation and hydrolysis in aqueous solutions. They often require sophisticated delivery systems, such as liposomal encapsulation or conjugation to fatty acids (e.g., Palmitoyl Tetrapeptide-7), to ensure stability and enhance stratum corneum penetration.

References
  • ResearchGate - Some kinetic aspects and modelling of biotransformation of D-glucose to keto-D-gluconates.
  • Cosmetics Design Europe - Soliance launches skin rejuvenating ingredient.
  • OptoDerm - Blue Moisturising Cream 50ml (Calcium 2-ketogluconate data).
  • Cosmetic Ingredients Guide - Oligopeptide-24 | CG-EDP3.
  • INCI Decoder - Tetrapeptide-21 (Explained + Products).
  • Wikipedia - Tetrapeptide-21.

Sources

Validation

A Comparative Analysis of the Structural Stability of Calcium 5-Ketogluconate and Calcium 2-Ketogluconate: A Guide for Researchers

Introduction In the realm of pharmaceutical development and food science, the stability of active pharmaceutical ingredients (APIs) and functional additives is of paramount importance. Calcium salts of ketogluconic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical development and food science, the stability of active pharmaceutical ingredients (APIs) and functional additives is of paramount importance. Calcium salts of ketogluconic acids, such as calcium 5-ketogluconate and calcium 2-ketogluconate, are of significant interest due to their potential applications as calcium supplements and in various biotechnological processes. The isomeric position of the ketone group on the gluconate backbone can profoundly influence the molecule's chemical and physical properties, including its structural stability. This guide provides an in-depth comparison of the structural stability of calcium 5-ketogluconate and calcium 2-ketogluconate, offering a theoretical framework and detailed experimental protocols for their evaluation.

Molecular Structure: The Foundation of Stability

The key to understanding the stability of these two molecules lies in their distinct structural arrangements. Both are calcium salts of ketogluconic acid, but the position of the carbonyl group dictates their three-dimensional conformation and interaction with the calcium ion.

Calcium 5-Ketogluconate: The crystal structure of calcium 5-keto-d-gluconate reveals a furanoid ring structure formed by a lactol arrangement.[1] This cyclic conformation can impart a degree of rigidity to the molecule. The calcium ion is chelated by two organic ions, creating a coordinated complex.

Calcium 2-Ketogluconate: While a detailed crystal structure for calcium 2-ketogluconate is not as readily available in the literature, its IUPAC name, calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate), indicates an open-chain structure.[2] The positioning of the keto group at the C2 position may influence the chelation pattern with the calcium ion compared to its C5 counterpart.

The structural differences are visualized in the following diagrams:

Figure 1: Chemical Structure of Calcium 5-Ketogluconate cluster_5KG Calcium 5-Ketogluconate (Furanoid Ring Form) cluster_ion1 Gluconate Ion 1 cluster_ion2 Gluconate Ion 2 Ca Ca²⁺ O1_1 O O1_1->Ca C1_1 C1 C1_1->O1_1 =O C2_1 C2 C1_1->C2_1 C3_1 C3 C2_1->C3_1 OH2_1 OH2_1 C2_1->OH2_1 -OH O2_1 O OH3_1 OH C3_1->OH3_1 C4_1 C4 C3_1->C4_1 OH4_1 OH C4_1->OH4_1 C5_1 C5 C4_1->C5_1 O_ring1 O C5_1->O_ring1 C6_1 C6H₂OH C5_1->C6_1 O_ring1->C2_1 OH2_1->Ca O1_2 O O1_2->Ca C1_2 C1 C1_2->O1_2 =O C2_2 C2 C1_2->C2_2 C3_2 C3 C2_2->C3_2 OH2_2 OH2_2 C2_2->OH2_2 -OH O2_2 O OH3_2 OH C3_2->OH3_2 C4_2 C4 C3_2->C4_2 OH4_2 OH C4_2->OH4_2 C5_2 C5 C4_2->C5_2 O_ring2 O C5_2->O_ring2 C6_2 C6H₂OH C5_2->C6_2 O_ring2->C2_2 OH2_2->Ca

Caption: Chemical structure of Calcium 5-Ketogluconate.

Figure 2: Chemical Structure of Calcium 2-Ketogluconate cluster_2KG Calcium 2-Ketogluconate (Open-Chain Form) cluster_ion1 Gluconate Ion 1 cluster_ion2 Gluconate Ion 2 Ca Ca²⁺ C1_1 C1OOH C1_1->Ca C2_1 C2 C1_1->C2_1 O2_1 O C2_1->O2_1 =O C3_1 C3 C2_1->C3_1 O2_1->Ca OH3_1 OH C3_1->OH3_1 C4_1 C4 C3_1->C4_1 OH4_1 OH C4_1->OH4_1 C5_1 C5 C4_1->C5_1 OH5_1 OH C5_1->OH5_1 C6_1 C6H₂OH C5_1->C6_1 C1_2 C1OOH C1_2->Ca C2_2 C2 C1_2->C2_2 O2_2 O C2_2->O2_2 =O C3_2 C3 C2_2->C3_2 O2_2->Ca OH3_2 OH C3_2->OH3_2 C4_2 C4 C3_2->C4_2 OH4_2 OH C4_2->OH4_2 C5_2 C5 C4_2->C5_2 OH5_2 OH C5_2->OH5_2 C6_2 C6H₂OH C5_2->C6_2

Caption: Chemical structure of Calcium 2-Ketogluconate.

Comparative Stability Analysis: A Hypothesis

Based on the structural differences, we can hypothesize potential differences in stability:

  • Thermal Stability: The cyclic structure of calcium 5-ketogluconate may offer greater thermal stability compared to the open-chain form of calcium 2-ketogluconate. The ring strain and the nature of the calcium chelation in the 5-keto isomer could lead to a higher decomposition temperature.

  • pH Stability: The position of the keto group influences the acidity of the neighboring hydroxyl groups. This could lead to differences in their stability profiles across a range of pH values. For instance, the enolization potential of the keto group at the C2 position might make calcium 2-ketogluconate more susceptible to degradation under certain pH conditions.

To validate these hypotheses, a rigorous experimental approach is necessary.

Experimental Framework for Comparative Stability Assessment

The following section outlines a comprehensive experimental plan to compare the structural stability of calcium 5-ketogluconate and calcium 2-ketogluconate.

Figure 3: Experimental Workflow for Stability Comparison cluster_materials Materials cluster_thermal Thermal Stability cluster_ph pH Stability cluster_data Data Analysis & Comparison M1 Calcium 5-Ketogluconate TGA Thermogravimetric Analysis (TGA) M1->TGA DSC Differential Scanning Calorimetry (DSC) M1->DSC Incubation Incubation at Various pH Buffers M1->Incubation M2 Calcium 2-Ketogluconate M2->TGA M2->DSC M2->Incubation Data Decomposition Temperatures Enthalpy Changes Degradation Kinetics TGA->Data DSC->Data HPLC HPLC Analysis Incubation->HPLC HPLC->Data

Caption: Experimental workflow for stability comparison.

Thermal Stability Assessment

Objective: To determine and compare the thermal decomposition profiles of calcium 5-ketogluconate and calcium 2-ketogluconate.

Methodologies:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique will be used to identify the onset temperature of decomposition and the percentage of mass loss at different stages.[3][4][5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This will provide information on phase transitions, such as melting and decomposition, and the associated enthalpy changes.[7][8][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of each compound into alumina crucibles.

  • TGA Analysis:

    • Heat the samples from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve.

  • DSC Analysis:

    • Heat the samples in sealed aluminum pans from ambient temperature to a temperature above their decomposition point (determined by TGA) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow and identify endothermic or exothermic peaks corresponding to melting and decomposition.

    • Calculate the enthalpy of decomposition (ΔHdecomp).

Data Presentation:

CompoundTonset (°C) from TGATmax (°C) from DTGDecomposition Peak (°C) from DSCΔHdecomp (J/g) from DSC
Calcium 5-Ketogluconate
Calcium 2-Ketogluconate
pH Stability Assessment

Objective: To evaluate and compare the degradation kinetics of calcium 5-ketogluconate and calcium 2-ketogluconate under various pH conditions.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method will be developed and validated to separate the parent compounds from their potential degradation products.[10][11] This will allow for the quantification of the remaining parent compound over time.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Incubation:

    • Prepare stock solutions of calcium 5-ketogluconate and calcium 2-ketogluconate in water.

    • Dilute the stock solutions in each of the prepared buffers to a final concentration of, for example, 1 mg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • HPLC Analysis:

    • At each time point, withdraw an aliquot from each solution and quench the reaction if necessary (e.g., by neutralizing the pH).

    • Analyze the samples using the validated HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t1/2) for each compound at each pH.

Data Presentation:

pHCompoundDegradation Rate Constant (k) (h⁻¹)Half-life (t1/2) (h)
2 Calcium 5-Ketogluconate
Calcium 2-Ketogluconate
4 Calcium 5-Ketogluconate
Calcium 2-Ketogluconate
7 Calcium 5-Ketogluconate
Calcium 2-Ketogluconate
9 Calcium 5-Ketogluconate
Calcium 2-Ketogluconate
12 Calcium 5-Ketogluconate
Calcium 2-Ketogluconate

Conclusion and Implications

This guide provides a comprehensive framework for the comparative analysis of the structural stability of calcium 5-ketogluconate and calcium 2-ketogluconate. While direct comparative data is not yet available in the public domain, the proposed experimental plan, leveraging established analytical techniques such as TGA, DSC, and HPLC, offers a robust methodology for generating such critical information. The results of these studies will be invaluable for researchers, scientists, and drug development professionals in selecting the most stable isomer for their specific applications, thereby ensuring product quality, efficacy, and shelf-life. Understanding the intricate relationship between molecular structure and stability is fundamental to the advancement of pharmaceutical and food sciences.

References

  • Balchin, A. A., & Carlisle, C. H. (1965). The crystal structure of calcium 5-keto-d-gluconate (calcium d-xylo-5-hexulosonate). Acta Crystallographica, 19(6), 1033-1039. [Link]

  • PubChem. (n.d.). Calcium 2-ketogluconate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2013). Decomposition kinetic characteristics of calcium carbonate containing organic acids by TGA. Journal of Thermal Analysis and Calorimetry, 114(2), 659-665. [Link]

  • ResearchGate. (2015). Decomposition kinetic characteristics of calcium carbonate containing organic acids by TGA. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of calcium carbonate containing organic acids. Retrieved from [Link]

  • Inxight Drugs. (n.d.). CALCIUM 2-KETOGLUCONATE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • GSRS. (n.d.). CALCIUM 2-KETOGLUCONATE. Global Substance Registration System. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2012). TGA Measurements on Calcium Oxalate Monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Thermal Behavior of Sugar Solutions Using Differential Scanning Calorimetry. Retrieved from [Link]

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  • Eggleston, G., et al. (1996). Use of Differential Scanning Calorimetry and Thermogravimetric Analysis To Characterize the Thermal Degradation of Crystalline Sucrose and Dried Sucrose−Salt Residues. Journal of Agricultural and Food Chemistry, 44(10), 3319-3325. [Link]

  • Ghorai, S., et al. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 111(2), 1215-1233. [Link]

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  • Ruipu Biological. (2025). The stability of calcium gluconate in extreme environments. Retrieved from [Link]

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  • Chembase. (n.d.). CAS 66905-23-5: calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium lactate gluconate. Retrieved from [Link]

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  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

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  • De Boevre, M., et al. (2019). Novel analytical methods to study the fate of mycotoxins during thermal food processing. Trends in Analytical Chemistry, 119, 115615. [Link]

  • ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of pH and Mg on the stability and crystallization of amorphous calcium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium solubility across pH region of ( ) calcium gluconate and ( ) calcium lactate prepared from shrimp shells. Retrieved from [Link]

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Comparative

Reproducibility of Calcium 5-Ketogluconate Microbial Synthesis: A Comparative Protocol Guide

The microbial synthesis of 5-keto-D-gluconic acid (5-KGA) and its stabilized salt, calcium 5-ketogluconate (Ca-5-KGA), is a critical bioprocess for the pharmaceutical and food industries, primarily serving as a precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

The microbial synthesis of 5-keto-D-gluconic acid (5-KGA) and its stabilized salt, calcium 5-ketogluconate (Ca-5-KGA), is a critical bioprocess for the pharmaceutical and food industries, primarily serving as a precursor for L-(+)-tartaric acid. Historically, chemical synthesis routes were abandoned due to low yields and high operational costs, paving the way for biological approaches using Gluconobacter species.

This guide objectively compares the performance of wild-type and engineered microbial strains, detailing the mechanistic causality behind calcium supplementation strategies. By treating the fermentation protocol as a self-validating system, researchers can achieve highly reproducible, industrial-scale yields.

Mechanistic Causality: The Thermodynamic Role of Calcium

In Gluconobacter species, the oxidation of D-glucose to 5-KGA occurs via incomplete oxidation in the periplasmic space. Glucose is first oxidized to D-gluconate, which is subsequently converted to 5-KGA by pyrroloquinoline quinone (PQQ)-dependent glycerol dehydrogenase (GLDH).

The addition of calcium serves two distinct, non-overlapping mechanistic functions:

  • Thermodynamic Shifting: The use of calcium carbonate ( CaCO3​ ) as a buffer leads to the accumulation of 5-ketogluconate due to the low solubility of calcium 5-ketogluconate, which shifts the reaction equilibrium toward keto-acid production [1]. By precipitating out of the aqueous phase, Ca-5-KGA prevents product inhibition.

  • Holoenzyme Stabilization: PQQ-dependent GLDH easily forms an inactive apoenzyme by releasing PQQ and calcium ions. Recent advancements demonstrate that supplementing the medium with 1 mM CaCl2​ stabilizes the enzyme complex, drastically improving conversion efficiency [2].

Pathway Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Glucose Dehydrogenase KGA5 5-Keto-D-Gluconate (5-KGA) Gluconate->KGA5 Glycerol Dehydrogenase (+ Ca2+ Stabilization) KGA2 2-Keto-D-Gluconate (2-KGA) Gluconate->KGA2 Gluconate-2-Dehydrogenase (Knocked out in Engineered Strains) Ca5KGA Calcium 5-Ketogluconate (Precipitate) KGA5->Ca5KGA + CaCO3 (Thermodynamic Shift)

Metabolic divergence in Gluconobacter and the thermodynamic pull of calcium precipitation.

Protocol Performance Comparison

The primary challenge in 5-KGA synthesis is the co-production of 2-keto-D-gluconic acid (2-KGA). The table below compares the performance of traditional wild-type approaches against modern engineered alternatives.

Protocol / Strain AlternativeKey Calcium Additive5-KGA YieldPrimary ByproductReproducibility Score
Wild-type G. oxydans CaCO3​ (Buffer)~45%2-KGAModerate
Engineered G. oxydans (MF1) CaCO3​ (Buffer)84%NoneHigh
Engineered G. japonicus (D4) CaCl2​ (1 mM) + CaCO3​ 97%NoneVery High

Data Synthesis: In G. oxydans MF1, the membrane-bound gluconate-2-dehydrogenase complex is inactivated, preventing 2-KGA formation and allowing an 84% conversion yield of 5-KGA [3]. Furthermore, overexpression of membrane-bound gluconate-5-dehydrogenase can push accumulation up to 295 mM 5-KGA [4]. The highest reproducibility and yield (0.97 mol/mol glucose) are achieved using G. japonicus supplemented with CaCl2​ to prevent apoenzyme formation [2].

Self-Validating Experimental Protocol

The following methodology utilizes the high-yield engineered strain approach (G. japonicus D4 or G. oxydans MF1). It is designed with built-in validation checkpoints to ensure causality-driven troubleshooting.

Workflow Inoculum 1. Seed Culture (OD600 = 2.0) Bioreactor 2. Fermentation (pH 5.5, 30°C) Inoculum->Bioreactor Calcium 3. CaCO3/CaCl2 Dosing Bioreactor->Calcium Validation 4. HPLC Validation (Self-Correction) Calcium->Validation Validation->Bioreactor Adjust DO/pH Recovery 5. Crystallization & Recovery Validation->Recovery

Self-validating experimental workflow for reproducible Calcium 5-Ketogluconate synthesis.

Phase 1: Seed Train & Biomass Generation
  • Causality: Gluconobacter species perform incomplete oxidation via membrane-bound dehydrogenases. High initial biomass is critical because the production phase relies on enzymatic biotransformation rather than active cell growth.

  • Step 1: Inoculate a single colony of the engineered strain into 50 mL YPG medium (5 g/L yeast extract, 3 g/L peptone, 20 g/L glucose).

  • Step 2: Incubate at 30°C, 200 rpm for 24 hours until OD600​ reaches 2.0.

Phase 2: Bioreactor Setup & Calcium Integration
  • Causality: CaCO3​ must be sterilized separately from glucose to prevent Maillard browning, which produces toxic furfurals that inhibit microbial dehydrogenases.

  • Step 1: Autoclave the 2L bioreactor containing basal medium (without glucose/calcium).

  • Step 2: Aseptically add filter-sterilized glucose (final conc. 100 g/L) and dry-sterilized CaCO3​ (25 g/L).

  • Step 3: Supplement with 1 mM CaCl2​ to maintain the structural integrity of the PQQ-dependent GLDH.

Phase 3: Periplasmic Oxidation Phase
  • Causality: The oxidation occurs in the periplasm and is directly coupled to the respiratory chain. Therefore, the Oxygen Transfer Rate (OTR) is the rate-limiting step.

  • Step 1: Set aeration to 1.5 vvm and agitation to 600 rpm to maintain Dissolved Oxygen (DO) > 10%.

  • Validation Checkpoint 1 (Physical): Monitor the DO cascade. A sudden, sustained spike in DO indicates carbon source depletion. If pH drops below 4.5 despite the presence of CaCO3​ , the buffer capacity is overwhelmed; verify agitation to ensure the CaCO3​ is fully suspended and not pooling at the reactor base.

  • Validation Checkpoint 2 (Analytical): At 24 hours, extract a 1 mL sample, centrifuge to remove cells/precipitate, and run via HPLC (Aminex HPX-87H column). If gluconate is accumulating without conversion to 5-KGA, it indicates GLDH apoenzyme formation; immediately supplement the reactor with an additional 0.5 mM CaCl2​ .

Phase 4: Crystallization & Recovery
  • Causality: Ca-5-KGA has extremely low solubility at reduced temperatures, allowing for highly selective physical recovery.

  • Step 1: Cool the fermentation broth to 4°C for 12 hours to maximize Ca-5-KGA crystallization.

  • Step 2: Centrifuge at 5000 x g for 15 minutes. The pellet will contain both Ca-5-KGA crystals and cell mass.

  • Step 3: Resuspend the pellet in cold H2​SO4​ (pH 2.0) to precipitate CaSO4​ and release free 5-KGA into the supernatant, or wash with cold ethanol for direct calcium salt recovery.

References

  • High-yield 5-keto-D-gluconic acid formation is mediated by soluble and membrane-bound gluconate-5-dehydrogenases of Gluconobacter oxydans Source: PubMed / NIH URL:[Link]

  • A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid Source: PubMed / NIH URL:[Link]

  • Development of efficient 5-ketogluconate production system by Gluconobacter japonicus Source: PubMed / NIH URL:[Link]

  • Some kinetic aspects and modelling of biotransformation of D-glucose to keto-D-gluconates Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to Calcium 5-Ketogluconate Salts in Tissue Engineering: Efficacy, Mechanisms, and Methodologies

For researchers, scientists, and drug development professionals vested in the advancement of tissue engineering, the selection of optimal biomaterials is a critical determinant of success. Among the myriad of signaling c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals vested in the advancement of tissue engineering, the selection of optimal biomaterials is a critical determinant of success. Among the myriad of signaling cues influencing cellular behavior, calcium ions (Ca²⁺) stand out for their pivotal role in orchestrating cell proliferation, differentiation, and matrix mineralization, particularly in bone regeneration.[1][2] While various calcium salts are employed to supplement culture media or are incorporated into biomaterial scaffolds, their comparative efficacy is not always well-delineated. This guide provides an in-depth, objective comparison of calcium salts, with a special focus on the potential of calcium 5-ketogluconate, in the context of tissue engineering applications.

The Central Role of Calcium in Osteogenic Differentiation

Extracellular calcium is more than a simple mineral component of bone; it is a potent signaling molecule that governs the fate of progenitor cells.[1] Fluctuations in extracellular Ca²⁺ concentrations are sensed by cells, triggering a cascade of intracellular events that ultimately drive the expression of osteogenic genes and the formation of mineralized tissue.[3] This process is fundamental to both natural bone healing and engineered bone formation.

The release of calcium and phosphate ions is considered a primary driver of the bioactivity of calcium phosphate-based biomaterials.[1] During natural bone remodeling, osteoclasts can create localized extracellular calcium concentrations as high as 40mM, which is crucial for regulating the proliferation and activity of bone-forming osteoblasts.[1] In vitro studies have corroborated that elevated extracellular Ca²⁺ can induce osteogenic differentiation of human mesenchymal stem cells (hMSCs), making it a cost-effective method for priming cells for bone tissue engineering applications.

Calcium-Mediated Signaling Pathways in Osteogenesis

The cellular response to extracellular calcium is mediated through complex signaling networks. Upon an increase in extracellular Ca²⁺, voltage-gated calcium channels on the cell membrane can be activated, leading to an influx of Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can activate several downstream pathways critical for osteogenesis, including:

  • Calmodulin (CaM)-dependent pathways: Ca²⁺ binds to calmodulin, which in turn can activate protein kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This can lead to the activation of transcription factors that promote the expression of osteogenic genes.

  • Protein Kinase C (PKC) pathway: Increased intracellular Ca²⁺ can activate PKC, which is involved in regulating cell proliferation and differentiation.

  • MAPK/ERK pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that can be modulated by intracellular calcium levels, influencing osteoblast proliferation and differentiation.

These pathways converge on the activation of key osteogenic transcription factors, most notably Runt-related transcription factor 2 (RUNX2), which is considered the master regulator of osteoblast differentiation.[4] RUNX2, in turn, upregulates the expression of a suite of genes responsible for bone matrix formation and mineralization, including alkaline phosphatase (ALP), osteopontin (OPN), and osteocalcin (OCN).[5][6]

Caption: Calcium-induced osteogenic signaling cascade.

A Focus on Calcium 5-Ketogluconate: An Emerging Player?

While inorganic calcium salts like calcium chloride and calcium phosphate are commonly used in cell culture and biomaterial fabrication, organic calcium salts are gaining interest due to their potential for enhanced bioavailability and distinct biological activities of the associated anion. Calcium 5-ketogluconate is an organic calcium salt that, while not extensively studied in tissue engineering, holds promise based on the known properties of its components.

5-keto-D-gluconic acid is a derivative of gluconic acid, which is produced from glucose by various microorganisms.[7] Gluconate itself is known to be metabolized in humans and can participate in core metabolic pathways.[8] Importantly, gluconate is an excellent chelator of calcium ions, a property that is utilized in intravenous calcium gluconate formulations to regulate Ca²⁺ levels.[8][9] This chelation is reversible, allowing for the controlled release of calcium ions.

The potential advantages of using calcium 5-ketogluconate in tissue engineering could stem from:

  • Enhanced Bioavailability: Organic anions like gluconate can improve the solubility and cellular uptake of calcium compared to some inorganic salts.[10]

  • Metabolic Contribution of the Anion: The 5-ketogluconate anion, upon dissociation, could be metabolized by cells, potentially influencing cellular energy status and redox balance.

  • Controlled Calcium Release: The chelation properties of 5-ketogluconate might provide a more sustained release of calcium ions in the local cellular microenvironment, which could be beneficial for long-term differentiation processes.

While direct experimental evidence for the superiority of calcium 5-ketogluconate in tissue engineering is currently lacking, the known positive effects of other organic calcium salts, such as calcium glucoheptonate, on osteoblast-like cells provide a strong rationale for its investigation.

Comparative Efficacy of Different Calcium Salts: A Data-Driven Analysis

To provide a clearer picture of how different calcium salts perform, this section summarizes available data on their effects on key osteogenic markers. It is important to note that direct head-to-head comparisons are scarce, and the data presented here is synthesized from various studies.

Calcium SaltCell TypeKey FindingReference
Plant-Based Calcium (AlgaeCal) Human Fetal Osteoblast (hFOB 1.19)Significantly increased ALP activity, DNA synthesis, and Ca²⁺ deposition compared to calcium carbonate and calcium citrate.[11][12][11]
Calcium Carbonate Human Fetal Osteoblast (hFOB 1.19)Lower induction of ALP activity and Ca²⁺ deposition compared to a plant-based calcium supplement.[11][11]
Calcium Citrate Human Fetal Osteoblast (hFOB 1.19)Showed moderate induction of ALP activity, less than a plant-based supplement but comparable to calcium carbonate.[11][11]
Calcium Silicate Rat Osteoblast-like cellsGreater ability to support cell attachment, proliferation, and ALP activity compared to beta-tricalcium phosphate.[13][13]
Beta-Tricalcium Phosphate Human Periodontal Ligament Stem CellsIncreased calcium deposition and expression of osteogenic markers.[14][14]
Calcium Chloride Human Periodontal Ligament Stem CellsHigh concentrations can suppress osteogenic differentiation.[15][15]
Calcium Gluconate In vitro human bloodAs effective as calcium chloride in increasing ionized calcium levels at equimolar concentrations.[16][17][16][17]

These findings suggest that the source and form of the calcium salt can have a significant impact on its biological efficacy. Organic and plant-based calcium sources appear to offer advantages over simple inorganic salts in promoting osteogenic responses in vitro.

Experimental Protocols for Evaluating Calcium Salt Efficacy

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing the efficacy of different calcium salts. Below are detailed, step-by-step methodologies for key in vitro assays.

Cell Culture and Osteogenic Differentiation

This protocol outlines the general procedure for inducing osteogenic differentiation in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines.

Materials:

  • Basal growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Osteogenic induction medium: Basal medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.

  • Test compounds: Stock solutions of different calcium salts (e.g., calcium 5-ketogluconate, calcium chloride, calcium gluconate) sterilized by filtration.

Procedure:

  • Seed cells in a multi-well plate at an appropriate density to reach 70-80% confluency at the start of differentiation.

  • Allow cells to adhere for 24 hours in basal growth medium.

  • Replace the basal medium with osteogenic induction medium containing different concentrations of the test calcium salts. Include a positive control (osteogenic medium without additional calcium) and a negative control (basal medium).

  • Culture the cells for 7 to 21 days, changing the medium every 2-3 days.

  • At desired time points, harvest the cells for downstream analysis (ALP activity, mineralization, gene expression).

Caption: Workflow for in vitro osteogenic differentiation.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. This colorimetric assay quantifies its activity.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution.

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Stop solution (e.g., 0.1 M NaOH).

  • 96-well plate and microplate reader.

Procedure:

  • After the desired differentiation period, wash the cell monolayers twice with PBS.

  • Lyse the cells by adding cell lysis buffer and incubating for 10 minutes at room temperature.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein content of each sample.

Alizarin Red S (ARS) Staining for Mineralization

ARS staining is used to visualize and quantify calcium deposition, a hallmark of late-stage osteogenic differentiation.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation.

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3).

  • 10% Acetic acid for quantification.

  • 10% Ammonium hydroxide for neutralization.

Procedure:

  • After 14-21 days of differentiation, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the fixed cells three times with deionized water.

  • Add the ARS staining solution to each well and incubate for 20 minutes at room temperature with gentle shaking.

  • Aspirate the staining solution and wash the wells four to five times with deionized water to remove unbound dye.

  • Visualize the stained mineralized nodules under a microscope.

  • For quantification, add 10% acetic acid to each well to elute the stain.

  • Neutralize the eluate with 10% ammonium hydroxide and measure the absorbance at 405 nm.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

This technique measures the expression levels of key osteogenic marker genes.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., RUNX2, ALP, OPN, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Harvest cells at different time points during differentiation and extract total RNA.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.[18]

Cytotoxicity Assessment (MTT Assay)

It is crucial to ensure that the calcium salts are not cytotoxic at the concentrations used. The MTT assay is a standard method for assessing cell viability.[19][20][21][22]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate and microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treat the cells with a range of concentrations of the test calcium salts for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the untreated control.

Conclusion and Future Perspectives

The choice of calcium salt in tissue engineering applications is a critical parameter that can significantly influence experimental outcomes. While inorganic salts have been traditionally used, emerging evidence suggests that organic calcium salts may offer enhanced bioavailability and bioactivity. Although direct comparative data for calcium 5-ketogluconate is still needed, its chemical properties and the positive results observed with other organic calcium salts, such as calcium gluconate and glucoheptonate, make it a compelling candidate for further investigation.

The anion component of the calcium salt should not be overlooked, as it may have its own metabolic or signaling effects that contribute to the overall cellular response. Future studies should focus on direct, quantitative comparisons of a wider range of organic and inorganic calcium salts on primary human stem cells, evaluating not only osteogenic differentiation but also other critical aspects of tissue regeneration, such as angiogenesis and immunomodulation. By employing the rigorous experimental protocols outlined in this guide, researchers can generate the high-quality, reproducible data needed to identify the most effective calcium-based strategies for advancing tissue engineering and regenerative medicine.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Adluri, R. S., Zhan, L., & Maulik, G. (2010). Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells. Molecular and Cellular Biochemistry, 340(1-2), 73–80.
  • Muthusami, S., Ramachandran, I., Muthusamy, B., Vasudevan, G., Prabhu, V., Subramaniam, V., Jagadeesan, A., & Narasimhan, S. (2011). Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells. Journal of Cellular Biochemistry, 112(12), 3459-3468.
  • Adluri, R. S., Zhan, L., & Maulik, G. (2010). Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells. Semantic Scholar.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zavan, B., Vindigni, V., & Abatangelo, G. (2016). Osteogenic Differentiation of MSC through Calcium Signaling Activation: Transcriptomics and Functional Analysis. PLOS ONE, 11(2), e0148173.
  • Taylor & Francis. (n.d.). Gluconate – Knowledge and References. Retrieved from [Link]

  • Kim, H. J., Kim, S. H., & Kim, H. W. (2022). Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration. International Journal of Molecular Sciences, 23(15), 8219.
  • Jóhannsson, R., Sigurðsson, S. Þ., & Þorbjarnardóttir, S. H. (2014). Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis. PLOS ONE, 9(6), e99711.
  • Wüpper, S., Broll, H., & Greiner, R. (2010). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 1(2), 40-45.
  • Bootman, M. D., & Bultynck, G. (2020). Calcium Signaling and Tissue Calcification. Cold Spring Harbor Perspectives in Biology, 12(1), a035222.
  • Patsnap. (2024, July 17). What is the mechanism of Calcium Gluconate? Retrieved from [Link]

  • Xue, W., Liu, X., Zheng, X., & Ding, C. (2007). Comparison of osteoblast-like cell responses to calcium silicate and tricalcium phosphate ceramics in vitro.
  • Infante, T., & Infante, P. (2019). Potential Use of Gluconate in Cancer Therapy. Frontiers in Oncology, 9, 569.
  • Adachi, O., Ano, Y., & Matsushita, K. (2010). Screening of Thermotolerant Gluconobacter Strains for Production of 5-Keto-d-Gluconic Acid and Disruption of Flavin Adenine Dinucleotide-Containing d-Gluconate Dehydrogenase. Applied and Environmental Microbiology, 76(15), 5024-5031.
  • Singh, R. K., & Singh, P. (2017). Role of calcium bio-minerals in regenerative medicine and tissue engineering. MOJ Biorg Org Chem, 1(3), 85-92.
  • Kadkhodazadeh, M., Amid, R., & Kermanshah, H. (2017). Comparison of Osteoblastic Differentiation of Human Periodontal Ligament Stem Cells through Application of Two β-tricalcium Phosphate Products: An in vitro Study. Journal of Dentistry, 18(2), 108-115.
  • Kubo, Y., Kaida, Y., & Takeda, S. (2021). Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells. Scientific Reports, 11(1), 1-11.
  • Blair, H. C., & Schlesinger, P. H. (2011). CALCIUM SIGNALLING AND CALCIUM TRANSPORT IN BONE DISEASE. Sub-cellular biochemistry, 53, 493–513.
  • Howland, M. (2013, July 2). Mythbuster: Calcium Gluconate Raises Serum Calcium as Quickly as Calcium Chloride. REBEL EM.
  • Frank, O., Heim, M., Jakob, M., Barbero, A., Schäfer, D., Bendik, I., Dick, W., Heberer, M., & Martin, I. (2002). Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro. Journal of Cellular Biochemistry, 85(4), 737-746.
  • ResearchGate. (n.d.). Quantitative real-time PCR (qRT-PCR) of different osteoblastic markers. Retrieved from [Link]

  • ResearchGate. (n.d.). RT-qPCR of osteogenesis-related markers. Retrieved from [Link]

  • Sidley Chemical Co., Ltd. (2018, August 27). The distinction of organic calcium and inorganic calcium. Retrieved from [Link]

  • Kim, J. Y., Lee, J. H., & Kim, H. W. (2017). High concentrations of calcium suppress osteogenic differentiation of human periodontal ligament stem cells in vitro. Journal of Periodontal & Implant Science, 47(4), 225-235.
  • Duarte, A. S., Diniz, I. M., & Cintra, L. T. A. (2018). Calcium Chloride-Enriched Calcium Aluminate Cement Promotes in Vitro Osteogenesis. Brazilian Dental Journal, 29(3), 249-256.
  • protocols.io. (2022, October 7). Real-time quantitative polymerase chain reaction (RT-qPCR). Retrieved from [Link]

  • Shchelkunova, S. A., & Voinova, G. N. (1969). [Effect of cultivation conditions on the formation of the calcium salt of 5-ketogluconic acid by acetic acid bacteria]. Mikrobiologiia, 38(4), 583-588.
  • ResearchGate. (n.d.). Proposed metabolic pathway related to 5-ketogluconate production in G. japonicus NBRC 3271. Retrieved from [Link]

  • Mikołajczak, A., & Mikołajczak, J. (2018). Compatibility of Maximum Inorganic and Organic Calcium and Phosphate Content in Neonatal Parenteral Solutions. Scientific Reports, 8(1), 1-8.
  • World Health Organization. (1998). Glucono-delta-lactone/calcium/magnesium/potassium/sodium salts/gluconic acid. Retrieved from [Link]

  • De Backer, B., & De Backer, W. (2016). Practical recommendations for calcium channel antagonist poisoning. Acta clinica Belgica, 71(1), 1-8.
  • Casida, J. E., & Nomura, D. K. (2017). Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity. Toxicological Sciences, 156(1), 1-13.
  • Gerischer, U., & Dürre, P. (2018). Multiple levels of transcriptional regulation control glycolate metabolism in Paracoccus denitrificans. Journal of Bacteriology, 200(15), e00160-18.
  • Reddy, D. S. (2016).
  • Wang, Y., Li, Y., & Wang, X. (2023). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. Journal of Pharmaceutical and Biomedical Analysis, 228, 115309.
  • Butler, E. G., & Eckerson, H. W. (1992). The role of calcium in the hydrolysis of the organophosphate paraoxon by human serum A-esterase. Biochemical pharmacology, 43(10), 2135-2140.

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Safety & Regulatory Compliance

Safety

The Mechanistic Basis of Calcium 5-Ketogluconate Handling

Calcium 5-Ketogluconate: Comprehensive Laboratory Handling and Disposal Protocols As a Senior Application Scientist, establishing a robust safety and logistical framework for chemical handling requires moving beyond gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Calcium 5-Ketogluconate: Comprehensive Laboratory Handling and Disposal Protocols

As a Senior Application Scientist, establishing a robust safety and logistical framework for chemical handling requires moving beyond generic safety data sheets. To manage laboratory waste effectively, one must understand the fundamental physicochemical properties and operational history of the compound .

Calcium 5-ketogluconate ( C12​H18​CaO14​ ) is an organic calcium salt primarily generated as a byproduct of microbial fermentation or utilized as a highly effective lixiviant in the bioleaching of spent batteries. Because its disposal requirements shift dramatically based on its application, this guide provides a mechanistic, self-validating system for its proper handling, neutralization, and disposal.

To understand how to dispose of calcium 5-ketogluconate, you must first understand why it exists in your laboratory in its specific physical state. Unlike other organic calcium salts (such as calcium gluconate or calcium 2-ketogluconate), calcium 5-ketogluconate is practically insoluble in aqueous solutions[1].

In biomanufacturing, this insolubility is an intentional design feature. When Gluconobacter oxydans or Pseudomonas species oxidize D-glucose into 5-ketogluconic acid, the addition of a calcium carbonate ( CaCO3​ ) buffer neutralizes the acid and provides Ca2+ ions. The resulting calcium 5-ketogluconate immediately precipitates out of solution[2]. By Le Chatelier’s principle, this continuous removal of the product from the aqueous phase prevents product inhibition and drives the reaction equilibrium toward maximum keto-acid accumulation[2].

Because of this precipitation, laboratory waste generated from this process is rarely a simple liquid; it is almost always a solid powder or a dense slurry.

Synthesis Glucose D-Glucose Oxidation Microbial Oxidation Glucose->Oxidation Keto 5-Ketogluconic Acid Oxidation->Keto Precipitate Calcium 5-Ketogluconate Keto->Precipitate Reacts with Ca2+ CaCO3 CaCO3 Buffer CaCO3->Precipitate Provides Ca2+ Equilibrium Equilibrium Shift Precipitate->Equilibrium Drives reaction

Biochemical synthesis and precipitation pathway of Calcium 5-ketogluconate.

Physicochemical and Hazard Profiling

The pure salt is benign and is not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste[3]. However, because 5-ketogluconate is highly efficient at mobilizing base metals, it is frequently used to leach metals from spent Nickel-Metal-Hydride (NiMH) batteries[4]. If your laboratory uses it for bioleaching, the resulting waste is heavily contaminated with toxic heavy metals (Nickel, Cobalt, Manganese, and Rare Earth Elements) and must be strictly managed as hazardous waste.

Table 1: Comparative Physicochemical & Hazard Profile of Gluconate Salts

Chemical SpeciesAqueous SolubilityPrimary Laboratory ApplicationRCRA Hazard StatusDisposal Route (Pure)
Calcium Gluconate Freely SolubleBuffer, ExcipientNon-HazardousAqueous Neutralization / Drain[3]
Calcium 2-Ketogluconate SolubleAgrochemical, PrecursorNon-HazardousAqueous Neutralization / Drain
Calcium 5-Ketogluconate Practically InsolubleREE Bioleaching, SynthesisNon-HazardousSolid Waste Containerization[1]

Standard Operating Procedures (SOPs) for Disposal

The following protocols are designed as self-validating workflows. Each procedure requires a verification step to ensure environmental compliance and laboratory safety.

Disposal Start Waste Generated Contam Heavy Metals? Start->Contam HazWaste RCRA Hazardous Waste Contam->HazWaste Yes State Physical State? Contam->State No Solid Solid Precipitate State->Solid Liquid Aqueous Filtrate State->Liquid NonHazSolid Non-Hazardous Solid Solid->NonHazSolid CheckPH Check pH (6.0-9.5) Liquid->CheckPH Drain Drain Disposal CheckPH->Drain Neutralized

Decision matrix for Calcium 5-ketogluconate laboratory waste disposal.

Protocol A: Post-Fermentation Recovery & Waste Segregation

Causality: Because the compound is insoluble, you must physically separate the target solid from the liquid fermentation broth before determining the disposal route.

  • Termination & Settling: Terminate the fermentation process and allow the bioreactor effluent to settle. The calcium 5-ketogluconate will drop out of suspension[2].

  • Decanting: Carefully decant the supernatant. The liquid phase will contain soluble byproducts (e.g., calcium l-idonate) and trace unreacted sugars[1].

  • Filtration: Filter the remaining slurry using a Büchner funnel under vacuum to isolate the solid precipitate.

  • Validation: Weigh the recovered precipitate against expected theoretical yields to confirm complete precipitation before routing the liquid to waste.

Protocol B: Solid Waste Containerization (Pure Compound)

Causality: While non-hazardous, fine organic powders pose a respiratory nuisance and can cause regulatory confusion if discarded in standard municipal trash.

  • Verification: Confirm via laboratory records that the calcium 5-ketogluconate was not exposed to heavy metals or regulated biological agents[3].

  • Collection: Using non-sparking scoops, transfer the dried precipitate into a high-density polyethylene (HDPE) container. Avoid vigorous pouring to minimize airborne dust dispersal[5].

  • Containerization: Seal the container tightly and affix a label explicitly stating: "Non-Hazardous Chemical Waste: Calcium 5-Ketogluconate Solid."

  • Disposal: Transfer the container to your facility's designated Environmental Health and Safety (EHS) collection area for routing to a sanitary landfill[3].

Protocol C: Heavy-Metal Contaminated Slurry Disposal (Post-Bioleaching)

Causality: When used as a lixiviant, the organic salt complexes with base metals. The resulting matrix is highly toxic and legally regulated.

  • Identification: If the salt was utilized to leach spent NiMH batteries, assume the slurry contains dissolved Rare Earth Elements, Nickel, Cobalt, and Manganese[4].

  • Segregation: Do not attempt to separate the organic salt from the heavy metals. Treat the entire heterogeneous mixture as RCRA Hazardous Waste.

  • Neutralization: Check the pH of the slurry. Adjust the pH to a stable range (6.0–9.5) using a weak alkali (e.g., soda ash or lime) to prevent the volatilization of secondary compounds or excessive corrosion of the storage vessel[5]. (Caution: This neutralization step may generate heat).

  • Storage: Transfer the slurry into a chemically compatible, DOT-approved drum (e.g., epoxy-lined steel or heavy-duty HDPE).

  • Labeling: Label as "Hazardous Waste: Heavy Metal Slurry (Ni, Co, Mn) with Organic Calcium Salts" and schedule an EHS pickup.

Spill Response and Decontamination

In the event of an accidental release of calcium 5-ketogluconate powder or slurry, immediate containment is required to prevent slip hazards and particulate inhalation.

  • PPE: Don appropriate personal protective equipment, including safety goggles, nitrile gloves, and an N95 respirator (if dry powder is aerosolized).

  • Containment: For liquid slurries, neutralize the spill area with soda ash or lime[5]. For dry powders, do not use a standard vacuum unless it is HEPA-filtered to prevent exhausting fine particulates back into the lab.

  • Recovery: Sweep up the neutralized material or absorb the liquid with vermiculite (or an inert absorbent)[5].

  • Sanitization: Wash the contaminated surface thoroughly with copious amounts of water to remove any residual organic salt, collecting the washings for safe disposal[5].

References

  • Lockwood, L.B., et al. "Preparation of 2-keto gulonic acid and its salts" (US Patent 2421611A). Google Patents.
  • Beschkov, V., et al. "Some kinetic aspects and modelling of biotransformation of D-glucose to keto-D-gluconates." ResearchGate.
  • Rasoulnia, P., et al. "Leaching of rare earth elements and base metals from spent NiMH batteries using gluconate and its potential bio-oxidation products." Trepo / Journal of Hazardous Materials.
  • BenchChem. "Proper Disposal of Calcium Gluconate in a Laboratory Setting." BenchChem.
  • EPA OSC Response. "SAFETY DATA SHEET - Calcium Gluconate." EPA OSC.

Sources

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